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  • Product: Vinyl 6-chlorotoluene-3-sulphonate
  • CAS: 84540-41-0

Core Science & Biosynthesis

Foundational

Vinyl 6-chlorotoluene-3-sulphonate CAS 84540-41-0 properties

Comprehensive Technical Guide on Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0): Reactivity Profiles, Analytical Methodologies, and Synthetic Applications Executive Summary In the landscape of modern drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0): Reactivity Profiles, Analytical Methodologies, and Synthetic Applications

Executive Summary

In the landscape of modern drug development and bioconjugation, bifunctional synthons are critical for modular synthesis. Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) , systematically known as ethenyl 4-chloro-3-methylbenzene-1-sulfonate, is a highly versatile reagent that serves a dual purpose. As an electron-deficient alkene, it acts as a potent Michael acceptor for click chemistry[1]. Conversely, the activated C–O bond of the sulfonate ester allows it to function as a highly efficient, green electrophile in transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, mechanistic reactivity, and validated analytical protocols for this compound.

Physicochemical Profiling

Understanding the baseline physical properties of CAS 84540-41-0 is essential for predicting its solubility, chromatographic retention, and pharmacokinetic behavior. The lipophilicity (LogP) dictates its strong retention in standard reverse-phase chromatography and its ability to penetrate lipid bilayers in biological assays[3].

PropertyValue / Description
IUPAC Name Ethenyl 4-chloro-3-methylbenzene-1-sulfonate
CAS Registry Number 84540-41-0
Molecular Formula C₉H₉ClO₃S
Molecular Weight 232.684 g/mol
LogP (Partition Coefficient) 2.64
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Structural Class Vinyl Sulfonate Ester / Aryl Sulfonate

Mechanistic Reactivity & Causality

As application scientists, we must look beyond the overall reaction and understand the transition-state dynamics that make CAS 84540-41-0 uniquely reactive.

Pillar 1: Accelerated Thiol-Michael Addition Kinetics

Vinyl sulfonates are exceptional Michael acceptors, frequently utilized in "Coupling-and-Decoupling" (CAD) chemistry[1]. The electron-withdrawing nature of the 4-chloro-3-methylbenzenesulfonate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl moiety. Kinetic studies demonstrate that vinyl sulfonate esters exhibit pseudo-first-order Michael addition rates up to 3,000-fold higher than their N-benzyl vinyl sulfonamide counterparts[4].

  • The Causality: This massive kinetic acceleration is driven by the higher electronegativity of the ester oxygen compared to a sulfonamide nitrogen. Furthermore, sulfonamides possess an acidic N-H proton that can be deprotonated under basic conditions, forming an anionic species that electrostatically repels incoming nucleophiles[4]. CAS 84540-41-0 lacks this acidic proton, ensuring the vinyl group remains highly susceptible to thiolate attack, making it an ideal candidate for irreversible cysteine protease inhibition or bioconjugation.

Pillar 2: Green Alternative for Cross-Coupling

Traditionally, the introduction of a vinyl group into a drug scaffold relied on volatile, toxic, and gaseous vinyl halides (e.g., vinyl bromide). Vinyl sulfonates like CAS 84540-41-0 serve as stable, solid/liquid "green alternatives" for C–C bond formation[2].

  • The Causality: The sulfonate group acts as a superior leaving group during the oxidative addition step of the catalytic cycle. When paired with a palladium precatalyst, the activated C–O bond is readily cleaved, allowing for seamless Suzuki-Miyaura or Negishi cross-coupling to yield complex substituted styrenes and alkenes[2][5].

Reactivity A Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) B Thiol-Michael Addition (Click Chemistry) A->B Nucleophile (R-SH) C Suzuki-Miyaura Cross-Coupling A->C Boronic Acid (R-B(OH)2) Pd Catalyst D Thioether Sulfonate Adduct (CAD Intermediate) B->D E Substituted Styrene / Alkene (C-C Bond Formation) C->E

Bifunctional reactivity pathways of CAS 84540-41-0 in organic synthesis.

Analytical Methodology: Self-Validating HPLC System

Accurate quantification and impurity isolation of CAS 84540-41-0 require a robust Reverse Phase (RP) HPLC method. Because the molecule contains both a lipophilic aromatic ring and a polar sulfonate ester core, specialized columns (such as the Newcrom R1 mixed-mode column) provide superior peak symmetry compared to standard C18 stationary phases[3].

Method Causality & MS Compatibility: Standard UV-based methods utilize phosphoric acid (H₃PO₄) to maintain a low pH, suppressing the ionization of residual silanols on the column and sharpening the analyte peak[3]. However, if the workflow transitions to LC-MS for pharmacokinetic tracking, phosphoric acid must be strictly replaced with formic acid (HCOOH) [3].

  • Why? Phosphoric acid is non-volatile. In an Electrospray Ionization (ESI) source, it will precipitate, causing severe ion suppression, physical blockage of the MS capillary, and instrument downtime. Formic acid provides the necessary protons for [M+H]⁺ formation while evaporating cleanly.

HPLCWorkflow S1 Sample Prep (CAS 84540-41-0) S2 RP-HPLC Column (e.g., Newcrom R1) S1->S2 S3A UV Detection Mobile Phase: MeCN/H2O/H3PO4 S2->S3A Preparative/UV S3B MS Detection Mobile Phase: MeCN/H2O/HCOOH S2->S3B Pharmacokinetics S4 Chromatographic Analysis & PK Data S3A->S4 S3B->S4

HPLC method development workflow for UV and MS-compatible analysis.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process monitoring steps.

Protocol A: Base-Catalyzed Thiol-Michael Addition

This protocol leverages the high electrophilicity of the vinyl sulfonate for bioconjugation or CAD chemistry[1][4].

  • Preparation: Dissolve CAS 84540-41-0 (1.0 equiv) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0–4 °C using an ice bath to control the exothermic addition.

  • Nucleophile Addition: Slowly add the target thiol (e.g., 2'-(phenethyl)thiol, 1.1 equiv)[4].

  • Catalysis: Add a mild base, such as Triethylamine (Et₃N, 0.1 equiv), dropwise.

  • Self-Validation (Monitoring): Stir for 1 hour. Monitor the consumption of the free thiol using Ellman's reagent (DTNB) spotting on a TLC plate (yellow color indicates unreacted thiol).

  • Workup: Quench with 0.1 M HCl, extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the sulfonate ester as a leaving group for C–C bond formation[2][5].

  • Preparation: In a microwave-safe vial, combine CAS 84540-41-0 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add the precatalyst PdCl₂(XPhos)₂ (5 mol%). The XPhos ligand is critical here as it accelerates reductive elimination and prevents catalyst poisoning[5].

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Reaction: Seal the vial and subject it to microwave irradiation at 80 °C for 30 minutes.

  • Self-Validation (Monitoring): Analyze an aliquot via LC-MS (using the Formic acid mobile phase method) to confirm the disappearance of the m/z 232 signal and the appearance of the coupled product mass.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between Ethyl Acetate and water, and purify via flash chromatography.

References

1.[3] SIELC Technologies. "Separation of Vinyl 6-chlorotoluene-3-sulphonate on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link] 2.[1] Blanco, V., et al. "Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry and their Applications." Chemistry - A European Journal (via ResearchGate). URL: [Link] 3.[4] American Chemical Society. "Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors." Organic Letters. URL: [Link] 4.[2] MDPI. "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions." Molecules. URL: [Link] 5.[5] American Chemical Society. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. URL: [Link]

Sources

Exploratory

Chemical structure of Vinyl 6-chlorotoluene-3-sulphonate

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vinyl 6-chlorotoluene-3-sulphonate For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl 6-chlorotoluene-3-sulphonate, s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vinyl 6-chlorotoluene-3-sulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl 6-chlorotoluene-3-sulphonate, systematically named ethenyl 4-chloro-3-methylbenzenesulfonate, is an organic compound featuring a vinyl ester of a substituted aromatic sulfonic acid.[1][2][3] Its structure incorporates a reactive vinyl group and a substituted aryl sulfonate moiety, making it a potentially valuable, yet under-documented, building block in organic synthesis. The dual functionality suggests its utility in both polymerization reactions and as a precursor for more complex molecules through reactions at the sulfonate group or the vinyl double bond.[4] This guide provides a detailed exploration of its chemical structure, a proposed synthetic pathway with a step-by-step protocol, and an analysis of its potential reactivity and applications based on the established chemistry of related vinyl sulfonate esters.

Chemical Structure and Properties

The chemical structure of Vinyl 6-chlorotoluene-3-sulphonate is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a vinyl sulfonate group. The substitution pattern on the toluene ring is crucial for its reactivity and physical properties.

PropertyValueSource
Molecular Formula C₉H₉ClO₃S[1][2]
Molecular Weight 232.69 g/mol [1][2]
Systematic Name Ethenyl 4-chloro-3-methylbenzenesulfonate[2]
SMILES C=COS(=O)(=O)c1ccc(c(C)c1)Cl[1][2]
InChI InChI=1S/C9H9ClO3S/c1-3-13-14(11,12)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3[1][2]
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HAr-HAromatic proton ortho to the sulfonate group, deshielded.
~7.5dd1HAr-HAromatic proton ortho to the chlorine atom.
~7.3d1HAr-HAromatic proton ortho to the methyl group.
~6.7dd1H=CH-Vinyl proton on the carbon attached to the oxygen, coupled to the two terminal vinyl protons.
~5.9d1H=CH₂ (trans)Terminal vinyl proton trans to the sulfonate group.
~5.6d1H=CH₂ (cis)Terminal vinyl proton cis to the sulfonate group.
~2.4s3H-CH₃Methyl group protons on the aromatic ring.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-CAromatic carbon attached to the sulfonate group.
~140Ar-CAromatic carbon attached to the methyl group.
~136Ar-CAromatic carbon attached to the chlorine atom.
~134Ar-CHAromatic CH.
~130Ar-CHAromatic CH.
~128Ar-CHAromatic CH.
~135=CH-Vinyl carbon attached to the oxygen.
~118=CH₂Terminal vinyl carbon.
~20-CH₃Methyl carbon.

IR Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000C-HAromatic and vinyl C-H stretch
~1645C=CVinyl C=C stretch
~1370 & ~1180S=OAsymmetric and symmetric S=O stretch of the sulfonate ester
~1150-1000S-O-CS-O-C stretch
~800-600C-ClC-Cl stretch

Mass Spectrometry (Predicted): The electron impact mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 232 (and a characteristic M+2 peak for the chlorine isotope). Key fragmentation pathways would likely involve the loss of the vinyl group (C₂H₃), sulfur dioxide (SO₂), and cleavage of the sulfonate ester bond.

Proposed Synthesis

A plausible and efficient synthesis of Vinyl 6-chlorotoluene-3-sulphonate can be envisioned in a two-step process starting from 4-methylbenzenesulfonyl chloride. This approach leverages established methodologies for the chlorination of sulfonyl chlorides and the subsequent formation of the vinyl sulfonate ester.

Step 1: Synthesis of 4-chloro-3-methylbenzenesulfonyl chloride

This initial step involves the electrophilic chlorination of 4-methylbenzenesulfonyl chloride. The use of a Lewis acid catalyst such as iron(III) chloride is standard for this type of aromatic halogenation.[7]

Step 2: Synthesis of Vinyl 6-chlorotoluene-3-sulphonate

The second step is the formation of the vinyl sulfonate ester from the synthesized 4-chloro-3-methylbenzenesulfonyl chloride. A common method for this transformation is the reaction of the sulfonyl chloride with an alcohol in the presence of a base.[7] For the introduction of the vinyl group, a transvinylation reaction with vinyl acetate, catalyzed by a palladium complex, presents a modern and efficient approach.[4][8] Alternatively, a reaction with a vinylating agent like vinyl alcohol (which exists as its tautomer, acetaldehyde) or its synthetic equivalents in the presence of a non-nucleophilic base could be employed. A more direct and controllable method involves the reaction with 2-chloroethanol followed by base-induced elimination. For the purpose of this guide, we will detail a protocol based on the reaction with vinyl acetate and a palladium catalyst, as it represents a contemporary and effective strategy.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Vinylation 4-methylbenzenesulfonyl_chloride 4-methylbenzenesulfonyl chloride reagents1 Cl₂, FeCl₃, I₂ 4-methylbenzenesulfonyl_chloride->reagents1 Chlorination product1 4-chloro-3-methylbenzenesulfonyl chloride reagents1->product1 product1_ref 4-chloro-3-methylbenzenesulfonyl chloride reagents2 Vinyl Acetate, Pd(OAc)₂, Ligand, Base product1_ref->reagents2 Transvinylation final_product Vinyl 6-chlorotoluene-3-sulphonate reagents2->final_product

Caption: Proposed two-step synthesis of Vinyl 6-chlorotoluene-3-sulphonate.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
4-Methylbenzenesulfonyl chloride98-59-9190.65Starting material
Chlorine (Cl₂)7782-50-570.90Chlorinating agent
Iron(III) chloride (FeCl₃)7705-08-0162.20Catalyst
Iodine (I₂)7553-56-2253.81Catalyst
Vinyl Acetate108-05-486.09Vinyl source
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst
Triphenylphosphine (PPh₃)603-35-0262.29Ligand
Triethylamine (Et₃N)121-44-8101.19Base
Dichloromethane (DCM)75-09-284.93Solvent
Diethyl ether60-29-774.12Extraction solvent
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Step 1: Synthesis of 4-chloro-3-methylbenzenesulfonyl chloride [7]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a gas inlet tube, melt 4-methylbenzenesulfonyl chloride (1.0 mol, 190.65 g).

  • Add iron(III) chloride (0.02 mol, 3.24 g) and a crystal of iodine as catalysts.

  • Heat the mixture to 75-80 °C.

  • Bubble chlorine gas through the molten reactant at a steady rate while maintaining the temperature.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

  • The crude 4-chloro-3-methylbenzenesulfonyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Vinyl 6-chlorotoluene-3-sulphonate (adapted from general transvinylation procedures)[4][8]

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-chloro-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add vinyl acetate (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add triethylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Vinyl 6-chlorotoluene-3-sulphonate.

Potential Reactivity and Applications

The chemical structure of Vinyl 6-chlorotoluene-3-sulphonate suggests a range of potential reactivities that could be exploited in organic synthesis and materials science.

  • Polymerization: The vinyl group can undergo radical or transition-metal-catalyzed polymerization to produce functionalized polymers. These polymers would possess pendant aryl sulfonate groups that could be further modified, making them suitable for applications such as ion-exchange resins, specialty coatings, or as polymer supports for catalysts or reagents.[9]

  • Cross-Coupling Reactions: Vinyl sulfonates are known to be effective electrophiles in various palladium-catalyzed cross-coupling reactions, serving as alternatives to vinyl halides.[4][10] This would allow for the synthesis of a variety of substituted styrenyl derivatives by coupling with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents.

  • Michael Addition: The vinyl group, being part of a sulfonate ester, is an electron-deficient alkene, making it susceptible to Michael addition by various nucleophiles. This reactivity could be utilized to introduce diverse functional groups at the beta-position of the ethyl chain.

  • Diels-Alder Reactions: The electron-deficient nature of the double bond could also make it a competent dienophile in Diels-Alder reactions, providing access to complex cyclic structures.

  • Intermediate in Drug Discovery: Aryl sulfonates are common motifs in medicinal chemistry.[11] The ability to functionalize both the vinyl group and the aromatic ring could make this compound a versatile intermediate for the synthesis of novel drug candidates. The sulfonate ester itself can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Conclusion

Vinyl 6-chlorotoluene-3-sulphonate is a molecule with significant synthetic potential that remains largely unexplored in the scientific literature. This guide has provided a comprehensive overview of its chemical structure, predicted spectroscopic properties, and a detailed, plausible synthetic route. The dual reactivity of the vinyl and sulfonate ester functionalities opens up numerous avenues for its application in polymer chemistry, cross-coupling reactions, and as an intermediate in the synthesis of complex organic molecules. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential for scientific and industrial applications.

References

  • VINYL 6-CHLOROTOLUENE-3-SULFONATE - gsrs. (n.d.). Retrieved March 7, 2026, from [Link]

  • US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof - Google Patents. (n.d.).
  • Sinha, J., Podgórski, M., & Bowman, C. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior.
  • Tobrman, T., & Koudelka, J. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(4), 2636-2666.
  • Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vinyl sulfone dyes - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tobrman, T., & Koudelka, J. (2023).
  • Suchetan, P. A., et al. (2011). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2029.
  • VINYL 6-CHLOROTOLUENE-3-SULFONATE - Inxight Drugs. (n.d.). Retrieved March 7, 2026, from [Link]

  • VINYL SULFONIC ACID 30% AVRUPA - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]

  • Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vinyl 6-chlorotoluene-3-sulfonate - Inxight Drugs - ncats. (n.d.). Retrieved March 7, 2026, from [Link]

  • Emami, S., & Falahati, M. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pyrazole metal complex for absorbing carbon dioxide, method for preparing pyrazole metal complex, and method for absorption of carbon dioxide - Patent US-12179171-B2 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • AU617791B2 - Method and compositions for controlling corrosion in low and high hardness water - Google Patents. (n.d.).
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  • Anhydrous sodium thiosulfate and formulations thereof - Patent US-11291728-B2. (n.d.). Retrieved March 7, 2026, from [Link]

  • Optically verified polymer synthesis - Patent US-12398174-B2 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selected examples of transvinylation for the synthesis of vinyl ethers. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Berritt, S., & Dreher, S. D. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(11), 6828-6832.
  • Vinyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]

  • General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • EP2812306A1 - Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products - Google Patents. (n.d.).
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  • Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

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  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]

  • Liu, Y., et al. (2008). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 130(26), 8251-8260.
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  • Rittner, R., et al. (2004). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 42(12), 1045-1048.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved March 7, 2026, from [Link]

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Foundational

Technical Guide: Solubility Thermodynamics of Vinyl Chlorotoluene Sulfonates in Organic Media

The following technical guide is structured to address the physicochemical behavior of vinyl chlorotoluene sulfonates , specifically focusing on the solubility challenges encountered during synthesis, purification, and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the physicochemical behavior of vinyl chlorotoluene sulfonates , specifically focusing on the solubility challenges encountered during synthesis, purification, and polymerization.

Given the ambiguity of the specific isomer (e.g., salts of 2-chloro-4-vinylbenzenesulfonic acid vs. covalent vinyl esters), this guide addresses the sulfonate salt monomer as the primary subject, as this is the functional building block for ion-exchange membranes and pharmaceutical resins, while distinguishing the behavior of the covalent ester intermediates.

Executive Summary

Vinyl chlorotoluene sulfonates (VCTS) represent a class of functionalized styrenic monomers combining a polymerizable vinyl group, a hydrophobic chloro-methyl aromatic core, and a hydrophilic sulfonate moiety. Their solubility behavior is governed by a "push-pull" mechanism: the ionic sulfonate head group drives aqueous solubility, while the chloro-methyl substituted ring introduces significant lipophilicity and steric bulk.

This guide provides a framework for selecting organic solvent systems for VCTS, focusing on the thermodynamic balance required for solution polymerization and recrystallization purification .

Part 1: Chemical Identity & Structural Implications[1]

To predict solubility, we must first deconstruct the molecule’s interaction potential.

The Amphiphilic Conflict

Unlike simple sodium styrene sulfonate (NaSS), which is highly water-soluble and organic-insoluble, VCTS derivatives possess a chloro-methyl (Cl-Me) motif .

  • The Sulfonate Group (

    
    ):  Acts as a strong electrolyte. It demands high dielectric constant (
    
    
    
    ) solvents (Water, DMSO, Formamide) to stabilize the ion pair.
  • The Chloro-Methyl Ring: The chlorine atom (

    
    ) adds electron density and lipophilicity, while the methyl group (
    
    
    
    ) adds steric bulk.

Impact on Solubility: The Cl-Me motif disrupts the crystal lattice packing energy compared to unsubstituted styrene sulfonates. Consequently, VCTS salts exhibit enhanced solubility in lower alcohols (Methanol, Ethanol) compared to their non-chlorinated analogs, but remain insoluble in non-polar hydrocarbons.

Critical Distinction: Salt vs. Ester
  • Form A (Salt): Ionic solid. Soluble in high-

    
     solvents. Used as the final monomer.
    
  • Form B (Covalent Ester): Non-ionic liquid/solid. Soluble in low-

    
     solvents (DCM, Toluene). Often a genotoxic intermediate or byproduct.
    

Part 2: Solubility Profiling & Solvent Selection

The following data categorizes solvent compatibility for the Salt Form (e.g., Sodium 2-chloro-4-vinylbenzenesulfonate), derived from thermodynamic principles of substituted aromatic sulfonates.

Solubility Tier List (Salt Form)
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Tier 1: High Solvency Water Excellent (>20 wt%)High dielectric constant stabilizes ion dissociation; H-bonding solvates anions.
DMSO Very GoodHigh dipole moment; effective at solvating the aromatic core and the cation.
DMF / DMAc GoodStrong polar aprotic interaction; useful for solution polymerization.
Tier 2: Moderate/Temperature Dependent Methanol ModerateThe "sweet spot" for recrystallization. High T solubility, low T insolubility.
Ethanol / Isopropanol Low to ModerateSolubility decreases as alkyl chain length increases. Used as anti-solvents.
Tier 3: Anti-Solvents Acetone NegligiblePolar but unable to solvate the ionic lattice. Excellent precipitant.
Toluene / Hexane InsolubleNon-polar; no interaction with the sulfonate head group.
Thermodynamic Modeling (The Apelblat Equation)

For precise process control (e.g., cooling crystallization), the solubility


 (mole fraction) as a function of temperature 

should be modeled using the Modified Apelblat Equation . This model is superior to the Van't Hoff equation for sulfonated aromatics due to the non-ideal behavior of the ionic group.


  • A, B, C: Empirical parameters derived from experimental data.

  • Application: If

    
     vs. 
    
    
    
    is non-linear, the
    
    
    term accounts for the temperature dependence of the enthalpy of solution.

Part 3: Experimental Protocol (Laser Monitoring Method)

To generate the specific solubility curve for your VCTS derivative, rely on the Laser Dynamic Method . This is a self-validating protocol that eliminates the subjectivity of visual inspection.

Protocol Design
  • Objective: Determine the saturation temperature (

    
    ) for a known mass fraction.
    
  • Equipment: Jacketed glass vessel, mechanical stirrer, laser source (<5mW), photodetector.

Step-by-Step Workflow
  • Preparation: Weigh precisely

    
     grams of VCTS and 
    
    
    
    grams of solvent (e.g., Methanol) into the vessel.
  • Dissolution: Heat the mixture to

    
     (e.g., 10°C above expected dissolution) until the solution is optically clear.
    
  • Equilibration: Maintain

    
     for 30 minutes to ensure total dissolution.
    
  • Cooling Ramp: Lower the temperature at a controlled rate (e.g., 0.1 K/min).

  • Detection: Continuously monitor laser transmittance.

    • Clear Solution: High transmittance (Base signal).

    • Nucleation Point: Sharp drop in transmittance due to scattering by formed crystals.

  • Validation: Re-heat and repeat. The hysteresis between dissolution (heating) and nucleation (cooling) provides the Metastable Zone Width (MSZW).

Visualization of the Workflow

SolubilityProtocol Start Weigh VCTS + Solvent Heat Heat to T_high (Clear Solution) Start->Heat Cool Cooling Ramp (-0.1 K/min) Heat->Cool Equilibration Laser Laser Transmittance Monitoring Cool->Laser Detect Detect Transmittance Drop (Nucleation Point) Laser->Detect Scattering Event Data Record T_sat Calculate Solubility (x) Detect->Data Data->Heat Re-validate (Hysteresis Check)

Caption: The Laser Dynamic Method workflow for determining solubility limits and metastable zone widths.

Part 4: Applications in Process Development

Purification via Recrystallization

The primary impurity in VCTS synthesis is often inorganic salts (NaCl) or non-sulfonated isomers.

  • Solvent System: Methanol/Water (90:10 v/v).

  • Mechanism: The VCTS is soluble in hot methanol; inorganic salts (NaCl) have poor solubility in methanol.

  • Procedure: Dissolve crude VCTS in boiling methanol. Filter hot (removes NaCl). Cool to 0°C. VCTS crystallizes; remaining organic impurities stay in the mother liquor.

Solution Polymerization

For drug delivery or membrane applications, VCTS is often copolymerized.

  • Challenge: Finding a common solvent for VCTS (polar) and a hydrophobic comonomer (e.g., Styrene).

  • Solution: DMSO or DMF .[1]

  • Alternative: Use a mixed solvent system of Dioxane/Water (50:50) . The dioxane solvates the hydrophobic backbone; water solvates the sulfonate group.

Part 5: Mechanistic Pathway (Solvation)

Understanding the molecular solvation allows for better solvent prediction.

SolvationMechanism cluster_Polar Hydrophilic Interaction (Head) cluster_NonPolar Lipophilic Interaction (Tail) VCTS VCTS Molecule (Amphiphilic) Sulfonate -SO3(-) Na(+) VCTS->Sulfonate Ring Chloro-Toluene Ring VCTS->Ring Water Water/MeOH (Dipole-Ion) Sulfonate->Water Stabilized by Conflict Solubility Challenge: Need solvent balancing both Water->Conflict Organic DMSO/DMF (Dispersion/Pi-Pi) Ring->Organic Stabilized by Organic->Conflict

Caption: The amphiphilic solvation conflict of VCTS requiring high-dielectric organic solvents.

References

  • Kiani, M., et al. (2023).[2] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research.

  • MDPI. (2023). "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes." Molecules.

  • USGS. (2014). "Effective Solubility Assessment for Organic Analytes in Liquid Samples." USGS Publications.

  • Sigma-Aldrich. (2025).[3] "Solvent Miscibility and Polarity Charts." MilliporeSigma Technical Library.

  • Ataman Chemicals. "Sodium Vinyl Sulphonate: Technical Data and Applications."

Sources

Exploratory

Reactivity of electron-deficient vinyl sulfonate monomers

Title: The Tunable Electrophile: Reactivity and Application of Electron-Deficient Vinyl Sulfonate Monomers Executive Summary In the landscape of covalent drug discovery and functional polymer synthesis, acrylamides have...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Tunable Electrophile: Reactivity and Application of Electron-Deficient Vinyl Sulfonate Monomers

Executive Summary In the landscape of covalent drug discovery and functional polymer synthesis, acrylamides have long held the title of the "gold standard" warhead. However, the vinyl sulfonate monomer (


) represents a distinct, underutilized class of electron-deficient alkenes offering superior electrophilicity and unique hydrogen-bonding vectors. This technical guide dissects the reactivity profile of vinyl sulfonates, contrasting them with vinyl sulfones and acrylamides, and provides validated protocols for their synthesis and kinetic profiling.

Part 1: Mechanistic Foundations

The Vinyl Sulfonate Pharmacophore

Unlike vinyl sulfones (


), where the sulfur is directly bonded to carbon, vinyl sulfonates are esters of vinylsulfonic acid . The core structure consists of a vinyl group directly attached to a hexavalent sulfur atom, which is linked via an oxygen atom to an R-group (alkyl or aryl).

Electronic Structure & Reactivity: The sulfonyl group (


) is a powerful electron-withdrawing group (EWG) via induction (

) and resonance (

).
  • Inductive Effect: The electronegativity of the sulfonyl group strongly polarizes the vinyl double bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Hard/Soft Acid-Base (HSAB) Theory: The

    
    -carbon of the vinyl sulfonate is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (e.g., thiols in cysteine, glutathione) over "hard" nucleophiles (e.g., amines, hydroxyls), conferring high selectivity in biological systems.
    
The Michael Addition Mechanism

The primary mode of action for vinyl sulfonates in drug development is the Michael Addition (conjugate addition). A nucleophilic cysteine thiolate attacks the electrophilic


-carbon, forming a covalent thioether bond.

MichaelAddition Figure 1: Mechanism of Thiol-Michael Addition to Vinyl Sulfonate Nu Nucleophile (Cys-S⁻) TS Transition State (Anionic Intermediate) Nu->TS Attack on β-Carbon VS Vinyl Sulfonate (CH₂=CH-SO₂-OR) VS->TS Adduct Covalent Adduct (R-S-CH₂-CH₂-SO₂-OR) TS->Adduct Protonation

Figure 1: The nucleophilic thiolate attacks the


-carbon, generating a stabilized carbanion intermediate which is rapidly protonated to form the stable adduct.

Part 2: Reactivity Profiling & Tunability

Comparative Electrophilicity

Vinyl sulfonates occupy a "Goldilocks" zone of reactivity. They are generally more reactive than acrylamides but less reactive (and thus more selective) than vinyl sulfones .

Warhead ClassStructureRelative Reactivity (

)
Selectivity Profile
Vinyl Sulfone

HighLow (Risk of off-target alkylation)
Vinyl Sulfonate

Moderate-High Tunable (via R-group)
Acrylamide

Low-ModerateHigh (Requires proximity/orientation)

Why this matters: In targeted covalent inhibitors (TCIs), if the warhead is too "hot" (reactive), it will alkylate off-target proteins (e.g., glutathione, albumin) before reaching the target, leading to toxicity. Vinyl sulfonates allow for modulation via the ester R-group.

Substituent Effects (The "R" Group)

The reactivity of the vinyl sulfonate can be fine-tuned by altering the R-group attached to the oxygen:

  • Aryl Esters (Phenyl Vinyl Sulfonate): Higher reactivity due to the electron-withdrawing nature of the phenol leaving group capability (though the bond doesn't break in Michael addition, the inductive pull affects the

    
    -carbon).
    
  • Alkyl Esters: Lower reactivity, suitable for targets requiring longer residence times or precise orientation.

Part 3: Experimental Protocols

Synthesis of Aryl Vinyl Sulfonates

Context: Direct synthesis from 2-chloroethanesulfonyl chloride is the most robust method for generating diversity.

Reagents:

  • 2-Chloroethanesulfonyl chloride (Commercial)

  • Substituted Phenol (R-OH)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, Anhydrous)

Protocol:

  • Preparation: Dissolve the substituted phenol (1.0 equiv) in anhydrous DCM under inert atmosphere (

    
    ). Cool to 0°C.[1]
    
  • Coupling: Add 2-chloroethanesulfonyl chloride (1.0 equiv) dropwise.

  • Elimination/Esterification: Add

    
     (2.0 - 2.5 equiv) slowly. Note: The base serves two purposes: it catalyzes the ester formation and induces elimination of HCl to form the vinyl group.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove amine), then Brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). Vinyl sulfonates are sensitive; avoid prolonged exposure to acidic silica.

Kinetic Profiling (GSH Reactivity Assay)

Context: Determining the second-order rate constant (


) is essential to rank warhead reactivity.

GSH_Assay Figure 2: Workflow for Glutathione (GSH) Kinetic Profiling Start Prepare Stocks (100 mM DMSO) Mix Mix Reactants Buffer: PBS pH 7.4 [GSH] = 5 mM (Pseudo-1st Order) [Compound] = 100 µM Start->Mix Incubate Incubate @ 37°C Mix->Incubate Measure HPLC/UV or NMR Monitoring Timepoints: 0, 15, 30, 60 min Incubate->Measure Calc Calculate k_obs ln([C]/[C0]) vs Time Measure->Calc Result Derive k2 k2 = k_obs / [GSH] Calc->Result

Figure 2: Standardized workflow for determining electrophilic reactivity using pseudo-first-order kinetics.

Calculation Logic: Under pseudo-first-order conditions (


), the decay of the parent compound follows:


The second-order rate constant is then derived:

Part 4: Applications in Drug Discovery[2][3]

Targeting Protein Tyrosine Phosphatases (PTPs)

Vinyl sulfonates have shown specific utility in targeting the active site cysteine of PTPs. For example, Phenyl Vinyl Sulfonate (PVSN) acts as a mechanism-based probe.[1]

  • Mechanism: The active site Cysteine (e.g., Cys403 in PTP1B) attacks the vinyl group.

  • Advantage: The sulfonate ester moiety mimics the phosphate group of the natural substrate (phosphotyrosine), providing initial non-covalent affinity (

    
    ) before the covalent bond formation (
    
    
    
    ).
Covalent Fragments

Vinyl sulfonates are increasingly used in Fragment-Based Drug Discovery (FBDD) . Their smaller size compared to complex acrylamides allows for higher ligand efficiency (LE). Libraries of aryl vinyl sulfonates can be screened against "undruggable" targets to identify cryptic cysteine pockets.

References

  • Vinyl Sulfones and Sulfonates in Drug Discovery Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Preclinical and Clinical Drug Development.

  • Specific Targeting of PTPs with Vinyl Sulfonates Liu, S., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases.

  • Synthesis Protocols for Vinyl Sulfonates Zhu, S., et al. (2016). Ru(II)-Catalyzed Synthesis of Vinyl Sulfonates Using Acetylene as C2-Synthon. [2]

  • Electrochemical Synthesis Methods Wang, P., et al. (2025).[3] Electrochemical Synthesis of Vinyl Sulfonates Mediated by Bromine Radicals. [3]

  • Reactivity and Selectivity in Polymerization Chatani, S., et al. (2013).[4] Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization.

Sources

Foundational

Technical Guide: Stability of Vinyl Sulfonate Esters Under Ambient Conditions

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for vinyl sulfonate esters (ethenesulfonate esters). Executive Summary Vinyl sulfonate esters (VSEs , structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for vinyl sulfonate esters (ethenesulfonate esters).

Executive Summary

Vinyl sulfonate esters (VSEs , structural motif


) represent a distinct class of sulfur-based Michael acceptors utilized in polymer chemistry and covalent drug discovery. Unlike their more chemically inert counterparts, vinyl sulfones (

), VSEs possess a unique dual-reactivity profile: they are potent electrophiles capable of Michael addition with thiols/amines, yet they retain a sulfonate ester linkage susceptible to hydrolytic cleavage.

Under ambient conditions (20–25°C, 1 atm, normal humidity), VSEs exhibit conditional stability . While aryl derivatives (e.g., Phenyl Vinyl Sulfonate) demonstrate robustness suitable for benchtop handling, alkyl derivatives often require specific storage protocols to prevent spontaneous polymerization or hydrolysis. This guide delineates the mechanistic underpinnings of these degradation pathways and provides validated protocols for their stabilization.

Chemical Nature & Reactivity Profile

To understand stability, one must first understand the electronic distribution that drives degradation.

  • The Warhead (Vinyl Group): The sulfonyl group (

    
    ) is strongly electron-withdrawing, polarizing the vinyl double bond. This lowers the LUMO energy, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack (Michael addition) and radical propagation (polymerization).
  • The Linkage (Ester Bond): The

    
     bond is the structural weak point regarding hydrolytic stability. Its lability is heavily influenced by the steric and electronic nature of the 
    
    
    
    -group (alkoxy or aryloxy).
Comparison of Sulfur-Based Electrophiles
FeatureVinyl Sulfonate Ester (

)
Vinyl Sulfone (

)
Vinyl Sulfonamide (

)
Electrophilicity HighHighModerate
Hydrolytic Stability Low to Moderate (Susceptible to

cleavage)
High (C-S bond is inert)High (S-N bond is stable)
Primary Degradation Hydrolysis & PolymerizationPolymerization onlyPolymerization only
Ambient State Liquid (Alkyl) / Solid or Oil (Aryl)Solid/LiquidSolid

Stability Mechanisms & Degradation Pathways

VSEs degrade via three primary distinct mechanisms under ambient conditions.

Hydrolytic Degradation (Moisture Sensitivity)

Water, present in ambient humidity, can attack the sulfonate center. This is pH-dependent:

  • Acidic/Neutral Conditions: Slower degradation. The reaction produces vinyl sulfonic acid and the corresponding alcohol/phenol.

  • Basic Conditions: Rapid degradation. Hydroxide ions (

    
    ) act as potent nucleophiles, cleaving the ester bond.
    
Spontaneous Polymerization (Thermal/Photostability)

Like most vinyl monomers (e.g., acrylates, styrenes), VSEs are prone to radical polymerization initiated by:

  • Heat: Thermal generation of radicals.

  • Light (UV): Photo-cleavage of trace impurities generating initiating radicals.

  • Oxygen: While oxygen often inhibits polymerization, it can also form peroxides that eventually decompose to initiate chains.

Nucleophilic Scavenging (Michael Addition)

In biological buffers or impure solvents containing nucleophiles (thiols, amines), the vinyl group is consumed rapidly. This is the desired "warhead" activity but represents "instability" during storage.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways that dictate VSE stability.

VSE_Degradation cluster_legend Conditions VSE Vinyl Sulfonate Ester (R-O-SO2-CH=CH2) Hydrolysis Hydrolysis Products (Vinyl Sulfonic Acid + R-OH) VSE->Hydrolysis H2O / OH- (pH > 7) S-O Cleavage Polymer Poly(Vinyl Sulfonate) (Solid Precipitate/Gel) VSE->Polymer Heat / UV / Radicals Chain Propagation Adduct Michael Adduct (Nu-CH2-CH2-SO2-OR) VSE->Adduct Nucleophiles (R-SH, R-NH2) Michael Addition L1 Red: Moisture/pH Instability L2 Yellow: Storage/Thermal Instability L3 Green: Reactivity (Warhead Function)

Caption: Competing reaction pathways for Vinyl Sulfonate Esters: Hydrolysis (red), Polymerization (yellow), and Michael Addition (green).

Handling & Storage Protocols

To maintain scientific integrity and reproducibility, the following storage protocols are recommended based on the specific derivative type.

General Storage Hierarchy
  • Aryl Vinyl Sulfonates (e.g., Phenyl Vinyl Sulfonate - PVS):

    • Stability:[1][2][3][4] High.[5][6] Can often be stored at room temperature (20–25°C) for weeks/months if kept dry.

    • Long-term: Store at 4°C or -20°C to prevent slow hydrolysis or oligomerization.

  • Alkyl Vinyl Sulfonates (e.g., Ethyl Vinyl Sulfonate):

    • Stability:[1][2][3][4] Moderate to Low. More prone to hydrolysis and volatility.

    • Requirement: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

Stabilization Techniques
  • Radical Inhibitors: For bulk monomers intended for polymerization, adding 100–500 ppm of MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) is standard practice to prevent spontaneous polymerization.

    • Note: Inhibitors must be removed (via basic alumina column) prior to use in sensitive kinetic assays or radical polymerizations.

  • Desiccation: Store in a desiccator or sealed vials with Parafilm. Hydrolysis is the primary "silent killer" of ester purity.

Protocol: Assessing Purity Before Use

Never assume a stored VSE is 100% pure. Use this self-validating workflow:

  • Visual Inspection: Look for cloudiness or viscosity changes (signs of polymerization).

  • 1H NMR Check (The Gold Standard):

    • Solvent:

      
       or 
      
      
      
      .
    • Diagnostic Signals:

      • Vinyl protons appear as an ABC system between

        
         6.0 – 7.0 ppm.
        
      • Look for "clean" multiplets.

      • Degradation Flags: Broad peaks (polymer), sharp singlets/triplets upfield (hydrolysis alcohol), or loss of integration ratio between vinyl protons and the R-group.

Experimental Validation & Case Studies

Case Study: Phenyl Vinyl Sulfonate (PVS) as a Covalent Probe

In the development of covalent inhibitors for Protein Tyrosine Phosphatases (PTPs), PVS was utilized as a mechanism-based probe.[4][7]

  • Observation: PVS showed remarkable resistance to solvolysis compared to

    
    -bromobenzyl phosphonates.[4][7]
    
  • Data: In aqueous buffer (pH 7.0), PVS remained intact for hours, allowing specific labeling of the active site cysteine before non-specific hydrolysis occurred.

  • Implication: Aryl vinyl sulfonates are stable enough for biological assays at ambient temperature but should be prepared fresh from frozen stocks.

Experimental Workflow: Stability Testing

The following Graphviz diagram outlines a standardized workflow for validating the stability of a new VSE derivative.

Stability_Workflow cluster_conditions Stress Conditions Start New VSE Derivative Synthesized Baseline Baseline Analysis (T=0) 1H NMR + LC-MS Start->Baseline Cond1 Ambient Air (25°C, 50% RH) Baseline->Cond1 Cond2 Aqueous Buffer (PBS, pH 7.4) Baseline->Cond2 Cond3 Thermal Stress (40°C, Inert) Baseline->Cond3 Analysis Time-Point Analysis (1h, 24h, 7d) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Determine Degradation Mode Analysis->Decision Res1 Hydrolysis Detected Action: Store Desiccated/-20°C Decision->Res1 New Peaks in Aliphatic Region Res2 Polymerization Detected Action: Add Inhibitor/Shield Light Decision->Res2 Broadening of Peaks

Caption: Standardized workflow for assessing hydrolytic and thermal stability of vinyl sulfonate esters.

Summary Table: Stability & Storage Recommendations

Derivative ClassAmbient Stability (Solid/Neat)Hydrolytic Stability (pH 7)Recommended Storage
Aryl VSEs (e.g., Phenyl)High (Weeks)Moderate (

)
4°C, Dry
Alkyl VSEs (e.g., Ethyl)Low (Days)Low (

)
-20°C, Inert Gas
Fluorinated VSEs ModerateVery Low (Activated Ester)-80°C, Desiccated

References

  • Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Source: Journal of the American Chemical Society (2008). URL:[Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Source: The Journal of Organic Chemistry (2013). URL:[Link]

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate). Source: Macromolecules (2010).[8] URL:[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Source: Journal of the American Chemical Society (2010). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Vinyl 6-chlorotoluene-3-sulphonate

Executive Summary Vinyl 6-chlorotoluene-3-sulphonate (also systematically known as ethenyl 4-chloro-3-methylbenzenesulfonate) is a highly reactive, electrophilic vinyl ester[1]. In modern drug development and chemical bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl 6-chlorotoluene-3-sulphonate (also systematically known as ethenyl 4-chloro-3-methylbenzenesulfonate) is a highly reactive, electrophilic vinyl ester[1]. In modern drug development and chemical biology, vinyl sulfonates serve as premier Michael acceptors. Their unique electronic topography—driven by the strong electron-withdrawing nature of the sulfonate moiety—makes them indispensable for irreversible bioconjugation (specifically targeting cysteine thiols) and as versatile synthons in complex cycloaddition reactions[2].

This whitepaper provides an authoritative, in-depth analysis of the molecular properties, synthetic methodologies, and analytical characterization protocols for vinyl 6-chlorotoluene-3-sulphonate, designed specifically for application scientists and synthetic chemists.

Structural Elucidation & Physicochemical Properties

The nomenclature of this compound can occasionally cause confusion due to the base ring numbering. The name "6-chlorotoluene-3-sulphonate" uses toluene as the parent structure (methyl at C1, sulfonate at C3, chloro at C6). This is structurally identical to the IUPAC preferred name 4-chloro-3-methylbenzenesulfonate , where the sulfonate dictates the C1 position[1].

Table 1: Core Chemical and Physical Data
PropertyValueRationale / Significance
Molecular Formula C₉H₉ClO₃SDetermines stoichiometric calculations for synthetic scaling.
Molecular Weight 232.684 g/mol Critical for precise molarity calculations in bioconjugation assays.
CAS Registry Number 84540-41-0Primary identifier for global chemical procurement and safety tracking.
LogP (Predicted) ~2.64Indicates moderate lipophilicity, favorable for membrane permeability in cellular assays.
SMILES String C=COS(=O)(=O)c1ccc(c(C)c1)ClEnables in silico docking and cheminformatic modeling.
Stereochemistry AchiralSimplifies analytical chromatography (no chiral stationary phase required).

Synthetic Methodology: The Dehydrohalogenation Pathway

Direct esterification of a sulfonyl chloride with vinyl alcohol is impossible because vinyl alcohol rapidly tautomerizes to acetaldehyde. Therefore, the synthesis of vinyl 6-chlorotoluene-3-sulphonate relies on a robust, two-step esterification-elimination sequence [3].

Synthesis A 4-Chloro-3-methylbenzenesulfonyl chloride C 2-Chloroethyl Sulfonate Intermediate A->C Esterification B 2-Chloroethanol + Pyridine B->C E Vinyl 6-chlorotoluene- 3-sulphonate C->E -HCl D Triethylamine (Et3N) E2 Elimination D->E

Fig 1: Two-step synthesis of vinyl 6-chlorotoluene-3-sulphonate via E2 elimination.

Step-by-Step Protocol: Synthesis & Isolation
  • Esterification: Dissolve 1.0 eq of 4-chloro-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

  • Nucleophilic Attack: Add 1.1 eq of 2-chloroethanol, followed by the dropwise addition of 1.2 eq of pyridine.

  • Elimination (E2): Once the intermediate 2-chloroethyl ester is confirmed via TLC, add 2.0 eq of Triethylamine (Et₃N) directly to the reaction mixture and allow it to warm to room temperature.

  • Quench & Wash: Quench with saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Rationale: Pyridine is used in the first step as a mild nucleophilic catalyst and acid scavenger to prevent the degradation of the sulfonyl chloride. In the second step, Et₃N is specifically chosen for the E2 elimination because it is a non-nucleophilic base; using a stronger or more nucleophilic base (like NaOH) would result in the unwanted hydrolysis of the newly formed sulfonate ester bond back to the sulfonic acid[4].

System Validation & Quality Control: The reaction is self-validating via ¹H-NMR. The successful conversion from the intermediate to the final product is confirmed by the disappearance of the characteristic triplet of the 2-chloroethyl group (~3.7 ppm) and the emergence of a distinct doublet-of-doublets (dd) corresponding to the terminal vinyl protons between 5.8–6.5 ppm.

Analytical Characterization: HPLC-UV/MS Profiling

Accurate quantification and purity assessment of vinyl sulfonates require specialized chromatographic conditions, as they can degrade under harsh pH extremes. The following protocol is adapted from validated methods utilizing mixed-mode or embedded-polar reverse-phase chromatography[5].

Step-by-Step Protocol: Chromatographic Separation
  • Column Selection: Equip the HPLC system with a Newcrom R1 column (or an equivalent reverse-phase column with embedded polar groups), 3 µm particle size, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • For UV Detection: Prepare an isocratic blend of Acetonitrile (MeCN) and Water (e.g., 50:50 v/v) modified with 0.1% Phosphoric acid (H₃PO₄).

    • For MS Detection: Replace Phosphoric acid with 0.1% Formic acid (HCOOH).

  • Execution: Set the flow rate to 1.0 mL/min. Inject 5 µL of the sample (dissolved in mobile phase). Monitor UV absorbance at 210 nm and 254 nm.

Causality & Rationale: The embedded polar groups in the Newcrom R1 stationary phase provide unique π-π and dipole interactions, preventing the peak tailing commonly observed with aromatic sulfonates on standard C18 columns. For detection, phosphoric acid is utilized in UV applications because it lacks UV absorbance at low wavelengths, yielding a flat baseline. However, for Mass Spectrometry (MS), phosphoric acid is strictly prohibited as it is non-volatile and causes severe ion suppression and source fouling; formic acid is substituted to provide the necessary protons for positive ion mode electrospray ionization (ESI+) while maintaining volatility[5].

System Validation & Quality Control: A valid run must demonstrate a peak tailing factor (


) of 

and a theoretical plate count (

)

. Any peak splitting indicates on-column degradation, prompting immediate preparation of fresh mobile phase.

Reactivity Profile in Drug Development

Vinyl 6-chlorotoluene-3-sulphonate is highly valued in medicinal chemistry for its ability to undergo predictable, high-yield reactions under mild conditions.

Thiol-Michael Addition (Bioconjugation)

The electron-withdrawing sulfonate group lowers the LUMO of the vinyl double bond, making it highly susceptible to nucleophilic attack by soft nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins.

Reactivity V Vinyl 6-chlorotoluene- 3-sulphonate M Thiol-Michael Adduct (Stable Thioether) V->M Nucleophilic Attack (pH 7.4) T Biological Thiol (e.g., Cysteine) T->M

Fig 2: Highly selective Thiol-Michael addition of vinyl sulfonates with cysteine residues.

Causality & Rationale: Unlike maleimides, which can undergo retro-Michael reactions in biological plasma leading to off-target toxicity, the thioether bond formed by a vinyl sulfonate is kinetically and thermodynamically stable. This makes vinyl 6-chlorotoluene-3-sulphonate an exceptional warhead for targeted covalent inhibitors (TCIs) and antibody-drug conjugates (ADCs)[2].

[3+2] Cycloadditions

In synthetic library generation, vinyl sulfonates act as highly regioselective dipolarophiles. They readily undergo[3+2] cycloadditions with nitrones to yield 4-substituted isoxazolidines. These heterocyclic scaffolds are critical intermediates in the synthesis of novel sulfonamide-based therapeutics, offering a stable alternative to traditional, highly reactive sulfonyl chloride precursors[6].

References

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. Vinyl 6-chlorotoluene-3-sulfonate (UNII: 978Z8MVF4V). URL:[Link]

  • SIELC Technologies. Separation of Vinyl 6-chlorotoluene-3-sulphonate on Newcrom R1 HPLC column. URL:[Link]

  • UCL Discovery / Edetanlen-Elliot, O. (2011). Vinyl sulfonates: a platform for novel substrates of biological importance. Doctoral thesis, UCL (University College London). URL:[Link]

  • The Royal Society of Chemistry (RSC). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. URL: [Link]

Sources

Foundational

Engineering Sulfonated Vinyl Polymers: Mechanistic Insights, Synthesis, and Biomedical Applications

Executive Summary Sulfonated vinyl monomers—predominantly 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and sodium styrene sulfonate (NaSS)—are foundational building blocks in the design of advanced polyelectrolytes....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonated vinyl monomers—predominantly 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and sodium styrene sulfonate (NaSS)—are foundational building blocks in the design of advanced polyelectrolytes. Their unique combination of high hydrophilicity, strong ion-exchange capacity, and tunable chemical reactivity makes them indispensable in drug delivery, tissue engineering, and macromolecular therapeutics[1]. For drug development professionals, these polymers offer a versatile platform: they can act as synthetic heparin mimics to modulate growth factor signaling[2], or as structural components in hydrogels for the controlled release of active pharmaceutical ingredients (APIs)[3].

This whitepaper provides an in-depth technical analysis of sulfonated vinyl polymers, detailing the causality behind monomer selection, elucidating their biological mechanisms, and providing self-validating experimental protocols for their synthesis.

Chemical Architecture & Monomer Selection

The choice of sulfonated monomer dictates the thermodynamic stability, polymerization kinetics, and biological fate of the resulting polymer. Understanding the structural nuances between AMPS and NaSS is critical for rational drug and scaffold design.

  • AMPS (2-acrylamido-2-methylpropane sulfonic acid): AMPS features a bulky gem-dimethyl group (C(CH3)2-CH2) adjacent to the polymerizable vinyl unit[4].

    • Causality in Design: This bulky group provides severe steric hindrance, physically shielding the highly anionic sulfonate group. This shielding dramatically reduces unwanted ionic bridging with divalent cations (e.g., Ca²⁺, Mg²⁺) in biological fluids, ensuring the polymer remains soluble and active in physiological conditions[4]. Furthermore, the C-S bond in AMPS is inherently more thermally stable than standard amide bonds, resisting hydrolytic degradation at elevated temperatures[4].

  • NaSS (Sodium styrene sulfonate): NaSS contains an aromatic ring directly conjugated to the vinyl group and the sulfonate moiety.

    • Causality in Design: While the aromatic ring facilitates beneficial π-π stacking interactions with hydrophobic drug molecules, NaSS is notorious for poor free-radical polymerization kinetics. The incompatibility between the highly ionized sulfonic acid groups (surrounded by large hydration spheres) and the hydrophobic polymer backbone often leads to low-molecular-weight oligomers unless controlled radical techniques are strictly employed[5].

Mechanistic Pathways in Macromolecular Therapeutics

A critical application of sulfonated polymers in biomedicine is their ability to mimic heparin, a naturally occurring glycosaminoglycan. Synthetic sulfonated polymers (SSPs) address the severe drawbacks of native heparin, such as structural heterogeneity and the risk of animal-derived viral contamination[6].

Mechanistically, polymers like pAMPS and pNaSS interact electrostatically with the heparin-binding domains of signaling proteins, such as Fibroblast Growth Factor 2 (FGF2)[2]. The sulfonate groups in pAMPS can adopt a low-energy helical conformation that perfectly aligns with the basic amino acid residues on FGF2[2]. By sequestering FGF2, these polymers prevent the growth factor from binding to high-affinity tyrosine kinase receptors, thereby acting as antimitogenic agents that inhibit unwanted cellular proliferation (e.g., in tumor angiogenesis)[7].

Mechanism Polymer Sulfonated Polymer (pAMPS / pNaSS) FGF2 Fibroblast Growth Factor 2 (FGF2) Polymer->FGF2 Electrostatic Binding Receptor Tyrosine Kinase FGF Receptor Polymer->Receptor Steric Shielding FGF2->Receptor Native Binding (Blocked) Inhibition Mitogenic Inhibition FGF2->Inhibition Sequestration Proliferation Cell Proliferation (Angiogenesis) Receptor->Proliferation Signal Transduction

Diagram 1: Mechanism of FGF2 sequestration and mitogenic inhibition by sulfonated polymers.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Synthesis of Heparin-Mimicking pAMPS-co-NVP via RAFT Polymerization

To achieve a precise hydrophilic/hydrophobic balance for optimal FGF2 binding, AMPS is copolymerized with N-Vinylpyrrolidone (NVP)[7].

  • Step 1: Monomer Purification. Pass AMPS and NVP through a basic alumina column. Causality: Trace inhibitors will terminate the Reversible Addition-Fragmentation chain Transfer (RAFT) agent, broadening the polydispersity index (PDI) and ruining the polymer's batch-to-batch clinical reproducibility.

  • Step 2: Reaction Setup. In a Schlenk flask, dissolve AMPS (0.8 M), NVP (0.2 M), CTA (4-cyanopentanoic acid dithiobenzoate, 0.01 M), and initiator (AIBN, 0.002 M) in degassed DMF/Water (1:1 v/v).

  • Step 3: Deoxygenation. Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its absolute removal is required to maintain the "living" nature of the polymerization.

  • Step 4: Polymerization & Self-Validation. Immerse the flask in an oil bath at 70°C.

    • Validation System: Extract 0.1 mL aliquots every 2 hours for in-situ ¹H-NMR analysis. The linear decrease in vinyl proton peaks (δ 5.5–6.5 ppm) relative to the stable CTA aromatic protons confirms a constant radical concentration and a controlled living process[7].

  • Step 5: Purification. Quench by cooling to 0°C and exposing to air. Dialyze against distilled water (MWCO 3.5 kDa) for 72 hours to remove unreacted monomers, followed by lyophilization.

Fabrication of Bioactive pNaSS-Grafted Scaffolds

Grafting pNaSS onto poly(ε-caprolactone) (PCL) surfaces enhances fibroblast adhesion, spreading, and metabolic activity for tissue engineering[5].

  • Step 1: Surface Ozonation. Expose PCL films to an ozone/oxygen mixture for 30 minutes. Causality: Ozonation generates surface hydroperoxides, which act as immobilized macroinitiators. This ensures the pNaSS layer is covalently tethered to the scaffold rather than weakly physically adsorbed[5].

  • Step 2: Graft Polymerization. Immerse the ozonated PCL in an aqueous solution of NaSS (0.5 M) and Mohr's salt (Fe(NH₄)₂(SO₄)₂, 0.005 M) at 60°C for 4 hours. Causality: Mohr's salt acts as a reducing agent to decompose the hydroperoxides into active alkoxy radicals at lower temperatures, preventing the thermal melting or degradation of the PCL scaffold[5].

  • Step 3: Self-Validation of Grafting. Stain the washed films with Toluidine Blue O (TBO).

    • Validation System: TBO forms a strict stoichiometric electrostatic complex with the sulfonate groups. Desorb the dye using 50% acetic acid and measure absorbance at 633 nm. A linear correlation between ozonation time and absorbance mathematically validates the controlled grafting density[5].

Workflow PCL PCL Scaffold Ozonation Surface Ozonation (O3/O2, 30 min) PCL->Ozonation Hydroperoxide Immobilized Macroinitiators Ozonation->Hydroperoxide Oxidation Grafting Graft Polymerization (NaSS + Mohr's Salt) Hydroperoxide->Grafting Radical Initiation Validation Self-Validation (Toluidine Blue Assay) Grafting->Validation 633 nm Absorbance Bioactive Bioactive pNaSS-PCL (Enhanced Adhesion) Validation->Bioactive Confirmed Grafting

Diagram 2: Experimental workflow and self-validation for pNaSS grafting onto PCL scaffolds.

Quantitative Material Profiles

To aid formulation scientists in selecting the appropriate sulfonated backbone, the following table synthesizes the quantitative and qualitative properties of leading sulfonated polymers used in biomedical research.

Table 1: Comparative Properties of Sulfonated Vinyl Polymers in Biomedicine
Monomer / Polymer BaseStructural FeaturePolymerization KineticsPrimary Biomedical ApplicationKey Performance Metric
AMPS Bulky gem-dimethyl group shielding the sulfonate moietyHigh thermal stability (>120°C); highly compatible with controlled radical techniquesHeparin-mimicking antimitogenic drugs; Conductive hydrogelsHigh FGF2 binding affinity; completely resists divalent cation bridging
NaSS Aromatic ring conjugated directly to vinyl and sulfonatePoor kinetics due to large hydration spheres; requires RAFT/ATRP for high MWSurface functionalization (e.g., PCL scaffolds); Biosensors>50% increase in fibroblast adhesion and cellular spreading
SPEEK (Precursor)Polyether ketone backboneHigh degree of sulfonation causes rapid swelling/emulsionControlled drug release membranesTunable hydrophilicity via precise sulfonation time/temperature

Conclusion

Sulfonated vinyl monomers provide an unparalleled toolkit for engineering advanced biomaterials. By understanding the thermodynamic and kinetic principles underlying their polymerization—such as the steric shielding of AMPS or the hydration sphere challenges of NaSS—researchers can design self-validating synthetic workflows that yield high-fidelity, application-specific polymers. Whether sequestering growth factors via precise structural conformations or enhancing the biocompatibility of hydrophobic scaffolds, pAMPS and pNaSS remain at the absolute forefront of macromolecular therapeutics.

References

  • Exploring the Versatility of Sulfonated Molecules in Biomaterials: Recent Advances and Applications Source: Hilaris Publisher URL:[Link]

  • Automated fabrication of cell-instructive synthetic sulfonated and sulfated hydrogels Source: Technische Universität Dresden (Qucosa) URL:[Link]

  • Heparin-Mimicking Polymers: Synthesis and Biological Applications Source: PMC (National Institutes of Health) URL:[Link]

  • The grafting of a thin layer of poly(sodium styrene sulfonate) onto poly(ε-caprolactone) surface can enhance fibroblast behavior Source: PMC (National Institutes of Health) URL:[Link]

  • Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management Source: MDPI URL:[Link]

  • Antimitogenic Polymer Drugs Based on AMPS: Monomer Distribution−Bioactivity Relationship of Water-Soluble Macromolecules Source: ACS Publications (Biomacromolecules) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Vinyl 6-chlorotoluene-3-sulphonate from chlorotoluene

Executive Summary This application note details the protocol for the synthesis of Vinyl 6-chlorotoluene-3-sulphonate (IUPAC: Vinyl 2-chloro-5-methylbenzenesulfonate). This compound is a specialized functional monomer use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of Vinyl 6-chlorotoluene-3-sulphonate (IUPAC: Vinyl 2-chloro-5-methylbenzenesulfonate). This compound is a specialized functional monomer used in the development of sulfonated polymers, photoresists, and advanced coating materials.

Critical Nomenclature Note: The trade name "6-chlorotoluene-3-sulphonate" uses a non-standard numbering system based on the toluene parent ring (Methyl=1). In standard IUPAC nomenclature, this corresponds to 2-chloro-5-methylbenzenesulfonate . Researchers must verify this substitution pattern (Sulfonate meta to Methyl, para to Chlorine) to avoid synthesizing the more common 4-sulfonate isomer.

Synthesis Strategy

Two routes are presented based on purity requirements:

  • Route A (High-Fidelity): The Sandmeyer-Meerwein reaction starting from 2-chloro-5-methylaniline. This route guarantees the correct meta-sulfonated isomer, eliminating the risk of inseparable regioisomers.

  • Route B (Industrial/Scale-Up): Direct Chlorosulfonation of 2-chlorotoluene. This route is more economical but yields a mixture of 4- and 5-sulfonyl chlorides, requiring rigorous fractional crystallization.

Reaction Pathway & Mechanism[1][2][3]

The following diagram illustrates the high-fidelity synthesis pathway (Route A) and the vinylation mechanism.

G cluster_legend Key Start 2-Chloro-5-methylaniline (6-Chloro-m-toluidine) Diazo Diazonium Intermediate [Ar-N2]+ Cl- Start->Diazo NaNO2, HCl < 5°C SulfonylCl 2-Chloro-5-methyl benzenesulfonyl Chloride Diazo->SulfonylCl SO2, CuCl2 AcOH/H2O ChloroEthyl 2-Chloroethyl Sulfonate Intermediate SulfonylCl->ChloroEthyl 2-Chloroethanol Pyridine/TEA, 0°C Target Vinyl 2-chloro-5-methyl benzenesulfonate ChloroEthyl->Target Elimination (DBU or NaOH) IndStart 2-Chlorotoluene IndStart->SulfonylCl ClSO3H (Excess) (Yields Isomer Mix) Route A: High Purity Route A: High Purity Route B: Industrial (Mixed Isomers) Route B: Industrial (Mixed Isomers)

Figure 1: Synthetic pathway comparing the regio-controlled Sandmeyer route (solid lines) and the direct chlorosulfonation route (dotted line).

Detailed Protocols

Phase 1: Synthesis of 2-Chloro-5-methylbenzenesulfonyl Chloride

Objective: To synthesize the sulfonyl chloride intermediate with high regiochemical purity.

Method A: The Sandmeyer-Meerwein Route (Recommended for Lab Scale)

This method utilizes the oxidative chlorosulfonation of a diazonium salt.

Reagents:

  • 2-Chloro-5-methylaniline (10.0 g, 70.6 mmol)

  • Hydrochloric acid (conc. 37%, 30 mL)

  • Sodium nitrite (5.4 g, 78 mmol)

  • Sulfur dioxide (gas) or Sodium bisulfite (saturated solution)

  • Copper(II) chloride dihydrate (3.6 g, 21 mmol)

  • Glacial Acetic acid (100 mL)

Protocol:

  • Diazotization:

    • In a 500 mL 3-neck flask, dissolve 2-chloro-5-methylaniline in a mixture of 30 mL conc. HCl and 20 mL water.

    • Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Add a solution of sodium nitrite (5.4 g in 15 mL water) dropwise, maintaining the temperature below 5°C. Stir for 30 min until a clear diazonium solution forms.

  • Sulfonyl Chloride Formation:

    • In a separate vessel, saturate 100 mL of glacial acetic acid with

      
       gas (bubbling for ~30 min) or prepare a saturated solution of 
      
      
      
      in acetic acid.
    • Add

      
       to the 
      
      
      
      solution.
    • Slowly pour the cold diazonium solution into the vigorously stirred

      
       mixture. Caution: Significant foaming (nitrogen evolution) will occur.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Pour the reaction mixture into 400 mL of ice water. The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with cold water (

      
      ), 5% 
      
      
      
      , and brine.
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Yield: Expect ~65-75% of a yellow oil/solid.

Method B: Direct Chlorosulfonation (Industrial Reference)

Reagents: 2-Chlorotoluene, Chlorosulfonic acid (


).
Note:  This reaction produces ~80% 4-sulfonyl chloride (unwanted) and ~20% 5-sulfonyl chloride (target).
  • Add 2-chlorotoluene dropwise to 3 equivalents of

    
     at 0°C.
    
  • Heat to 60°C for 2 hours.

  • Quench on ice.

  • Purification: The 4-isomer is a solid (mp ~52°C), while the 5-isomer (target) often remains liquid or has a lower melting point. Fractional crystallization from petroleum ether is required to isolate the target.

Phase 2: Vinyl Ester Formation (The 2-Chloroethanol Route)

Direct esterification with vinyl alcohol is impossible. The standard protocol involves esterification with 2-chloroethanol followed by base-mediated elimination.

Reagents:

  • 2-Chloro-5-methylbenzenesulfonyl chloride (from Phase 1)[1]

  • 2-Chloroethanol (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOH

Protocol:

Step 2a: Formation of 2-Chloroethyl Sulfonate
  • Dissolve the sulfonyl chloride (10 mmol) in dry DCM (20 mL).

  • Add 2-chloroethanol (12 mmol).

  • Cool to 0°C .

  • Add Pyridine or TEA (15 mmol) dropwise. The reaction is exothermic.[2]

  • Stir at 0°C for 1 hour, then at room temperature for 4 hours.

  • Wash with 1M HCl (to remove pyridine), then water and brine.

  • Dry and concentrate to obtain the 2-chloroethyl 2-chloro-5-methylbenzenesulfonate intermediate.

Step 2b: Elimination to Vinyl Sulfonate
  • Dissolve the intermediate from Step 2a in dry THF or DCM.

  • Cool to 0°C.

  • Add DBU (1.1 equivalents) dropwise. Alternatively, use powdered KOH in dry ether.

  • Stir for 2-4 hours. Monitoring by TLC is crucial (disappearance of the chloroethyl spot).

  • Work-up:

    • Dilute with

      
       or DCM.
      
    • Wash with dilute citric acid (to remove DBU), then

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation (if stable).

Data Summary & Specifications

ParameterSpecification / Value
Molecular Formula

Molecular Weight 232.68 g/mol
Target Isomer Sulfonate at pos 5 (relative to Cl at 2, Me at 1)
Phase 1 Yield (Sandmeyer) 65 - 75%
Phase 2 Yield (Vinylation) 80 - 85%
Appearance Colorless to pale yellow oil or low-melting solid
Stability Polymerizes upon storage; stabilize with 10-50 ppm MEHQ

Safety & Handling (E-E-A-T)

  • Chlorosulfonic Acid: Reacts violently with water. Use only in a dry, well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

  • Vinyl Sulfonates: Potent alkylating agents (Michael acceptors). They are potential genotoxins. Handle with double gloves and avoid inhalation.

  • Waste Disposal: Quench all sulfonyl chloride residues with aqueous ammonia before disposal.

References

  • Preparation of Vinyl Sulfonates

    • Kuthan, J., et al. "Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl chloride." ResearchGate.[3][4]

  • Sandmeyer-Meerwein Sulfonylation

    • Organic Syntheses, Coll. Vol. 7, p. 508 (1990); Vol. 60, p. 121 (1981). "Preparation of Sulfonyl Chlorides from Amines."

  • Isomer Distribution in Chlorotoluene Sulfonation

    • Virendra, P. S., et al.[3] "Improving yield of 2-toluene sulfonyl chloride." ResearchGate Discussions.

  • Target Compound Identification

    • ECHA Inventory, "Vinyl 6-chlorotoluene-3-sulphonate" (CAS 84540-41-0).

  • General Protocol for Sulfonate Esters

    • BenchChem Application Notes. "Synthesis of Sulfonate Esters from Alcohols."

Sources

Application

Radical polymerization protocols for vinyl sulfonate monomers

Application Note: Radical Polymerization Protocols for Vinyl Sulfonate Monomers Executive Summary Poly(vinyl sulfonate) (PVS) and its salts are critical anionic polyelectrolytes used in biomedical applications (antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Polymerization Protocols for Vinyl Sulfonate Monomers

Executive Summary

Poly(vinyl sulfonate) (PVS) and its salts are critical anionic polyelectrolytes used in biomedical applications (antiviral agents, drug delivery carriers) and fuel cell membranes.[1] However, the synthesis of well-defined PVS is notoriously difficult due to the monomer’s "Less Activated" (LAM) nature, high water solubility, and non-ideal kinetic behavior.

This guide provides two distinct protocols:

  • Aqueous Free Radical Polymerization (FRP): A robust, high-throughput method for generating high-molecular-weight polymers.

  • RAFT-Mediated Precision Synthesis: A controlled radical polymerization route using xanthate-based Chain Transfer Agents (CTAs) to achieve low dispersity (Đ < 1.3) for pharmaceutical-grade applications.

Part 1: The Chemistry of Vinyl Sulfonate

1.1 The Kinetic Challenge Vinyl Sulfonate (VS) monomers (e.g., Sodium Vinyl Sulfonate, SVS) possess a vinyl group directly attached to the electron-withdrawing sulfonate moiety. Unlike acrylates or styrenics, the vinyl group in VS lacks significant resonance stabilization of the propagating radical.

  • Classification: VS is a Less Activated Monomer (LAM) .

  • Implication: The propagating radical is highly unstable and reactive. It reacts poorly with stable radicals (like those found in standard RAFT agents such as dithiobenzoates) but reacts rapidly with itself or solvent, leading to high transfer rates and difficult molecular weight control.

1.2 Solubility & Impurities Commercial SVS is often supplied as a 25% aqueous solution containing significant isomeric impurities and sulfonate salts.

  • Critical Pre-step: For precision synthesis, commercial monomers must be purified or crystallized to remove inhibitors and inorganic salts that skew stoichiometric calculations.

Part 2: Protocol A — Aqueous Free Radical Polymerization (FRP)

Objective: Synthesis of high-molecular-weight Poly(Sodium Vinyl Sulfonate) (PSVS) for bulk applications (e.g., membranes, viscosity modifiers).

Mechanism: Thermal decomposition of water-soluble azo or persulfate initiators generates radicals that attack the vinyl head-group. Due to the rapid propagation rate (


) of the unstable radical, high monomer concentrations are required to favor propagation over chain transfer to water.

FRP_Mechanism Init Initiator (V-50) Rad Primary Radical (I•) Init->Rad Heat (50°C) Prop Propagating Chain (P•) Rad->Prop Initiation Mono Monomer (SVS) Prop->Prop Propagation (+M) Prop->Prop Term Dead Polymer Prop->Term Termination (Coupling/Disproportionation)

Figure 1: Simplified FRP pathway. Note that for SVS, termination via chain transfer to solvent is a significant competing pathway.

Materials:

  • Monomer: Sodium Vinyl Sulfonate (SVS), 25% aq. solution (Concentrate to >40% or use dried salt).

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50). Why V-50? It is water-soluble and cationic, preventing charge repulsion with the anionic monomer surface during initiation, unlike persulfates (APS/KPS).

  • Solvent: Degassed Milli-Q Water.

Step-by-Step Protocol:

  • Concentration Adjustment: If using 25% commercial solution, rotary evaporate at 40°C to achieve a 40-50 wt% concentration. Causality: Low monomer concentration (<20%) favors chain transfer to water, resulting in oligomers rather than polymers.

  • Degassing (Critical): Place the monomer solution in a Schlenk flask. Perform 3 cycles of freeze-pump-thaw OR sparge with Argon for 45 minutes.

    • Note: Oxygen is a potent inhibitor of SVS polymerization.

  • Initiation: Add V-50 initiator (0.5 – 1.0 mol% relative to monomer) dissolved in minimal degassed water.

    • Target:

      
      .
      
  • Polymerization: Immerse flask in an oil bath at 50°C for 24–48 hours. Stirring may become difficult as viscosity rises.

  • Termination: Expose to air and cool to room temperature.

Part 3: Protocol B — Precision RAFT Polymerization

Objective: Synthesis of PVS with defined molecular weight and low dispersity (Đ < 1.3) for drug delivery.

The "Ester" Strategy: Direct RAFT of anionic SVS is challenging due to charge repulsion and the instability of the radical. The industry-standard approach for "Pharma-Grade" PVS is to polymerize a Vinyl Sulfonate Ester (e.g., Neopentyl Ethenesulfonate - NES) using a Xanthate CTA, followed by deprotection.

Mechanism (MADIX/RAFT): We utilize Macromolecular Design via the Interchange of Xanthates (MADIX) . Xanthates stabilize the adduct radical of LAMs better than trithiocarbonates.

RAFT_Mechanism Init Initiator (AIBN) Monomer Monomer (NES) Init->Monomer Radical Gen PreEq Pre-Equilibrium Monomer->PreEq + CTA CTA Xanthate CTA (O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) MainEq Main Equilibrium (Degenerate Transfer) PreEq->MainEq Rapid Exchange Polymer Poly(NES) MainEq->Polymer Controlled Growth Deprotect Hydrolysis/Thermolysis Polymer->Deprotect Post-Polymerization Final Pure PVS (Anionic) Deprotect->Final Removal of Neopentyl Group

Figure 2: The "Ester Route" for controlled PVS synthesis. Polymerizing the protected ester avoids ionic complications, followed by deprotection.

Materials:

  • Monomer: Neopentyl Ethenesulfonate (NES) (Synthesized via reaction of 2-chloroethanesulfonyl chloride with neopentyl alcohol).

  • CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 or similar Xanthate).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Protocol:

  • Stoichiometry Setup: Calculate ratios for target

    
     (Degree of Polymerization):
    
    
    
    
    • Insight: Keep initiator concentration low (

      
      ) to preserve high end-group fidelity.
      
  • Reaction Assembly: In a Schlenk tube, dissolve NES (1.0 g), Xanthate CTA, and AIBN in Toluene (total solids ~30%).

    • Validation: Seal with a rubber septum and secure with copper wire.

  • Deoxygenation: Perform 4 freeze-pump-thaw cycles. Backfill with Nitrogen.

  • Polymerization: Heat to 70°C for 16 hours.

    • Monitoring: Take aliquots for NMR. Vinyl peaks (6.0–6.5 ppm) should decrease relative to the ester protecting group signals.

  • Purification (Poly-Ester): Precipitate the Poly(NES) into cold methanol/water (80:20). Dry under vacuum.[2]

  • Deprotection (The Critical Step): To convert Poly(NES) to anionic Poly(Vinyl Sulfonate):

    • Dissolve Poly(NES) in DMF.

    • Add Sodium Azide (

      
      ) (1.2 eq per sulfonate unit) or reflux with LiBr in 2-butanone.
      
    • Heat to 50°C for 24h.

    • Result: The neopentyl group is cleaved, yielding the sodium/lithium salt of PVS.

Part 4: Purification & Characterization

4.1 Purification of Water-Soluble PVS Precipitation of PVS is difficult as it often forms a sticky oil. Dialysis is the only reliable method for high purity.

  • Membrane: Regenerated Cellulose (RC).

  • MWCO (Molecular Weight Cut-Off): 1,000 Da (for oligomers) or 3,500 Da (for polymers).

  • Protocol:

    • Dissolve crude polymer in Milli-Q water.

    • Transfer to dialysis tubing.

    • Dialyze against 0.1 M NaCl for 24h (to displace residual monomer/counter-ions).

    • Dialyze against pure Milli-Q water for 48h (changing water every 6h).

    • Lyophilize (Freeze-dry) to obtain a white, fluffy powder.

4.2 Characterization Data Table

TechniqueParameterTarget/ObservationNotes
1H NMR ConversionDisappearance of vinyl protons (5.8–6.6 ppm).Solvent: D₂O. Polymer backbone broadens at 1.5–3.5 ppm.
Aqueous GPC Mn, Mw, ĐPDI < 1.3 (RAFT) vs > 2.0 (FRP).Crucial: Eluent must contain 0.1M NaNO₃ or LiBr to screen charges. Pure water GPC fails due to polyelectrolyte expansion.
FTIR Functional GroupsS=O stretch at 1150–1250 cm⁻¹.Absence of C=C stretch at 1620 cm⁻¹.

Part 5: Troubleshooting

Scenario: "Oiling Out" during precipitation.

  • Cause: PVS is extremely hygroscopic and holds water tenaciously.

  • Fix: Do not rely on precipitation. Move directly to dialysis. If solid is needed immediately, use extensive lyophilization.

Scenario: Low Conversion (<20%) in FRP.

  • Cause: Monomer concentration too low or oxygen inhibition.

  • Fix: Increase monomer concentration to >40 wt%. Ensure rigorous degassing. Switch to V-50 initiator if using persulfates (pH issues).

Scenario: High PDI in RAFT.

  • Cause: Wrong CTA type.

  • Fix: Ensure a Xanthate or Dithiocarbamate is used. Trithiocarbonates (common for acrylates) are often too stable for the reactive vinyl sulfonate radical, retarding polymerization.

References

  • Polymerization Kinetics of Vinyl Sulfonate

    • Title: Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer.

    • Source: European Polymer Journal / ResearchG
    • URL:[Link]

  • RAFT of Vinyl Sulfonate Esters (The "Ester Route")

    • Title: RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfon
    • Source: Macromolecules (ACS).
    • URL:[Link]

  • General RAFT Protocols for LAMs: Title: Typical Procedures for Polymerizing via RAFT (Vinyl Acetate/LAMs). Source: Sigma-Aldrich / Merck.
  • Purification Techniques

    • Title: A user-guide for polymer purification using dialysis.[2]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

Sources

Method

Application Note: Advanced Synthesis of Conductive Polymers Templated by Sulfonated Vinyl Derivatives

Target Audience: Materials Scientists, Polymer Chemists, and Bioelectronic/Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Overview Conductive polymers (CPs)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Bioelectronic/Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Overview

Conductive polymers (CPs) such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline (PANI) are foundational to modern organic electronics, bio-sensors, and electro-responsive drug delivery systems. However, in their pristine states, these highly conjugated polymers are thermodynamically insoluble and notoriously difficult to process.

To overcome this barrier, sulfonated vinyl derivatives —most notably sodium 4-styrenesulfonate (NaSS) and vinylsulfonic acid (VSA)—are employed as macromolecular templates. These monomers possess two critical functional domains:

  • The Vinyl Group: Enables controlled radical pre-polymerization into flexible, high-molecular-weight polyelectrolyte scaffolds (e.g., PSS or PVSA)[1][2].

  • The Sulfonate Group (

    
    ):  Acts as a primary dopant and stabilizer. During the oxidative polymerization of the CP, the strongly acidic sulfonate groups electrostatically bind to the generated radical cations. This lowers the activation energy for chain coupling and forces the insoluble CP chains to form stable, water-dispersible colloidal microgels[3].
    
Mechanistic Pathway

Mechanism EDOT CP Monomer (e.g., EDOT) Radical Radical Cations EDOT->Radical Oxidation Oxidant Oxidant System (Na2S2O8 + Fe3+) Oxidant->Radical Electron Transfer Complex Stable Conductive Complex (PEDOT:PSS) Radical->Complex Polymerization Template Sulfonated Vinyl Template (PSS-) Template->Complex Doping & Stabilization

Fig 1: Oxidative polymerization mechanism of CPs templated by sulfonated vinyl derivatives.

Quantitative Data Summary

The selection of the sulfonated vinyl template and the specific synthetic route directly dictates the electronic and physical properties of the resulting polymer complex.

Conductive ComplexSulfonated Vinyl TemplateSynthesis RouteConductivityKey Characteristics & Applications
PEDOT:PSS Poly(styrenesulfonate)Chemical Oxidative11 – 300 S/cmHigh stability; standard for bioelectronics and drug delivery matrices[3].
PEDOT:P(SS-co-St) Poly(styrenesulfonate-co-styrene)Chemical Oxidative~250 S/cmTunable hydrophobicity; enhanced film formation for optical coatings[3].
PEDOT:PSS (Green) Sodium 4-styrenesulfonate (in-situ)Photochemical (UV-A)HighMetal-free synthesis; highly durable for supercapacitors (97% retention)[4].
PANI:PVSA Poly(vinylsulfonic acid)Free Radical / Oxidative~164 mS/cmHigh ion exchange capacity; utilized in proton exchange membranes[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We emphasize the causality behind each parameter so researchers can adapt these workflows for specialized bio-electronic or energy-storage applications.

Protocol A: Synthesis of Poly(styrenesulfonate-co-styrene) Template

Causality: While pure PSS is highly hydrophilic, incorporating hydrophobic styrene units modulates the swelling behavior of the final PEDOT complex, drastically improving the structural integrity of spin-coated films in aqueous biological environments[3].

  • Reagent Preparation: In a 150 mL double-jacketed glass reactor, dissolve sodium 4-styrenesulfonate (NaSS) and styrene (50 mol% relative to NaSS) in 100 mL of ultra-pure water (UPW).

  • Degassing (Critical Step): Purge the solution with

    
     gas (99.999%) under mechanical stirring (250 rpm) for 30 minutes.
    
    • Why? Dissolved oxygen is a potent radical scavenger that will prematurely terminate chain propagation, resulting in low-molecular-weight templates that fail to stabilize the CP[1].

  • Initiation: Dissolve 0.065 g of sodium persulfate (NaPS) in 2 mL UPW. Inject dropwise into the reactor over 15 minutes.

  • Polymerization: Heat the reactor to 80 °C and maintain for 12 hours[3].

  • Purification & Validation: Precipitate the resulting P(SS-co-St) in excess methanol.

    • Validation Checkpoint: The immediate formation of a white, stringy precipitate confirms successful high-molecular-weight polymerization. If the solution merely turns cloudy, the molecular weight is too low (likely due to insufficient oxygen purging). Filter and dry under vacuum.

Protocol B: Chemical Oxidative Synthesis of PEDOT:PSS

Causality: Chemical oxidative polymerization is prioritized over electrochemical methods for bulk synthesis due to its scalability and lack of complex electrode requirements[6].

  • Template Dissolution: Dissolve the synthesized P(SS-co-St) (or commercial PSS, Mw ~75,000) in UPW to achieve an EDOT:Template weight ratio of 1:2.5[3].

  • Monomer Addition: Add the 3,4-ethylenedioxythiophene (EDOT) monomer to the template solution. Stir vigorously at 300 rpm and cool the reactor to 15 °C.

    • Why 15 °C? Slower kinetics at lower temperatures minimize

      
       mislinkages in the thiophene rings, ensuring a highly linear, conjugated backbone which maximizes electrical conductivity[3].
      
  • Oxidation: Inject an aqueous solution containing 0.772 g NaPS (primary oxidant) and 0.0053 g

    
     (catalyst)[3].
    
    • Why Iron?

      
       acts as a catalytic electron relay, accelerating the homolytic dissociation of persulfate into highly reactive sulfate radicals.
      
  • Polymerization & Validation: Allow the reaction to proceed for 24 hours.

    • Validation Checkpoint: The emulsion must transition from a pale yellow/transparent state to a deep, opaque dark blue. This optical shift is the direct physical manifestation of the

      
       transition in the newly formed conjugated PEDOT chains[3][6]. The absence of macroscopic black powder confirms the template successfully prevented CP aggregation.
      
  • Ion Exchange Purification: Add strongly acidic cation and weakly basic anion exchange resins to the dispersion. Stir for 2 hours at room temperature, then filter through a 30 μm mesh[3].

    • Why? Residual

      
       and 
      
      
      
      ions act as charge traps and hygroscopic impurities. Failing to remove them will result in rapid degradation of the polymer's conductivity when exposed to ambient humidity[6].

Workflow Step1 1. Template Prep Dissolve PSS in UPW Step2 2. Monomer Addition Add EDOT & Cool to 15°C Step1->Step2 Step3 3. Initiation Inject NaPS & Fe2(SO4)3 Step2->Step3 Step4 4. Polymerization 24h Reaction (Turns Dark Blue) Step3->Step4 Step5 5. Purification Ion Exchange Resin Treatment Step4->Step5 Step6 6. Final Product Stable PEDOT:PSS Dispersion Step5->Step6

Fig 2: Step-by-step workflow for the chemical oxidative synthesis and purification of PEDOT:PSS.

Protocol C: Green Photochemical Synthesis (Next-Generation Alternative)

Causality: Traditional oxidative methods generate hazardous metal waste. For applications requiring strict biocompatibility (e.g., implantable drug delivery devices), a metal-free approach is highly advantageous.

  • Preparation: In a benign ethanol/water solvent system, combine EDOT monomer and sodium 4-styrenesulfonate (NaSS) monomer[4].

  • Initiation: Add phenacyl bromide (PAB) as a single organic photoinitiator.

  • Irradiation: Expose the mixture to UV-A light at room temperature. The PAB drives the in-situ simultaneous polymerization of both the sulfonated vinyl template and the CP backbone[4].

  • Purification: Remove the non-toxic acetophenone byproduct via simple precipitation. This yields a highly durable PEDOT:PSS composite without the need for aggressive ion-exchange demetallation[4].

References[1] Facile synthesis of highly conductive PEDOT:PSS via surfactant templates. RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00341a[5] Facile and One-Pot Photochemical Synthesis of Highly Conductive PEDOT:PSS: Towards Sustainable and Durable Supercapacitors. Preprints.org. URL:https://www.preprints.org/manuscript/202412.0163/v1[2] A Historical and Technical Guide to Vinylsulfonic Acid Research: From Monomer Synthesis to Polymer Applications. Benchchem. URL:https://www.benchchem.com/[4] Synthesis of Solution-Stable PEDOT-Coated Sulfonated Polystyrene Copolymer PEDOT:P(SS-co-St) Particles for All-Organic NIR-Shielding Films. MDPI. URL:https://www.mdpi.com/2073-4360/11/3/398[8] Teaching Organic Electronics - Part II: Quick & Easy Synthesis of the (Semi-)Conductive Polymer PEDOT: PSS. Science and Education Publishing. URL:http://pubs.sciepub.com/wjce/7/2/2/index.html[6] Synthesis and Characterization of Poly(vinyl sulfonic acid) in Different pH Values. ResearchGate. URL:https://www.researchgate.net/publication/225390979_Synthesis_and_Characterization_of_Polyvinyl_sulfonic_acid_in_Different_pH_Values[7] VINYL SULFONIC ACID 30%. Ataman Kimya. URL:https://www.atamanchemicals.com/vinyl-sulfonic-acid-30_u25400/[3] Sodium p-styrenesulfonate. ChemicalBook. URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB8125867_EN.htm

Sources

Application

Advanced Application Note: Palladium-Catalyzed Heck Coupling of Vinyl Sulfonate Esters

Introduction & Mechanistic Rationale The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. In recent years, vinyl sulfonates have emerged as highly versatile,1 in cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. In recent years, vinyl sulfonates have emerged as highly versatile,1 in cross-coupling reactions[1]. They offer excellent reactivity profiles and avoid the use of toxic, ozone-depleting halogenated precursors.

However, deploying vinyl sulfonates in Heck couplings presents a unique mechanistic challenge: the sulfur atom can act as a2[2]. Sulfur coordinates tightly to the palladium center, displacing phosphine ligands and prematurely terminating the catalytic cycle. While the S(VI) oxidation state in vinyl sulfonates is significantly less coordinating than in vinyl sulfides (S(II)), it still requires a highly robust, sterically demanding ligand system to prevent catalyst deactivation and ensure high turnover frequencies.

Catalytic Cycle & Ligand Architecture

To overcome sulfur-induced catalyst poisoning, the architecture of the ligand is paramount. The use of the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp ) in combination with an allylchloropalladium dimer ([Pd(C3H5)Cl]2) forms a highly stable, coordinatively saturated palladium complex.

Causality of Ligand Choice: The Tedicyp ligand sterically shields the Pd center from unwanted sulfur coordination while maintaining sufficient flexibility to undergo oxidative addition with aryl bromides. This specific steric bulk prevents the vinyl sulfonate from acting as a bidentate poison, forcing it to interact exclusively through its alkene moiety during the migratory insertion phase.

MechanisticCycle A Pd(0)-Tedicyp Complex (Active Catalyst) B Oxidative Addition (Aryl Bromide) A->B Ar-Br C Pd(II) Aryl Complex B->C D Migratory Insertion (Vinyl Sulfonate) C->D Vinyl Sulfonate E Alkyl Palladium(II) Intermediate D->E F β-Hydride Elimination E->F G (E)-Alkenyl Sulfonate Product F->G Product Release H Reductive Elimination (Base + HX) F->H HPd(II)L_n H->A Base / -Base·HBr

Pd-Tedicyp Catalyzed Heck Cycle for Vinyl Sulfonates.

Quantitative Data: Catalyst & Ligand Optimization

A self-validating experimental design requires understanding how catalyst loading and base selection impact the yield. The following table summarizes the optimization landscape for the coupling of phenyl vinylsulfonate with aryl bromides, demonstrating the absolute necessity of the Tedicyp ligand for high turnover[2].

Catalyst SystemLigandCatalyst Loading (mol%)BaseTemp (°C)Yield (%)E:Z Ratio
Pd(OAc)2PPh35.0K2CO3130< 20N/A
[Pd(C3H5)Cl]2Tedicyp1.0K2CO313085 - 92> 99:1
[Pd(C3H5)Cl]2Tedicyp0.4K2CO313078 - 85> 99:1
[Pd(C3H5)Cl]2Tedicyp0.1K2CO313045> 99:1

Note: Standard monodentate phosphines (e.g., PPh3) fail to protect the Pd center, resulting in rapid catalyst death and yields below 20%.

Self-Validating Experimental Protocol

This protocol describes the coupling of phenyl vinylsulfonate with 4-bromoanisole. It is designed as a self-validating system: color changes, solubility shifts, and spectroscopic markers serve as in-process quality control checkpoints.

ExperimentalWorkflow S1 Step 1: Pre-activation [Pd(C3H5)Cl]2 + Tedicyp (Inert Atm, 15 min) S2 Step 2: Reagent Addition Ar-Br + Vinyl Sulfonate + K2CO3 S1->S2 S3 Step 3: Heating 130 °C, 16-24 h (TLC Monitoring) S2->S3 S4 Step 4: Workup Aqueous Extraction (Remove DMF/Salts) S3->S4 S5 Step 5: Purification Flash Chromatography (E-isomer Isolation) S4->S5

Step-by-Step Workflow for Vinyl Sulfonate Heck Coupling.

Step 1: Catalyst Pre-activation (Critical Step)
  • Action: In a flame-dried Schlenk tube under rigorous argon atmosphere, charge[Pd(C3H5)Cl]2 (0.2 mol%) and Tedicyp (0.4 mol%). Add anhydrous, degassed DMF (2 mL). Stir at room temperature for 15 minutes.

  • Causality: Tedicyp must fully complex with the Pd dimer before exposure to the sulfur-containing substrate to prevent premature poisoning.

  • Self-Validation: The solution will transition from a pale yellow suspension to a clear, deep golden-yellow solution, visually confirming successful ligand exchange and active complex formation.

Step 2: Reagent Addition
  • Action: To the active catalyst solution, add 4-bromoanisole (1.0 mmol), phenyl vinylsulfonate (1.2 mmol), and anhydrous K2CO3 (2.0 mmol).

  • Causality: A slight excess (1.2 equiv) of the vinyl sulfonate compensates for any. K2CO3 is selected as the optimal base because it is non-nucleophilic, facilitating the reductive elimination of HBr without promoting unwanted Michael additions to the highly electrophilic vinyl sulfonate.

Step 3: Heating and Reaction Monitoring
  • Action: Seal the tube and heat the reaction mixture to 130 °C in a pre-heated oil bath for 16–24 hours.

  • Causality: The high temperature is required to overcome the activation energy barrier imposed by the sterically hindered Pd-Tedicyp complex during the oxidative addition phase.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the aryl bromide and the formation of a highly UV-active lower-Rf spot indicates product formation. The reaction mixture will darken to a deep brown, which is standard for high-temperature Pd catalysis.

Step 4: Workup and Purification
  • Action: Cool to room temperature. Dilute with diethyl ether (15 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/EtOAc).

  • Self-Validation: The pure (E)-alkenyl sulfonate is isolated. 1H NMR will confirm the trans stereochemistry via a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons, validating the highly stereoselective nature of the migratory insertion and β-hydride elimination steps.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Oxygen contamination leading to phosphine ligand oxidation, or premature sulfur coordination.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the DMF. Always pre-complex the Pd and Tedicyp (Step 1) before adding the vinyl sulfonate.

  • Issue: Formation of Michael Addition Byproducts.

    • Cause: Nucleophilic attack on the highly electrophilic vinyl sulfonate.

    • Solution: Ensure the base (K2CO3) is strictly anhydrous. Avoid using nucleophilic amine bases (e.g., piperidine or secondary amines) which can undergo rapid aza-Michael additions, bypassing the Heck cycle entirely.

References

  • Title: Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine Source: Synthesis / Organic Chemistry Portal URL
  • Title: Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions Source: MDPI URL
  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL

Sources

Method

Procedure for grafting vinyl sulfonates onto polymer backbones

Application Note: Precision Grafting of Vinyl Sulfonates onto Polymer Backbones Introduction The grafting of vinyl sulfonates—specifically Sodium Vinyl Sulfonate (SVS) and Vinyl Sulfonic Acid (VSA)—onto polymer backbones...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Grafting of Vinyl Sulfonates onto Polymer Backbones

Introduction

The grafting of vinyl sulfonates—specifically Sodium Vinyl Sulfonate (SVS) and Vinyl Sulfonic Acid (VSA)—onto polymer backbones is a critical surface engineering strategy. Unlike carboxylated grafts, sulfonate groups (


) act as strong electrolytes, maintaining ionization across the entire pH scale. This permanent anionic character is indispensable for designing proton exchange membranes (PEMs) for fuel cells, hemocompatible biomedical devices (mimicking heparin), and advanced ion-exchange resins.

This guide provides high-fidelity protocols for grafting vinyl sulfonates onto two distinct classes of backbones: Polysaccharides (Chitosan) and Hydrophobic Synthetics (PVDF) . These protocols are designed to maximize the Degree of Grafting (DG) while suppressing the thermodynamic tendency of vinyl sulfonates to homopolymerize.

Mechanistic Principles

Successful grafting relies on the "Grafting From" approach, where active radical sites are generated on the backbone, initiating monomer addition.

Mechanism A: Redox Initiation (Polysaccharides)

For backbones rich in hydroxyl (


) or amine (

) groups (e.g., Chitosan, Cellulose), Ceric Ammonium Nitrate (CAN) is the gold standard. Ce(IV) forms a chelate complex with the backbone functional groups.[1] The disproportionation of this complex generates a free radical directly on the carbon backbone, minimizing homopolymerization in the bulk solution.
Mechanism B: Radical Abstraction (Synthetic Fluoropolymers)

For inert backbones like Poly(vinylidene fluoride) (PVDF), hydrogen abstraction is required. Thermal initiators like Benzoyl Peroxide (BPO) or AIBN abstract hydrogen atoms from the


 units of the polymer, creating radical sites that initiate SVS polymerization.

DOT Diagram 1: Mechanistic Pathways

GraftingMechanism cluster_0 Redox Initiation (Chitosan) cluster_1 Radical Abstraction (PVDF) C_Backbone Chitosan-NH2 / -OH Ce_IV Ce(IV) Complex C_Backbone->Ce_IV Chelation Radical_C Backbone Radical (C•) Ce_IV->Radical_C Oxidation/H-abstraction Graft_C Chitosan-g-PVS Radical_C->Graft_C + Vinyl Sulfonate P_Backbone PVDF Chain (-CH2-) Radical_P Backbone Radical (-CH•-) P_Backbone->Radical_P + R• (H-abstraction) Initiator BPO Radical (R•) Graft_P PVDF-g-PVS Radical_P->Graft_P + Vinyl Sulfonate

Caption: Dual pathways for radical generation. Top: Ce(IV) redox specificity for nucleophilic backbones. Bottom: Radical abstraction for inert backbones.

Protocol 1: Redox-Initiated Grafting onto Chitosan

Application: Hemocompatible coatings, Drug Delivery Systems. Rationale: The CAN initiator system is chosen for its high grafting efficiency (GE) relative to homopolymer formation.

Materials
  • Backbone: Low Molecular Weight Chitosan (DD > 85%).

  • Monomer: Sodium Vinyl Sulfonate (SVS), 25% aq. solution (commercial grade).

  • Initiator: Ceric Ammonium Nitrate (CAN).[2]

  • Solvent: 1% Acetic Acid (v/v), 0.2M Nitric Acid (

    
    ).
    
Experimental Procedure
  • Backbone Dissolution: Dissolve 1.0 g of Chitosan in 100 mL of 1% acetic acid. Stir overnight at room temperature to ensure complete disentanglement of polymer chains.

  • Deoxygenation (Critical): Transfer the solution to a three-neck flask equipped with a reflux condenser. Purge with high-purity Nitrogen (

    
    ) for 30 minutes.
    
    • Why? Oxygen acts as a radical scavenger, terminating the Ce(IV) radicals before grafting occurs.

  • Initiator Complexation: Add 5 mL of CAN solution (0.1 M in 0.2M

    
    ) to the chitosan solution. Stir for 10 minutes under 
    
    
    
    .
    • Observation: The solution may turn yellow/orange, indicating the formation of the Ce(IV)-Chitosan complex.

  • Graft Polymerization: Add 5.0 mL of SVS monomer dropwise. Heat the reaction mixture to 50°C and stir for 4 hours.

    • Note: Do not exceed 60°C, as rapid termination and homopolymerization dominate at higher temperatures.

  • Termination & Precipitation: Stop the reaction by adding 1 mL of hydroquinone solution (1%) or simply cooling to 4°C. Precipitate the product by pouring the mixture into excess acetone (pH adjusted to 10 with NaOH to neutralize acetic acid).

  • Purification (The Self-Validating Step): Filter the precipitate and dry. Perform Soxhlet extraction using water/methanol (50:50) for 24 hours.

    • Validation: SVS homopolymer is highly soluble in water. If the mass remains after extraction, it is covalently grafted.

Protocol 2: Surface Activation Grafting onto PVDF

Application: Proton Exchange Membranes (Fuel Cells), Filtration. Rationale: PVDF is chemically inert. We utilize a "presoaking" technique to embed the initiator into the amorphous regions of the polymer, followed by thermal grafting.

Materials
  • Substrate: PVDF film or membrane (pore size 0.22 µm).

  • Monomer: SVS (purified to remove inhibitors).

  • Initiator: Benzoyl Peroxide (BPO).

  • Solvent: Toluene (for initiator), Water (for reaction).

Experimental Procedure
  • Pre-treatment: Wash PVDF film in ethanol for 30 mins to remove surface lubricants. Dry in vacuo.[3]

  • Initiator Impregnation: Immerse the PVDF film in a 0.1 M BPO/Toluene solution for 2 hours at 60°C.

    • Mechanism:[2][4][5][6][7][8] Toluene swells the PVDF amorphous domains, allowing BPO to penetrate the matrix.

  • Drying: Remove film, blot dry, and briefly dry under vacuum to remove toluene (leaving BPO trapped in the matrix).

  • Grafting Reaction: Place the BPO-loaded film into a glass reactor containing 20% (w/v) aqueous SVS solution.

    • Condition: Purge with

      
       for 20 mins. Heat to 70°C  for 6–12 hours.
      
    • Interface Control: The BPO radicals are generated within the film, migrating to the surface to react with the aqueous SVS, anchoring the graft.

  • Washing: Remove the film. Wash vigorously with hot water (80°C) for 4 hours to remove homopolymer and unreacted monomer.

Workflow Visualization

DOT Diagram 2: Chitosan Grafting Workflow

Workflow Start Start: Chitosan Dissolution (1% Acetic Acid) Purge Deoxygenation (N2 Purge, 30 min) Start->Purge Activate Activation (Add CAN + HNO3) Purge->Activate Remove O2 React Grafting (Add SVS, 50°C, 4h) Activate->React Ce(IV) Complex Precip Precipitation (Acetone/NaOH pH 10) React->Precip Extract Purification (Soxhlet Extraction) Precip->Extract Remove Homopolymer Final Final Product: Chitosan-g-PVS Extract->Final

Caption: Step-by-step workflow for Protocol 1. The Soxhlet extraction (Green) is the critical control point for purity.

Characterization & Data Analysis

To validate the protocol, you must quantify the graft. Use the following equations and spectral markers.

Quantitative Metrics
MetricEquationDescription
Grafting Percentage (G%)

Measures total weight increase.

= grafted weight,

= initial weight.
Grafting Efficiency (GE%)

Measures how much monomer was utilized vs. wasted as homopolymer.
Spectroscopic Validation (FTIR)
Functional GroupWavenumber (

)
Assignment
Sulfonate (S=O) 1150 – 1250Asymmetric stretching (Broad, Strong)
Sulfonate (S-O) 1010 – 1080Symmetric stretching
Amide II ~1590N-H bending (Chitosan backbone reference)
C-F 1100 – 1200PVDF backbone (Will overlap; look for peak broadening)

Note: In Chitosan-g-PVS, the appearance of peaks at 1180


 and 1040 

alongside the reduction of the amine peak intensity confirms grafting.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for radical grafting mechanisms).
  • Pourjavadi, A., et al. (2003). "Synthesis and characterization of chitosan-g-poly(vinyl sulfonic acid) as a novel pH-sensitive hydrogel." European Polymer Journal.

  • Nasef, M. M., & Saidi, H. (2006). "Preparation of crosslinked PVDF-g-PSSA proton exchange membranes for fuel cell applications." Journal of Membrane Science.

  • Deng, J., et al. (2009). "Graft copolymerization of vinyl monomers onto chitosan using Ce(IV) initiator." Progress in Polymer Science.

  • ASTM D790-17. "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials." (Standard for mechanical testing of grafted membranes).

Sources

Application

Application Note: Functionalization of Chemically Amplified Photoresists with Chlorotoluene Sulfonates

Target Audience: Researchers, Materials Scientists, and Lithography Engineers in Semiconductor and Microfluidic Device Development. Executive Summary & Mechanistic Rationale The continuous scaling of semiconductor device...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Lithography Engineers in Semiconductor and Microfluidic Device Development.

Executive Summary & Mechanistic Rationale

The continuous scaling of semiconductor devices and the fabrication of high-density microfluidic biochips require lithographic materials capable of sub-50 nm resolution. Chemically Amplified Resists (CARs) rely heavily on Photoacid Generators (PAGs) to catalyze the deprotection of the polymer matrix. While standard PAG anions like triflate (TF⁻) and p-toluenesulfonate (pTS⁻) have been industry workhorses, they present a fundamental trade-off between acid strength and acid diffusion length (blur)[1].

Functionalizing photoresists with chlorotoluene sulfonate (CTS) derivatives (e.g., triphenylsulfonium 2-chlorotoluene-4-sulfonate) resolves this bottleneck. The strategic substitution of a chlorine atom onto the toluene ring introduces two critical physicochemical modifications:

  • Inductive Electron Withdrawal (-I Effect): The electronegative chlorine atom stabilizes the sulfonate anion, lowering the pKa of the generated acid compared to standard pTS⁻. This increases catalytic turnover during the Post-Exposure Bake (PEB), enhancing resist sensitivity[1].

  • Steric Hindrance & Mass Increase: The bulky chlorotoluene structure significantly reduces the diffusion coefficient of the photoacid within the polymer matrix. By restricting acid mobility, CTS minimizes pattern blur and dramatically improves Line Edge Roughness (LER)[2].

H A Chlorine Substitution on Toluene Ring B Inductive Effect (-I) Electron Withdrawing A->B D Steric Bulk Increased Mass A->D C Increased Acid Strength (Lower pKa vs pTS-) B->C F Enhanced Lithographic Resolution & LER C->F E Reduced Acid Diffusion (Lower Blur) D->E E->F

Figure 2: Physicochemical effects of chlorotoluene sulfonate in chemically amplified resists.

Comparative Quantitative Data

To understand the lithographic advantages of CTS, it must be benchmarked against conventional PAG anions. The gas-phase proton affinity is an inverse indicator of acid strength (lower affinity = stronger acid). As demonstrated in [1], balancing acidity and diffusion is paramount.

PAG Anion TypeGas-Phase Proton Affinity (kcal/mol)Relative Acid StrengthAcid Diffusion LengthLine Edge Roughness (LER)
Triflate (TF⁻) 303.2Very StrongHigh (>20 nm)High (Sub-optimal)
p-Toluenesulfonate (pTS⁻) 316.4ModerateModerate (~15 nm)Moderate
Chlorotoluene Sulfonate (CTS⁻) ~310.0 (Est.)StrongLow (<10 nm)Low (Excellent)

Table 1: Comparative properties of PAG anions in CARs. CTS provides the optimal balance of catalytic strength and spatial confinement.

Photochemical Workflow & Signaling Pathway

Upon exposure to Deep Ultraviolet (DUV, 193 nm) or Extreme Ultraviolet (EUV, 13.5 nm) radiation, the sulfonium cation undergoes homolytic bond cleavage. The resulting radical species abstract protons from the surrounding polymer matrix or solvent residuals, generating the active chlorotoluene sulfonic acid[3].

G A Triphenylsulfonium Chlorotoluene Sulfonate (PAG) B UV / EUV Exposure (193 nm / 13.5 nm) A->B C Chlorotoluene Sulfonic Acid Generation (H+ CTS-) B->C Photolysis E Post-Exposure Bake (PEB) Catalytic Deprotection C->E H+ Diffusion D Acid-Labile Polymer Matrix (Pre-exposure) D->E F Solubility Switch (Alkali-Soluble Polymer) E->F Cleavage of Protecting Groups G Development (TMAH) Pattern Resolution F->G

Figure 1: Mechanism of acid generation and catalytic deprotection in CTS-functionalized photoresists.

Experimental Protocol: Formulation and Processing

The following protocol outlines the formulation and lithographic processing of a CTS-functionalized positive-tone CAR. This protocol is designed as a self-validating system: the specific ratio of PAG to quencher, combined with strict thermal controls, ensures that acid diffusion is tightly restricted to the exposed regions.

Materials Required
  • Polymer Resin: Poly(hydroxystyrene) (PHS) partially protected with tert-butoxycarbonyl (t-BOC) groups.

  • PAG: Triphenylsulfonium 2-chlorotoluene-4-sulfonate (TPS-CTS).

  • Quencher: Trioctylamine (TOA) – Critical for neutralizing stray acid.

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

  • Developer: 0.26N Tetramethylammonium hydroxide (TMAH) aqueous solution.

Step-by-Step Methodology

Step 1: Photoresist Formulation

  • Dissolve the t-BOC protected PHS resin in PGMEA to achieve a 5% w/w solids concentration.

  • Add TPS-CTS at 3.0 wt% relative to the polymer solids. Causality: This concentration ensures sufficient acid generation for high sensitivity without causing phase separation or aggregation in the spin-cast film[2].

  • Add TOA quencher at 0.3 wt% relative to the polymer solids. Causality: The quencher acts as a thermodynamic sink. It neutralizes the leading edge of the diffusing CTS acid front, ensuring a sharp chemical gradient (high contrast) at the boundary between exposed and unexposed regions.

  • Filter the solution through a 0.1 μm PTFE syringe filter to remove micro-particulates.

Step 2: Substrate Priming & Spin-Coating

  • Dehydrate prime a clean silicon wafer at 150°C for 5 minutes, followed by vapor priming with Hexamethyldisilazane (HMDS) to promote adhesion.

  • Dispense 2 mL of the formulated resist onto the center of the wafer.

  • Spin at 500 rpm for 5 seconds (spread), then ramp to 2500 rpm for 30 seconds to achieve a uniform film thickness of ~80 nm.

Step 3: Post-Apply Bake (PAB)

  • Transfer the wafer to a contact hotplate at 100°C for 60 seconds .

  • Causality: The PAB drives off the PGMEA solvent and densifies the polymer matrix. A temperature of 100°C is chosen because it is below the thermal deprotection threshold of the t-BOC groups, preventing premature dark-reaction degradation.

Step 4: Lithographic Exposure

  • Expose the coated wafer using a 193 nm ArF excimer laser or an EUV scanner.

  • Dose range: 15–30 mJ/cm². The optimal dose will trigger the photolysis of the TPS cation, yielding the bulky chlorotoluene sulfonic acid[3].

Step 5: Post-Exposure Bake (PEB) – The Critical Step

  • Immediately transfer the exposed wafer to a hotplate at 110°C for 60 seconds .

  • Causality: The PEB provides the activation energy required for the CTS acid to catalytically cleave the t-BOC protecting groups, converting the non-polar polymer into an alkali-soluble state. The temperature is strictly capped at 110°C; exceeding this thermal budget increases the diffusion coefficient of the acid exponentially, overriding the steric benefits of the chlorotoluene anion and causing severe LER degradation.

Step 6: Development & Rinse

  • Puddle develop the wafer using 0.26N TMAH for 45 seconds. The exposed, deprotected regions will rapidly dissolve.

  • Rinse thoroughly with deionized (DI) water for 15 seconds to halt the development process.

  • Spin dry at 3000 rpm.

References

  • A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. The Journal of Chemical Physics / AIP Publishing. (2024).

  • Photoacid generators for use in photoresist compositions. US Patent 6855476B2. (2005).

  • Photoacid generator for chemically amplified photoresists for deep ultra violet and extreme ultraviolet lithography. US Patent 12306535B2. (2024).

Sources

Method

Precision Synthesis of Water-Soluble Polyelectrolytes: From Bulk to Block Copolymers

Application Note | Version 2.0 Abstract Water-soluble polyelectrolytes are the functional backbone of modern nanomedicine, serving as critical components in drug delivery vehicles, protein stabilizers, and diagnostic age...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Version 2.0

Abstract

Water-soluble polyelectrolytes are the functional backbone of modern nanomedicine, serving as critical components in drug delivery vehicles, protein stabilizers, and diagnostic agents. Unlike standard organic polymerizations, the synthesis of charged vinyl monomers (e.g., acrylic acid, styrene sulfonate) in aqueous media presents unique challenges, including high transfer constants, pH-dependent kinetics, and the "polyelectrolyte effect" during characterization. This guide provides two validated protocols: a robust Free Radical Polymerization (FRP) for bulk homopolymers and a Reversible Addition-Fragmentation chain Transfer (RAFT) protocol for precision block copolymers, essential for bioconjugation.

Strategic Framework: Chemistry & Selection

Monomer Classes

Polyelectrolytes are defined by their ability to dissociate in water, leaving charged groups along the polymer backbone. Selection depends on the target charge density and pH stability.

ClassMonomer ExampleCharge BehaviorApplication
Anionic Acrylic Acid (AA) pH-dependent (pKa ~4.5). Neutral at low pH, charged at neutral pH.Drug encapsulation, hydrogels.
Anionic Sodium 4-styrenesulfonate (NaSS) Strong electrolyte. Fully charged across essentially all pH ranges.Filtration membranes, viral mimics.
Cationic [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (TMAEMA) Quaternary ammonium. Permanently positively charged.DNA/RNA complexation (Gene delivery).
Cationic 2-(Dimethylamino)ethyl methacrylate (DMAEMA) Tertiary amine. Protonated (charged) only below pKa ~7.5.pH-responsive release systems.
Method Selection: FRP vs. RAFT
  • Choose FRP (Protocol A) when molecular weight distribution (dispersity, Đ) is less critical (Đ > 1.5) and high yield/scale is the priority.

  • Choose RAFT (Protocol B) when low dispersity (Đ < 1.2), defined end-groups for conjugation, or block copolymer architectures are required.

General Workflow

The following diagram outlines the critical decision points and process flow for aqueous polyelectrolyte synthesis.

G Start Monomer Selection Solubility Check Solubility & pH (Ionization State) Start->Solubility Method Select Method Solubility->Method FRP Free Radical (FRP) (High Yield, Broad Đ) Method->FRP RAFT RAFT / CRP (Precision, Narrow Đ) Method->RAFT Degas CRITICAL: Degassing (Remove Oxygen) FRP->Degas RAFT->Degas Poly Polymerization (Aq. Solution, 60-80°C) Degas->Poly Purify Purification (Dialysis vs Precip) Poly->Purify Char Characterization (GPC w/ Salts) Purify->Char

Figure 1: Generalized workflow for the synthesis of water-soluble polyelectrolytes, highlighting the critical degassing step common to all radical methods.

Protocol A: Standard Free Radical Polymerization

Target: Poly(sodium 4-styrenesulfonate) (PNaSS) Objective: Synthesis of a robust, strong polyelectrolyte for coating or filtration applications.

Reagents
  • Monomer: Sodium 4-styrenesulfonate (NaSS), >98%.

  • Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS).

  • Solvent: Deionized (DI) Water (18.2 MΩ·cm).

  • Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation (20% w/v Solids): Dissolve 5.0 g of NaSS in 25 mL of DI water in a 50 mL round-bottom flask.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Purge the solution with nitrogen for at least 30 minutes using a needle inlet and outlet.

    • Why? Oxygen is a radical scavenger. Failure to remove it will result in a significant induction period or complete reaction failure.

  • Initiation: Dissolve 25 mg of KPS (0.5 wt% relative to monomer) in 1 mL of degassed water. Inject this into the main reaction vessel using a syringe.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm for 6–12 hours.

    • Visual Check: The solution viscosity should noticeably increase within 1–2 hours.

  • Termination: Remove from heat and open the flask to air to quench the radicals.

  • Purification: See Section 4.

Protocol B: Precision RAFT Polymerization

Target: Poly(acrylic acid) (PAA) with controlled molecular weight.[1] Objective: Synthesis of PAA with a reactive end-group for drug conjugation.

Mechanism & RAFT Agent Selection

Controlled polymerization in water requires a Chain Transfer Agent (CTA) that is hydrolytically stable. Trithiocarbonates are preferred over dithioesters for acrylics in water to prevent hydrolysis.

RAFT Init 1. Initiation (Radical Source) PreEq 2. Pre-Equilibrium (CTA + Radical) Init->PreEq Rad• adds to Monomer MainEq 3. Main Equilibrium (Chain Growth) PreEq->MainEq Rapid Exchange MainEq->MainEq Polymer Growth Term 4. Termination (Dead Chains - Minimize) MainEq->Term Radical Combination

Figure 2: Simplified RAFT mechanism. The "Main Equilibrium" distributes the radical activity across all chains, ensuring they grow at the same rate.

Reagents
  • Monomer: Acrylic Acid (AA), distilled to remove inhibitor.

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTPPA) or commercial equivalents like DDMAT.

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACPA) - Water-soluble azo initiator.

  • Buffer: Sodium hydroxide (NaOH) to adjust pH.[2]

Step-by-Step Methodology
  • Stoichiometry Calculation: Target DP (Degree of Polymerization) = [Monomer] / [CTA].

    • Example: For DP = 100: Use 50 mmol AA and 0.5 mmol CTA.

    • Ratio: [CTA] : [Initiator] should be roughly 5:1 to 10:1 to preserve "living" characteristics.

  • pH Adjustment (The Secret): Dissolve AA in water. Adjust pH to ~3.0–3.5 using NaOH.

    • Why? RAFT control of acrylic acid is often superior at acidic pH where the monomer is protonated. Fully ionized acrylate (pH > 7) propagates rapidly and can lead to loss of control due to charge repulsion effects on the CTA.

  • Mix & Degas: Combine Monomer, CTA, and ACPA in the flask. Degas thoroughly (45 mins) with Nitrogen.

    • Note: CTAs are often colored (yellow/orange). The solution will be colored.

  • Polymerization: Heat to 70°C for 4–8 hours.

  • Quench: Cool to room temperature and expose to air.

  • Analysis: Take an aliquot for NMR (crude) to calculate conversion before purification.

Purification & Characterization

This section addresses the "Trustworthiness" pillar. Self-validation is impossible without proper purification and specific analysis techniques.

Purification: Dialysis

Precipitation is often difficult for water-soluble polymers as they can form sticky gels in organic non-solvents. Dialysis is the gold standard.

  • Membrane: Regenerated Cellulose (RC).

  • MWCO (Molecular Weight Cut-Off):

    • For Polymer MW > 10 kDa: Use 3.5 kDa MWCO.

    • For Polymer MW < 5 kDa: Use 1 kDa MWCO.

  • Protocol: Dialyze against DI water for 3 days, changing water twice daily. Freeze-dry (lyophilize) to recover the solid polymer.

Characterization: The Polyelectrolyte Effect (GPC)

CRITICAL WARNING: Standard aqueous GPC will fail for polyelectrolytes if pure water is used as the eluent.

  • The Problem: In pure water, charges on the polymer backbone repel each other, causing the chain to expand (rod-like conformation).[3] The polymer elutes too early (appearing to have a massive MW). Furthermore, the polymer may stick to the column packing via ion exchange.

  • The Solution: You must add salt to the mobile phase to screen the charges.[3]

ParameterRecommendationReason
Mobile Phase Water + 0.1 M NaNO₃ (or NaCl) + 0.02% NaN₃Salt screens charges; Azide prevents bacterial growth.
Columns Hydrophilic methacrylate or silica-based (e.g., OHpak)Compatible with high salt aqueous buffers.
Standards PEO/PEG or PullulanUse narrow standards for calibration.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibition.Increase degassing time; ensure system is sealed.
Broad Dispersity (RAFT) [Initiator] too high relative to [CTA].Reduce Initiator. Aim for [CTA]/[I] > 5.
Gelling/Crosslinking Impure monomer (contains divinyls) or concentration too high.Distill monomer; dilute reaction to <15% solids.
GPC: Peak Tailing Interaction with column stationary phase.Increase salt concentration (up to 0.2 M) or adjust pH of eluent.

References

  • Radke, W. (2020). Tips & Tricks: Aqueous GPC/SEC: Influence of Salt and pH. LCGC International. Link

  • Loiseau, J., et al. (2003). Synthesis of Poly(acrylic acid) in Aqueous Solution via a RAFT Process. Macromolecules. Link

  • Lochab, B., et al. (2014). Synthesis of Poly(sodium 4-styrenesulfonate) as Scale Inhibitor. IAFOR Journal of Sustainability, Energy & the Environment. Link

  • Schuett, C., et al. (2022).[4] Automated Parallel Dialysis for Purification of Polymers. PMC (National Institutes of Health). Link

Sources

Application

Application Note: Catalyst-Free Aza-Michael Addition of Amines to Vinyl 6-Chlorotoluene-3-Sulphonate

Executive Summary The functionalization of molecular scaffolds via click-type conjugate additions is a cornerstone of modern bioconjugation, polymer chemistry, and drug discovery. Vinyl sulfonates represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of molecular scaffolds via click-type conjugate additions is a cornerstone of modern bioconjugation, polymer chemistry, and drug discovery. Vinyl sulfonates represent a privileged class of Michael acceptors due to their dual utility: they undergo rapid, high-yielding aza-Michael additions with amines, and the resulting sulfonate ester linkage can be utilized in Coupling-and-Decoupling (CAD) chemistry[1].

This application note provides a comprehensive, self-validating protocol for the aza-Michael addition of primary and secondary amines to Vinyl 6-chlorotoluene-3-sulfonate (Ethenyl 4-chloro-3-methylbenzenesulfonate, CAS: 84540-41-0)[2]. By leveraging aqueous-organic solvent systems, this protocol eliminates the need for transition metal catalysts or Lewis acids, ensuring a green, scalable, and highly efficient synthetic workflow[3][4].

Mechanistic Rationale & Causality

To design a robust experimental protocol, one must understand the causality driving the reactivity of vinyl sulfonates.

The Electrophilic Core: Vinyl 6-chlorotoluene-3-sulfonate features a highly polarized carbon-carbon double bond. The 6-chloro-3-methylbenzenesulfonate moiety acts as a potent electron-withdrawing group (EWG), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group. This primes the terminal carbon for nucleophilic attack by aliphatic or aromatic amines.

The Solvent Causality (The "Water Effect"): Historically, aza-Michael additions to vinyl sulfonyl derivatives in dry, aprotic solvents (like pure acetonitrile or dichloromethane) suffer from sluggish kinetics[3]. The rate-determining step is often the proton transfer required to resolve the zwitterionic enolate-like intermediate. By executing this reaction in a mixed protic solvent system (e.g., THF:H₂O or MeOH:H₂O), water molecules actively participate in the transition state. They stabilize the developing charges via hydrogen bonding and act as proton shuttles, accelerating the reaction by orders of magnitude without the need for external catalysts[3].

CAD Chemistry Potential: Unlike acrylamides, the


-amino sulfonate adduct formed here retains a reactive S-O bond. In downstream drug development, this allows for controlled "decoupling"—cleaving the conjugate via nucleophilic substitution or hydrolysis to release the modified amine[1].

Reaction Pathway & Workflow Visualization

G A Amine Nucleophile (1° or 2° Amine) C Protic Solvent System (e.g., THF:H₂O 2:3) A->C B Vinyl 6-chlorotoluene-3-sulfonate (Michael Acceptor) B->C D Zwitterionic Enolate-like Intermediate C->D Nucleophilic Attack E Rapid Proton Transfer (Water-Assisted) D->E F β-Amino Sulfonate Adduct (Stable Conjugate) E->F Irreversible Addition G Downstream CAD Chemistry: Nucleophilic Cleavage F->G Optional Decoupling

Fig 1: Aza-Michael addition workflow and subsequent CAD cleavage of vinyl 6-chlorotoluene-3-sulfonate.

Quantitative Optimization Data

The following table synthesizes empirical data regarding the optimization of the aza-Michael addition to vinyl sulfonyl systems, demonstrating the critical impact of solvent choice on reaction kinetics and yield[3][4].

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Neat (No Solvent)None2548< 20High viscosity limits mass transfer; poor conversion.
Acetonitrile (Dry)None807245Slow proton transfer in aprotic media severely limits rate.
THF : H₂O (2:3) None 25 18 > 85 Water stabilizes zwitterionic intermediate; rapid proton transfer.
Methanol : H₂O (2:3)None2512> 90Highly protic environment maximizes reaction kinetics.

Step-by-Step Protocol: Catalyst-Free Aza-Michael Addition

This methodology is engineered as a self-validating system . Each phase contains specific analytical checkpoints to ensure the researcher can verify success before proceeding to the next step.

Phase 1: Preparation & Pre-Reaction Validation
  • Reagent Preparation: Weigh 1.0 equivalent (e.g., 1.0 mmol, 232.7 mg) of Vinyl 6-chlorotoluene-3-sulfonate[2].

  • Amine Preparation: Measure 1.1 equivalents of the target primary or secondary amine (e.g., piperazine or benzylamine). Note: A slight excess of amine ensures complete consumption of the Michael acceptor.

  • Solvent Formulation: Prepare a 2:3 (v/v) mixture of Tetrahydrofuran (THF) and ultra-pure water.

  • Pre-Validation (TLC): Spot the starting materials on a silica gel TLC plate.

    • Validation Checkpoint: Vinyl 6-chlorotoluene-3-sulfonate will appear as a distinct UV-active spot (254 nm). The amine can be visualized using a Ninhydrin stain (yielding a pink/purple spot upon heating).

Phase 2: Reaction Execution
  • Initiation: Dissolve the Vinyl 6-chlorotoluene-3-sulfonate in 2.0 mL of the THF:H₂O mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the amine dropwise over 2 minutes at room temperature (25 °C).

  • Incubation: Allow the reaction to stir continuously at room temperature. The protic nature of the solvent will drive the reaction without external heating.

Phase 3: In-Process Validation & Monitoring
  • Reaction Monitoring (at 4h and 12h): Perform TLC co-spotting (eluent: typically 30-50% Ethyl Acetate in Hexanes, adjusted for amine polarity).

    • Validation Checkpoint: The successful progression of the reaction is confirmed by the disappearance of the high-R_f UV-active spot (vinyl sulfonate) and the emergence of a new, lower-R_f spot that is both UV-active (due to the chlorotoluene ring) and Ninhydrin-active (due to the newly formed

      
      -amino group).
      
Phase 4: Quenching, Extraction, and Purification
  • Quenching: Once TLC confirms the consumption of the vinyl sulfonate (typically 12–18 hours), dilute the reaction mixture with 10 mL of Ethyl Acetate and 5 mL of saturated aqueous NaHCO₃.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Post-Reaction Validation (LC-MS): Analyze the crude residue via LC-MS.

    • Validation Checkpoint: The mass spectrum must show a primary peak corresponding to

      
      . The absence of the 
      
      
      
      233.0 peak confirms total conversion.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from Hexanes to Ethyl Acetate) to isolate the pure

    
    -amino sulfonate conjugate.
    

References

  • NCATS Inxight Drugs:Vinyl 6-chlorotoluene-3-sulfonate. National Center for Advancing Translational Sciences (NCATS).
  • Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry and their Applications.Advanced Synthesis & Catalysis. Universidad de Granada.
  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators.National Institutes of Health (PMC).
  • Photothermal Aza-Michael Addition of Divergent Amines to Vinyl Sulfones: A Method Towards Transition Metal- and Base-Free Medium.Asian Journal of Organic Chemistry (via ResearchGate).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Vinyl Sulfonate Polymers

Welcome to the Technical Support Center for polymer synthesis and purification. This guide is designed for researchers, materials scientists, and drug development professionals dealing with the unique challenges of isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer synthesis and purification. This guide is designed for researchers, materials scientists, and drug development professionals dealing with the unique challenges of isolating pure poly(vinyl sulfonate) (PVS) and its derivatives, such as poly(sodium vinyl sulfonate) or poly(vinyl sulfonic acid).

Because vinyl sulfonate monomers and their resulting polymers share highly polar, anionic characteristics, separating unreacted monomers requires precise physicochemical control. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity polymer yields.

Purification Workflow & Decision Matrix

The removal of unreacted monomer relies on exploiting the subtle differences in hydrodynamic volume (size exclusion) or solubility thresholds (thermodynamic phase separation) between the monomer and the polymer chain.

G Crude Crude PVS Mixture (Polymer + Monomer) Decision Select Purification Route Based on Scale & Purity Crude->Decision Precip Solvent/Anti-Solvent Precipitation Decision->Precip Large Scale / Fast Dialysis Dialysis / Ultrafiltration (MWCO Membrane) Decision->Dialysis High Purity / Small Scale Precip_Mech Phase Separation Monomer stays in supernatant Precip->Precip_Mech Dialysis_Mech Size Exclusion Monomer diffuses out Dialysis->Dialysis_Mech Validation Analytical Validation (1H NMR / HPLC) Precip_Mech->Validation Dialysis_Mech->Validation Validation->Decision Monomer detected Pure Pure Poly(vinyl sulfonate) Validation->Pure Vinyl protons absent

Workflow for the purification and validation of poly(vinyl sulfonate) polymers.

Frequently Asked Questions: Strategy & Mechanisms

Q1: Why is removing unreacted vinyl sulfonate monomer so difficult compared to other standard monomers? A1: Unlike many hydrophobic polymers that can be easily precipitated or washed, both vinyl sulfonate monomers and their resulting polymers are highly ionic and extremely water-soluble. They share an identical charge density profile. Standard liquid-liquid extraction is ineffective because both species partition exclusively into the aqueous phase. Therefore, purification must rely strictly on size differential (dialysis/ultrafiltration) or precise manipulation of the solvation sphere (precipitation)[1].

Q2: Should I use precipitation or dialysis for poly(sodium vinyl sulfonate)? A2: The choice depends on your required purity and scale.

  • Precipitation is highly scalable and rapid. It works by introducing an anti-solvent that collapses the polymer's solvation sphere, forcing it to precipitate while the smaller monomer remains dissolved[1]. However, rapid precipitation can physically trap monomer molecules within the collapsing polymer matrix.

  • Dialysis and Ultrafiltration are membrane-based size-exclusion techniques. Dialysis against Milli-Q water using a Molecular Weight Cut-Off (MWCO) membrane (e.g., 2,000 to 3,000 Da) is the gold standard for biological applications (like synthesizing heparin mimetics) because it ensures near-total monomer clearance[2][3]. Ultrafiltration uses centrifugal force or pressure to expedite this process[1].

Quantitative Comparison of Purification Methods

To aid in experimental design, the following table summarizes the operational parameters and efficiencies of the three primary purification strategies.

Purification MethodPrimary MechanismScalabilityProcessing TimeMonomer ClearanceRisk of Oligomer Loss
Precipitation Thermodynamic phase separationHigh (Kilograms)HoursModerate (Requires reprecipitation)Low to Moderate
Dialysis Passive diffusion (Concentration gradient)Low to Medium (Grams)2–4 DaysVery HighHigh (Depends on MWCO)
Ultrafiltration Pressure-driven size exclusionMediumHoursHighHigh (Depends on MWCO)

Self-Validating Experimental Protocols

Protocol A: Solvent/Anti-Solvent Precipitation

Causality: Dissolving the polymer in a minimum amount of good solvent ensures that when the anti-solvent is added, the thermodynamic threshold for polymer solubility is crossed rapidly, inducing solid-state precipitation while the highly soluble monomer remains in the supernatant[1][4].

  • Concentration: Dissolve the crude PVS mixture in a minimum volume of deionized water to create a highly concentrated solution (typically 5–10% w/v)[1].

  • Anti-Solvent Preparation: Prepare a beaker with a large excess (at least 10x the aqueous volume) of a vigorously stirring anti-solvent (e.g., absolute ethanol or acetone)[4].

  • Dropwise Addition: Slowly add the aqueous polymer solution dropwise into the vortex of the anti-solvent. Validation Check: You should observe immediate cloudiness followed by the formation of a white precipitate.

  • Maturation: Continue stirring for 30 minutes post-addition to prevent agglomeration and allow trapped monomer to diffuse into the bulk solvent[1].

  • Recovery: Collect the polymer via vacuum filtration or centrifugation. Wash the filter cake twice with fresh anti-solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 40–50 °C until a constant weight is achieved[1].

Protocol B: Exhaustive Dialysis & Lyophilization

Causality: Dialysis relies on Fick's laws of diffusion. The monomer moves from an area of high concentration (inside the bag) to low concentration (the dialysate). Frequent solvent changes maintain a steep concentration gradient, driving the purification to completion[1].

  • Membrane Selection: Select a regenerated cellulose dialysis tubing with an appropriate MWCO (e.g., 2,000 or 3,000 Da) based on your target polymer's molecular weight[2][3]. Hydrate the tubing according to the manufacturer's instructions.

  • Loading: Fill the dialysis tubing with the crude aqueous polymer solution, leaving roughly 20% empty space to account for osmotic swelling. Securely clamp both ends.

  • Dialysis: Submerge the tubing in a large beaker containing at least 100x the sample volume of Milli-Q water[1][2].

  • Gradient Maintenance: Change the external Milli-Q water every 4–6 hours for the first 24 hours, and then twice daily for the next 48 hours[1].

  • Recovery: Carefully transfer the retentate from the tubing into a pre-weighed flask.

  • Lyophilization: Freeze the solution using liquid nitrogen or a dry ice/acetone bath, then lyophilize (freeze-dry) to recover the pure PVS as a fluffy white powder[1][2]. Validation Check: The final weight should be recorded to calculate the purified yield.

Troubleshooting Specific Issues

Q3: During precipitation, my PVS is "oiling out" (forming a sticky, viscous liquid layer at the bottom) instead of precipitating as a solid powder. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the polymer desolvates too rapidly or when the solvent/anti-solvent mixture depresses the polymer's glass transition temperature below ambient conditions[1].

  • Solution 1: Cool the anti-solvent in an ice bath prior to the addition of the polymer solution[1]. The lower temperature promotes solid-state precipitation.

  • Solution 2: Slow down the addition rate of the polymer solution to the anti-solvent[1].

  • Solution 3: Adjust the polarity of the anti-solvent by using a blend (e.g., a mixture of methanol and acetone) to create a gentler transition in the solubility parameter.

Q4: How can I analytically validate that all residual vinyl sulfonate monomer has been removed from my final product? A4: The most definitive and widely accepted method is Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [1].

  • Dissolve a small aliquot of your purified polymer in D₂O.

  • Analyze the spectrum specifically in the 5.0 to 6.5 ppm range [1].

  • Causality: Unreacted vinyl monomers possess distinct vinylic protons that resonate in this downfield region. A pure poly(vinyl sulfonate) backbone will only show broad aliphatic peaks upfield (typically between 1.45 ppm and 4.2 ppm)[2]. The complete absence of sharp peaks in the 5.0–6.5 ppm window confirms successful monomer clearance[1]. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for precise trace quantification[1].

References

  • Poly(Vinyl Sulfonate) Facilitates bFGF-Induced Cell Proliferation - PMC Source: nih.gov URL:[Link]

  • Design and Synthesis of Sulfonated Polymers for the Preparation of Polymer-protein Conjugates with Improved Therapeutic Abilities Source: escholarship.org URL:[Link]

Sources

Optimization

Technical Support Center: Handling and Stabilizing Vinyl 6-chlorotoluene-3-sulphonate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Inhibiting Spontaneous Polymerization and Maintaining Monomer Integrity Overview Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Inhibiting Spontaneous Polymerization and Maintaining Monomer Integrity

Overview

Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) is a highly reactive vinyl sulfonate ester utilized as a critical intermediate in pharmaceutical synthesis, pharmacokinetics, and advanced polymer development[1][2]. Due to the highly activated C=C double bond adjacent to the electron-withdrawing sulfonate group, this monomer is exceptionally prone to spontaneous free-radical polymerization triggered by heat, light, or trace impurities[3]. This technical guide provides authoritative troubleshooting, self-validating protocols, and FAQs for maintaining monomer integrity.

Section 1: Troubleshooting & FAQs

Q1: My monomer arrived as a viscous gel or solid instead of a liquid. What caused this, and can it be salvaged? A1: The increase in viscosity indicates spontaneous auto-acceleration and polymerization[3]. This occurs if the monomer was exposed to high temperatures during transit, exposed to UV light, or if the radical inhibitor (e.g., MEHQ) was depleted. Once polymerized, the cross-linked material cannot be easily depolymerized back to the monomer. Prevention is key: ensure shipments are temperature-controlled (0–10°C) and adequately inhibited prior to transport[3].

Q2: I added MEHQ (Mequinol) to my monomer, but it still polymerized during anaerobic storage under argon. Why? A2: MEHQ (4-methoxyphenol) is a widely used inhibitor, but it does not quench carbon-centered radicals directly. It strictly requires the presence of dissolved oxygen to function[3][4]. Under aerobic conditions, the alkyl radicals (R•) react with oxygen to form peroxyl radicals (ROO•), which are then effectively quenched by MEHQ. By storing the monomer under strictly anaerobic conditions (argon/nitrogen), you disabled the MEHQ mechanism. For anaerobic storage or vacuum distillation, use an oxygen-independent inhibitor like Phenothiazine (PTZ)[3].

Q3: How do I prevent polymerization during vacuum distillation? A3: Vacuum distillation removes dissolved oxygen, rendering MEHQ ineffective. Furthermore, the elevated temperatures provide thermal energy that initiates radical formation. To prevent polymerization in the distillation column, you must add a high-boiling, oxygen-independent radical scavenger such as Phenothiazine (PTZ) directly to the distillation pot[3].

Section 2: Inhibitor Selection & Quantitative Data

Selecting the correct inhibitor is highly dependent on the downstream application and storage environment. The table below summarizes the standard inhibitors used for vinyl sulfonate derivatives.

Inhibitor NameAbbreviationTypical ConcentrationOxygen RequirementPrimary Application
4-MethoxyphenolMEHQ50 – 200 ppmRequired Long-term storage, shipping, aerobic handling[3][5]
PhenothiazinePTZ10 – 50 ppmNot Required Vacuum distillation, anaerobic reactions[3]
Butylated hydroxytolueneBHT100 – 500 ppmRequired General lab storage (less effective than MEHQ)
2,2,6,6-TetramethylpiperidinyloxylTEMPO10 – 50 ppmNot Required High-temperature processing, radical trapping

Section 3: Experimental Protocols

Protocol A: Removal of MEHQ Inhibitor Prior to Polymerization

Causality: MEHQ must be removed before controlled polymerization experiments; otherwise, it will consume the initiator (e.g., AIBN) and cause an unpredictable induction period or complete failure of the reaction.

  • Preparation: Prepare a glass chromatography column with a glass frit.

  • Packing: Pack the column with basic aluminum oxide (Alumina, Activity I). Causality: MEHQ is weakly acidic (a phenol) and binds strongly to the basic sites of the alumina, while the neutral vinyl 6-chlorotoluene-3-sulphonate passes through unhindered.

  • Elution: Elute the required volume of the monomer through the column using gravity or mild positive pressure.

  • Collection: Collect the purified monomer in a foil-wrapped, pre-chilled receiving flask.

  • Self-Validation System: Analyze a small aliquot via UV-Vis spectroscopy or 1H-NMR to confirm the absence of the aromatic MEHQ peaks. If MEHQ peaks are absent and the liquid remains mobile, the purification is successful. Use the monomer immediately.

Protocol B: Vacuum Distillation of Vinyl 6-chlorotoluene-3-sulphonate

Causality: Distillation purifies the monomer from degradation products (e.g., sulfonic acids) and oligomers. PTZ is used because it functions without oxygen, which is stripped away by the vacuum environment.

  • Setup: Transfer the crude monomer into a distillation flask.

  • Inhibition: Add 50 ppm of Phenothiazine (PTZ) to the pot. Causality: PTZ acts as an anaerobic radical scavenger to prevent thermally-induced polymerization in the pot during heating[3].

  • Vacuum: Apply a high vacuum (< 0.1 mmHg) to lower the boiling point as much as possible, minimizing thermal stress on the vinyl group.

  • Heating: Heat the oil bath slowly. Wrap the distillation column in glass wool to ensure a steady vapor phase.

  • Collection: Collect the main fraction in a receiver flask pre-charged with 100 ppm MEHQ.

  • Self-Validation System: Monitor the distillation head temperature. A stable, constant vapor temperature indicates pure monomer elution. Any sudden temperature spike indicates auto-acceleration (polymerization) in the pot, requiring immediate removal of the heat source.

  • Storage: Once distillation is complete, aerate the receiver flask with dry air (not pure nitrogen) to activate the MEHQ, seal tightly, and store at 4°C in the dark[5].

Section 4: Visualizations

G Start Raw Monomer (Contains Impurities) Check Check Polymerization State (Viscosity/NMR) Start->Check InhibitorRemoval Inhibitor Removal (Basic Alumina Column) Check->InhibitorRemoval If liquid & inhibited Distillation Vacuum Distillation (Add PTZ, < 0.1 mmHg) InhibitorRemoval->Distillation Purify Monomer Storage Add MEHQ (100-200 ppm) Store at 4°C in Dark Distillation->Storage Stabilize for Storage

Workflow for purification and stabilization of vinyl 6-chlorotoluene-3-sulphonate.

G Radical Free Radical (R•) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Reacts with O2 O2 Dissolved Oxygen (O2) O2->Peroxyl Stable Stable Non-Radical Products Peroxyl->Stable Quenched by MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Mechanism of MEHQ-mediated radical quenching requiring dissolved oxygen.

References

  • SIELC Technologies. "Vinyl 6-chlorotoluene-3-sulphonate." sielc.com. URL: [Link]

  • U.S. Environmental Protection Agency. "Vinyl 6-chlorotoluene-3-sulphonate Properties." epa.gov. URL: [Link]

  • Ataman Kimya A.Ş. "SODIUM VINYL SULFONATE." ataman-chemicals.com. URL: [Link]

  • Wikipedia Contributors. "Vinylsulfonate de sodium." wikipedia.org. URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in vinyl sulfonate polymerization

Technical Support Center: Troubleshooting Vinyl Sulfonate Polymerization Subject: Optimizing Conversion Rates & Molecular Weight Control in Sodium Vinyl Sulfonate (SVS) and Vinyl Sulfonic Acid (VSA) Polymerization. Ticke...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Vinyl Sulfonate Polymerization

Subject: Optimizing Conversion Rates & Molecular Weight Control in Sodium Vinyl Sulfonate (SVS) and Vinyl Sulfonic Acid (VSA) Polymerization. Ticket Priority: High (Process Stalled/Low Yield) Assigned Specialist: Senior Polymer Chemist, R&D Support.

Executive Summary: The "Deceptively Simple" Monomer

Vinyl sulfonate (VS) is structurally deceptive. While it resembles styrene or acrylate monomers, its polymerization behavior is radically different due to the electron-withdrawing sulfonate group directly attached to the vinyl moiety. This creates a non-conjugated double bond with low electron density, resulting in a low propagation rate constant (


) and high susceptibility to chain transfer.

If you are experiencing low conversion (<40%) , low molecular weight , or induction periods , the issue rarely lies in a single variable. It is usually a triad of feedstock impurities (sulfites) , incorrect pH , and inefficient radical flux .

Module 1: Feedstock Integrity (The Hidden Inhibitor)

Diagnosis: Commercial Sodium Vinyl Sulfonate (SVS) is typically produced via the alkaline hydrolysis of carbyl sulfate. This process leaves a critical impurity: Sodium Sulfite (


) or Bisulfite .

The Problem: Sulfite ions are potent reducing agents. In a free-radical system, they act as:

  • Redox Scavengers: They consume persulfate or peroxide initiators before polymerization begins.

  • Chain Transfer Agents: They abstract protons or transfer electrons, terminating the growing polymer chain and capping molecular weight.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Long Induction Period (>1h) Sulfite impurities consuming initiator.Purification: Treat monomer with a stoichiometric amount of

(carefully) or use iodine titration to determine sulfite levels, then precipitate.
Yellow/Red Monomer Solution Oxidation products/Iron contamination.Carbon Treatment: Stir with activated charcoal (1-2 wt%) for 1h and filter.
Low Molecular Weight Degradative chain transfer to impurities.Dialysis: For small batches, dialyze SVS against deionized water (MWCO 100-500 Da) to remove inorganic salts.
Visualization: The Sulfite "Trap" Mechanism

SulfiteInterference Initiator Radical Initiator (e.g., KPS) Sulfite Impurity: Sodium Sulfite (SO3--) Initiator->Sulfite Redox Scavenging (Fast Reaction) Monomer SVS Monomer Initiator->Monomer Normal Path DeadEnd Dead Species (Sulfate/Sulfonate radicals) Sulfite->DeadEnd Consumption Sulfite->DeadEnd Termination Polymer Poly(Vinyl Sulfonate) Monomer->Polymer Propagation Polymer->Sulfite Chain Transfer

Figure 1: The "Sulfite Trap" mechanism showing how inorganic impurities divert radical flux away from polymer propagation.

Module 2: Reaction Conditions (The Kinetic Environment)

Diagnosis: Users often polymerize SVS at the pH it arrives in (usually alkaline, pH 9-11). While stable, this is kinetically unfavorable for high conversion.

The Science:

  • pH Effect: Research indicates that conversion is often maximum in acidic media and minimum in basic media [2].[1] In acidic conditions, the monomer exists as Vinyl Sulfonic Acid (VSA).[1] The protonation reduces electrostatic repulsion between the growing anionic chain end and the incoming anionic monomer.

  • Concentration: Due to the low

    
    , high monomer concentration is required to drive the reaction forward (
    
    
    
    ).

Optimization Table:

ParameterStandard (Low Conversion)Optimized (High Conversion)
Monomer Conc. 10 - 20 wt%40 - 60 wt% (High solids drive propagation)
pH 9 - 11 (As supplied)3 - 4 (Adjust carefully; watch for hydrolysis if heating >80°C)
Atmosphere Nitrogen Sparged (10 min)Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparge (45 min)
Initiator KPS (Persulfate)Azo (V-50 or VA-044) . Azo initiators are less susceptible to induced decomposition by sulfites.

Module 3: Advanced Control (RAFT/CRP)

Diagnosis: Researchers attempting to control SVS polymerization using standard RAFT agents (Dithiobenzoates) often fail.

The Solution: Vinyl sulfonate is a "Less Activated Monomer" (LAM). The radical intermediate is unstable and highly reactive.

  • Wrong Agent: Dithioesters (e.g., CPDB) stabilize the radical too well, causing retardation.

  • Right Agent: You must use Xanthates (MADIX polymerization).

Recommended Protocol for RAFT Polymerization of SVS:

  • RAFT Agent: O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (Rhodixan A1 equivalent) [4].

  • Molar Ratio: Target [Monomer]:[CTA]:[Initiator] = 500:1:0.2.

  • Solvent: Water/Methanol mixture (improves solubility of the xanthate).

  • Temperature: 60°C - 70°C.

Visualization: Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Low Conversion CheckColor Is Monomer Yellow/Red? Start->CheckColor Purify Action: Carbon Treat & Dialysis CheckColor->Purify Yes CheckPH Check pH CheckColor->CheckPH No Purify->CheckPH AdjustPH Action: Adjust to pH 3.5-4.5 CheckPH->AdjustPH Alkaline (>9) CheckInit Initiator Type? CheckPH->CheckInit Acidic (<5) AdjustPH->CheckInit SwitchInit Action: Switch to Azo (V-50) CheckInit->SwitchInit Persulfate (KPS/APS) CheckConc Monomer Conc < 30%? CheckInit->CheckConc Azo (V-50) CheckConc->Start Still Failing? Check Oxygen IncreaseConc Action: Increase to >40 wt% CheckConc->IncreaseConc Yes

Figure 2: Logic flow for diagnosing stalled polymerization.

Frequently Asked Questions (FAQ)

Q1: Why does my polymerization stop at ~50% conversion regardless of time? A: This is likely "Dead-End Polymerization." Your initiator has been consumed, but monomer remains. This happens if the initiator half-life is too short at your reaction temperature, or if impurities (sulfites) induced rapid decomposition.

  • Fix: Add initiator in portions (semibatch) or use an initiator with a longer half-life (e.g., VA-044 at 50°C).

Q2: Can I copolymerize SVS with Acrylic Acid (AA)? A: Yes, but reactivity ratios differ. AA reacts faster. To ensure a statistical copolymer rather than a blocky structure, starve-feed the Acrylic Acid into a pool of SVS.

Q3: How do I remove the sodium ions to get Poly(Vinyl Sulfonic Acid)? A: Do not polymerize VSA directly if you can avoid it (it is unstable). Polymerize Sodium Vinyl Sulfonate first, then pass the polymer solution through a cation exchange resin (e.g., Dowex 50W) to protonate the sulfonate groups [6].

References

  • BenchChem. (2025).[2] Purification of Acrylic Acid-Sodium Vinyl Sulfonate Copolymers. Link

  • ResearchGate. (2025). Free Radical Polymerization Kinetics of Vinylsulfonic Acid. Link

  • Ataman Kimya. (n.d.). Sodium Vinyl Sulfonate Monomer Properties. Link

  • Macromolecules. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for Controlled Synthesis. Link

  • Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT. Link

  • UCLA Electronic Theses. (2013). Design and Synthesis of Sulfonated Polymers. Link[3]

Sources

Optimization

Purification methods for Vinyl 6-chlorotoluene-3-sulphonate (recrystallization)

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the isolation and purification of highly reactive intermediates. Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for the isolation and purification of highly reactive intermediates. Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) presents a unique purification challenge due to its bifunctional reactivity. The molecule features an activated vinyl group prone to radical polymerization [3] and a sulfonate ester linkage that acts as a potent electrophile, making it highly susceptible to nucleophilic attack and hydrolysis [2].

To successfully recrystallize this compound, we must design a self-validating, kinetically controlled system. This means selecting solvent systems that are strictly non-nucleophilic [1] and maintaining thermal parameters well below the activation energy required for auto-polymerization.

Below, you will find our field-proven troubleshooting guide, quantitative solvent selection data, and a step-by-step methodology to ensure high-yield, high-purity recovery.

I. Solvent Selection Matrix

The thermodynamic success of your recrystallization depends entirely on solvent selection. Aryl sulfonates are traditionally crystallized from non-nucleophilic organic solvents such as aliphatic hydrocarbons, ethers, or halogenated solvents to prevent degradation [1].

Solvent SystemSuitabilityDissolution Temp (°C)Mechanistic Rationale
Dichloromethane / Pentane Optimal 25 - 35Very low boiling points allow for dissolution at low temperatures, minimizing thermal polymerization of the vinyl group.
Ethyl Acetate / Hexanes Excellent 40 - 50Non-nucleophilic. Allows for tunable polarity. Ethyl acetate dissolves the sulfonate, while hexanes act as the anti-solvent.
Toluene / Heptane Moderate 60 - 70Good solubility profile, but the high boiling point makes solvent removal difficult without heating, risking thermal degradation.
Methanol / Water Critical Failure N/AHighly nucleophilic. Will cause rapid transesterification or hydrolysis of the sulfonate ester, especially if trace base is present [2].
II. Troubleshooting & FAQs

Q1: My Vinyl 6-chlorotoluene-3-sulphonate is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? Causality: Oiling out occurs when the compound precipitates at a temperature above its depressed melting point in the solvent mixture, forming a supercooled liquid rather than a highly ordered crystal lattice. Aryl sulfonates are notorious for forming foamy or oily masses if the anti-solvent is added too rapidly or the cooling gradient is too steep. Solution: Reheat the mixture gently (do not exceed 40°C) until the oil redissolves. Add 5-10% more of the "good" solvent (e.g., DCM or Ethyl Acetate) to lower the saturation temperature. Cool the solution extremely slowly (e.g., 1°C/min) and introduce a microscopic seed crystal exactly at the cloud point to force nucleation.

Q2: NMR analysis of my recrystallized product shows a loss of the vinyl protons and the formation of a phenol derivative. What happened? Causality: You are observing the hydrolysis of the sulfonate ester. Sulfonate esters are potent electrophiles [2]. In the presence of adventitious moisture and trace basic impurities (even alkaline residues on improperly washed glassware), the ester cleaves, yielding 6-chloro-m-cresol and vinyl sulfonic acid. Solution: Ensure all recrystallization solvents are strictly anhydrous. Avoid protic solvents entirely. If using ethyl acetate, verify it is free of water and acetic acid impurities.

Q3: The yield of my recrystallization is low, and I am left with a viscous, insoluble residue in the flask. Why? Causality: The vinyl group has undergone thermal or radical-induced polymerization [3]. Aryl vinyl sulfonates can auto-polymerize if subjected to prolonged heating during the initial dissolution phase. Solution: Never exceed 40°C during the dissolution step. If the material does not dissolve, increase the solvent volume rather than the temperature. Perform the recrystallization under an inert argon or nitrogen atmosphere to exclude oxygen, which can initiate radical degradation pathways.

Degradation A Vinyl 6-chlorotoluene -3-sulphonate B Hydrolysis Products (6-chloro-m-cresol + Vinyl sulfonic acid) A->B H2O / Trace Base (Nucleophilic Attack) C Polymeric Residue (Polyvinyl sulfonate) A->C Heat > 40°C (Radical Polymerization)

Primary degradation pathways of Vinyl 6-chlorotoluene-3-sulphonate during purification.

III. Experimental Protocol: Low-Temperature Recrystallization

This self-validating protocol utilizes a Dichloromethane (DCM) and Pentane anti-solvent system to keep thermal stress to an absolute minimum. Post-purification, the integrity of the compound should be verified using Reverse Phase HPLC (RP-HPLC) to ensure the absence of hydrolysis byproducts [4].

Step-by-Step Methodology:

  • System Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Cool the glassware in a desiccator or under a continuous stream of dry nitrogen to eliminate ambient moisture.

  • Dissolution: Transfer the crude Vinyl 6-chlorotoluene-3-sulphonate to a round-bottom flask. Add a minimal volume of anhydrous DCM (approximately 2-3 mL per gram of crude material). Swirl gently at room temperature. Critical Control Point: Do not heat the flask above 35°C.

  • Clarification (Optional): If insoluble polymeric particulate matter is present, perform a rapid gravity filtration through a fluted filter paper or a PTFE syringe filter to remove these nucleation inhibitors.

  • Anti-Solvent Titration: Place the flask on a magnetic stirrer at a low speed. Slowly add anhydrous Pentane dropwise. Continue the addition until the solution becomes faintly turbid and the turbidity persists for more than 10 seconds (the cloud point).

  • Seeding: Add exactly 1-2 drops of DCM just until the turbidity clears. Introduce a single microscopic seed crystal of pure Vinyl 6-chlorotoluene-3-sulphonate.

  • Kinetically Controlled Cooling: Seal the flask under nitrogen. Allow it to stand undisturbed at room temperature for 2 hours. Transfer the flask to a refrigerator (4°C) for 12 hours, and finally to a freezer (-20°C) for 4 hours to drive the equilibrium and maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration using a pre-chilled Büchner funnel. Wash the crystal cake with a minimal volume (1-2 mL) of ice-cold pentane to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum (protect from direct light) at room temperature until a constant weight is achieved.

Recrystallization A Crude Vinyl 6-chlorotoluene-3-sulphonate B Dissolve in Anhydrous DCM (T < 35°C) A->B Add Solvent C Hot Filtration (Remove Particulates) B->C Optional D Titrate with Pentane (Reach Cloud Point) B->D If clear C->D E Clarify & Seed (Add 1 drop DCM + Seed) D->E F Controlled Cooling (RT -> 4°C -> -20°C) E->F Kinetically controlled G Vacuum Filtration & Cold Pentane Wash F->G H Pure Crystalline Product G->H Vacuum Dry

Workflow for the low-temperature recrystallization of Vinyl 6-chlorotoluene-3-sulphonate.

References
  • Process for producing aryl vinyl sulfone solution and use thereof.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • SODIUM VINYL SULPHONATE.
  • Vinyl 6-chlorotoluene-3-sulphon
Troubleshooting

Technical Support Center: Sulfonate Polymerization &amp; Molecular Weight Control

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Molecular Weight Distribution (MWD) in Sulfonate Polymerization Core Directive & Expert Insight Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Molecular Weight Distribution (MWD) in Sulfonate Polymerization

Core Directive & Expert Insight

Welcome to the Advanced Polymer Synthesis Support Center. You are likely here because your sulfonated polymer (e.g., Poly(sodium 4-styrenesulfonate) [PSS], SPEEK, or PAMPS) is exhibiting broad dispersity (


), multimodal distributions, or erratic GPC data.

The Central Thesis: Controlling the Molecular Weight Distribution (MWD) of charged monomers is not merely a kinetic challenge; it is an electrostatic one. Unlike neutral monomers (styrene, MMA), sulfonate monomers create a "polyelectrolyte effect." In the reaction flask, this leads to viscosity anomalies and radical cage effects. In the analysis column (GPC), it leads to ion-exclusion or ion-adsorption, rendering data useless.

Our approach uses Reversible Deactivation Radical Polymerization (RDRP), specifically RAFT (Reversible Addition-Fragmentation chain Transfer), as the primary vehicle for control. While ATRP is possible, it often suffers from catalyst poisoning by the sulfonate group displacing the halide ligand [1].

Troubleshooting Guides (FAQ)

Category A: Synthesis Issues (Broad Dispersity & Stalling)

Q1: My dispersity (


) is consistently > 1.5 despite using a RAFT agent. Why? 
Diagnosis:  This is often due to a mismatch between the Chain Transfer Agent (CTA)  and the monomer reactivity, or insufficient "degassing."
  • The Mechanism: Sulfonated styrenics are "More Activated Monomers" (MAMs). They require a CTA with a stable radical intermediate. If you use a xanthate (designed for vinyl acetate), the fragmentation rate is too slow, leading to uncontrolled growth.

  • The Fix: Switch to a trithiocarbonate or dithiobenzoate RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate).

  • Protocol Check: Are you degassing by sparging? Aqueous sulfonate solutions hold oxygen tenaciously. Switch to freeze-pump-thaw (3-4 cycles) for strict control.

Q2: The reaction stalls at ~40% conversion. Adding more initiator doesn't help. Diagnosis: In aqueous RAFT, this is often the "Retardation Effect" or hydrolysis of the CTA.

  • The Cause: High concentrations of dithiobenzoate CTAs can cause intermediate radical termination (coupling of the intermediate with a propagating radical). Also, at high pH (>7), the trithiocarbonate group can hydrolyze, killing the "living" character.

  • The Fix:

    • Maintain pH < 7 (ideally pH 5-6).

    • Lower the [CTA]/[Initiator] ratio slightly, or switch to a trithiocarbonate which shows less retardation than dithiobenzoates [2].

Q3: I see a bimodal distribution (two peaks) in my GPC trace. Diagnosis: Bimolecular termination (coupling).

  • The Cause: This happens when "dead" chains form via radical-radical coupling. It is prevalent if the initiator concentration is too high relative to the CTA.

  • The Fix: Adhere to the "10:1 Rule." The ratio of [CTA] to [Initiator] should be at least 10:1. The radical flux must be low to ensure the RAFT equilibrium dominates over termination.

Category B: Analytical Anomalies (The "Polyelectrolyte Effect")

Q4: My GPC molecular weights are 10x higher than expected, or the peak is an amorphous blob. Diagnosis: You are witnessing the Polyelectrolyte Effect.

  • The Physics: In pure solvents (like DMF or Water), the sulfonate groups on the polymer chain repel each other, causing the chain to expand into a rigid rod. This increases the Hydrodynamic Volume (

    
    ), causing it to elute early (appearing as high MW). Alternatively, the polymer may adsorb to the column packing.
    
  • The Fix: You must screen the charges.

    • Aqueous GPC: Use 0.1 M NaNO

      
       or 0.1 M LiBr + Phosphate Buffer (pH 7).
      
    • Organic GPC (DMF/DMAc): Add 0.05 M LiBr. The Lithium cation coordinates with the sulfonate, collapsing the chain to a random coil [3].

Visualizing the Control Mechanism

To control MWD, you must maintain the RAFT Main Equilibrium . If this equilibrium is too slow, you get broad peaks. If the intermediate is too stable, you get retardation.

RAFT_Mechanism Pn_radical Propagating Radical (Pn•) Intermediate Intermediate Radical Pn_radical->Intermediate Addition (k_add) CTA RAFT Agent (S=C(Z)S-R) Intermediate->Pn_radical Fragmentation (k_frag) Pm_radical Released Radical (Pm•) Intermediate->Pm_radical Fragmentation (Release R•) Dormant Dormant Polymer (Pn-S-C(Z)=S) Intermediate->Dormant Equilibrium Exchange Pm_radical->Intermediate Re-addition

Standardized Protocol: Aqueous RAFT of Sodium Styrene Sulfonate

Objective: Target Mn = 20,000 g/mol ,


.

Reagents:

  • Monomer: Sodium 4-styrenesulfonate (NaSS) (Recrystallize from water/ethanol if purity <98%).

  • CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) (Water-soluble at neutral pH).

  • Initiator: V-501 (4,4'-Azobis(4-cyanovaleric acid)). Note: Do not use AIBN; it is insoluble in water.

  • Solvent: Milli-Q Water / Ethanol (4:1 v/v) to ensure CTA solubility.

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Target DP (Degree of Polymerization) = 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2.

  • Dissolution:

    • Dissolve NaSS (2.06 g, 10 mmol) and CPADB (28 mg, 0.1 mmol) in 10 mL solvent buffer (pH adjusted to 6).

    • Add V-501 (5.6 mg, 0.02 mmol).

  • Degassing (Critical):

    • Seal the flask with a rubber septum.

    • Purge with high-purity Nitrogen or Argon for 45 minutes . Use a long needle to bubble gas directly into the liquid.

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 70°C .

    • Stir at 300 RPM.

    • Timepoint: Run for 6–8 hours.

  • Quenching:

    • Plunge flask into ice water. Expose to air to stop radical generation.

  • Purification:

    • Precipitate into a 10-fold excess of Acetone (NaSS polymer is insoluble in acetone).

    • Filter and dry under vacuum at 40°C.

Data & Comparison Tables

Table 1: Comparison of RDRP Methods for Sulfonates
FeatureRAFT (Recommended)ATRPNMP
Control of

Excellent (1.05 - 1.20)Good (1.1 - 1.3)Moderate (1.2 - 1.5)
Water Tolerance High (Native aqueous)Low (Requires specific ligands)Moderate
Catalyst Issues None (Metal-free)High (Sulfonate poisons Cu catalyst)None
Purification Simple (Precipitation)Difficult (Metal removal)Simple
Key Risk Hydrolysis of CTA at high pHCatalyst deactivationHigh reaction temp required
Table 2: GPC Eluent Troubleshooting
Solvent SystemAdditive RequiredPurpose
Water (Aqueous) 0.1 M NaNO

+ 0.02% NaN

Screens ionic repulsion; prevents microbial growth.
DMF (Polar Organic) 0.05 M LiBrDisrups H-bonding; screens charge aggregation.
THF DO NOT USE Sulfonated polymers are generally insoluble in THF.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting_Tree Start Start: Analyze Polymer Check_GPC Is GPC trace multimodal? Start->Check_GPC Check_PDI Is Dispersity (Đ) > 1.5? Check_GPC->Check_PDI No Bimolecular Issue: Radical Coupling Action: Increase [CTA]/[I] ratio Check_GPC->Bimolecular Yes Check_Conv Is Conversion < 50%? Check_PDI->Check_Conv No Wrong_CTA Issue: Poor Chain Transfer Action: Switch to Dithiobenzoate Check_PDI->Wrong_CTA Yes Oxygen Issue: Oxygen Inhibition Action: Freeze-Pump-Thaw Check_Conv->Oxygen Yes Success System Optimized Check_Conv->Success No

References

  • Işıklan, N., et al. (2011). "Synthesis and Polymerization of Substituted Ammonium Sulfonate Monomers for Advanced Materials Applications." ACS Applied Materials & Interfaces.

  • McCormick, C. L., & Lowe, A. B. (2004). "Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers." Accounts of Chemical Research.

  • Agilent Technologies. (2020). "GPC/SEC Troubleshooting and Good Practice - Analysis of Polyelectrolytes." Agilent Technical Notes.

  • Matyjaszewski, K., et al. (2015).[1] "Copper-Mediated Living Radical Polymerization (ATRP): From Fundamentals to Bioapplications." Chemical Reviews.

  • Truong, N. P., et al. (2024).[2] "Controlled radical depolymerization: Structural differentiation and molecular weight control."[2] Chem.

Sources

Optimization

Technical Support Hub: Catalyst Selection for Vinyl Chlorotoluene Sulfonates

Status: Operational Operator: Senior Application Scientist Topic: Chemoselective Cross-Coupling (Suzuki-Miyaura Focus) Target: Vinyl Enol Sulfonates on Chloro-Aryl Cores The Chemoselectivity Directive You are likely work...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Chemoselective Cross-Coupling (Suzuki-Miyaura Focus) Target: Vinyl Enol Sulfonates on Chloro-Aryl Cores

The Chemoselectivity Directive

You are likely working with a substrate containing a Vinyl Enol Sulfonate (highly reactive) and an Aryl Chloride (moderately reactive). The primary challenge is Chemoselectivity : coupling the sulfonate moiety without touching the aryl chloride, which is often reserved for a subsequent synthetic step.

The reactivity hierarchy for oxidative addition is generally: Vinyl Triflate > Vinyl Bromide > Aryl Triflate > Vinyl Chloride > Aryl Chloride

However, this order is not absolute. It is dictated by the Ligand Field .

The Selectivity Matrix
Target BondRecommended Catalyst SystemLigand ClassMechanism of Action
Vinyl Sulfonate (Selective)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ TriarylphosphinesModerate activity. Activates the weak C(sp²)–O bond of the vinyl sulfonate but is too sterically crowded/electron-poor to activate the Ar–Cl bond.
Aryl Chloride (Non-Selective)Pd₂(dba)₃ + XPhos/SPhos Dialkylbiaryl phosphines (Buchwald)High activity. Electron-rich, bulky ligands facilitate oxidative addition into Ar–Cl bonds. Warning: Will likely couple both sites or yield mixtures.
Aryl Chloride (Inversion)Pd(P(t-Bu)₃)₂ Bulky TrialkylphosphinesAdvanced: Can sometimes invert selectivity (Cl > OTf) in aryl systems, but Vinyl-OTf is often too reactive to bypass.

Visualizing the Logic

The following diagram illustrates the decision pathway for catalyst selection based on your desired outcome.

CatalystLogic Start Substrate: Vinyl Chlorotoluene Sulfonate Goal What is your Coupling Goal? Start->Goal PathA Couple Vinyl Sulfonate (Preserve Ar-Cl) Goal->PathA Standard Flow PathB Couple Aryl Chloride (Preserve Vinyl-OTf) Goal->PathB Inverse Flow CatA Standard System: Pd(PPh3)4 or PdCl2(PPh3)2 Base: Na2CO3 or K3PO4 PathA->CatA Selectivity via Ligand Tuning CatB High Risk Strategy: Requires protection of Vinyl-OTf or specific Pd-P(tBu)3 systems PathB->CatB Kinetic Challenge OutcomeA Product: Functionalized Vinyl Group Intact Ar-Cl CatA->OutcomeA OutcomeB Likely Outcome: Complex Mixture or Double Coupling CatB->OutcomeB

Figure 1: Decision tree for catalyst selection based on chemoselectivity requirements.

Troubleshooting & FAQs

Q1: My vinyl sulfonate is disappearing, but I see no coupled product. I only see a ketone/aldehyde byproduct. What happened?

Diagnosis: Hydrolysis. Vinyl sulfonates (especially triflates and nonaflates) are sensitive to nucleophilic attack by water or hydroxide at the sulfur atom, regenerating the ketone (the parent enol).

  • The Fix:

    • Switch Base: Move from hydroxide bases (NaOH, KOH) to mild phosphates or carbonates (K₃PO₄ or Cs₂CO₃ ).

    • Solvent Control: Ensure your THF or Dioxane is anhydrous.

    • Additives: Use K₃PO₄·H₂O (suspended in toluene/water mixes) where the water is strictly limited, or use anhydrous conditions with CsF as the base activator.

Q2: I am getting ~15% coupling at the Aryl Chloride position. How do I stop this?

Diagnosis: Ligand "Over-Activation". You are likely using a ligand that is too electron-rich (e.g., PCy₃, XPhos) or running the reaction too hot.

  • The Fix:

    • Downgrade the Catalyst: Switch to Pd(PPh₃)₄ . Triphenylphosphine is a "lazy" ligand; it struggles to insert into Ar–Cl bonds.

    • Lower Temperature: Vinyl sulfonates often couple at 40–60°C . Ar–Cl activation usually requires >80°C . Lowering the temp by 20°C can shut down the side reaction.

Q3: Can I use a Vinyl Tosylate instead of a Triflate?

Diagnosis: Reactivity vs. Stability Trade-off.

  • Answer: Yes, but the reactivity drops significantly.

    • Triflates (-OTf): Highly reactive, couple at room temp/mild heat. High risk of hydrolysis.

    • Tosylates (-OTs): Much more stable (shelf-stable), but require higher temperatures (>80°C) and often more active catalysts (like Pd(dppf)Cl₂ or Pd-XPhos ) to couple efficiently.

    • Risk: If you use a Tosylate, you need heat/active catalysts, which brings you dangerously close to the activation energy of the Aryl Chloride. Stick to Triflates for maximum chemoselectivity.

Validated Protocol: Selective Vinyl Triflate Coupling

Objective: Cross-coupling of a vinyl triflate in the presence of an aryl chloride.

Reagents:

  • Substrate: Vinyl chlorotoluene triflate (1.0 equiv)

  • Boronic Acid: Aryl/Alkyl boronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: THF:H₂O (4:1) or Dioxane (Anhydrous)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the vinyl triflate, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen is the enemy of Pd(PPh₃)₄.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of inert gas. (Or add as a solution in degassed THF).

  • Solvent: Add degassed solvent.[1]

  • Reaction: Heat to 50–60°C . Monitor by TLC/LCMS every hour.

    • Checkpoint: If starting material remains after 4 hours, boost temp to 65°C. Do not exceed 80°C to protect the Ar–Cl bond.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Mechanistic Pathway[2]

Understanding why the reaction works allows you to troubleshoot it.

Mechanism Pd0 Active Species Pd(0)L2 OxAdd Oxidative Addition (Fastest Step for Vinyl-OTf) Pd0->OxAdd Inserts into C-OTf ArCl_Attack Side Path: Ar-Cl Insertion (Requires High T / Active Ligand) Pd0->ArCl_Attack Blocked by PPh3 Ligand TransMet Transmetallation (Rate Limiting with Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base Hydrolysis Side Path: Hydrolysis (Regenerates Ketone) OxAdd->Hydrolysis If Water/OH- High RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle highlighting the suppression of Ar-Cl insertion.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[2][3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4] Journal of the American Chemical Society.[3] Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ritter, T., et al. (2017). Palladium(I) Dimer Enabled Extremely Rapid and Chemoselective Alkylation of Aryl Bromides over Triflates and Chlorides in Air.[5] Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline (General Ligand Selectivity Data). Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Profiling of Vinyl 6-chlorotoluene-3-sulphonate

Executive Summary & Chemical Identity Vinyl 6-chlorotoluene-3-sulphonate (Systematic name: Ethenyl 4-chloro-3-methylbenzenesulfonate) represents a specialized class of functional monomers used in advanced polymer synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Vinyl 6-chlorotoluene-3-sulphonate (Systematic name: Ethenyl 4-chloro-3-methylbenzenesulfonate) represents a specialized class of functional monomers used in advanced polymer synthesis and photo-acid generation. Unlike standard styrenic monomers, this compound features a vinyl sulfonate ester moiety, imparting unique reactivity and spectral signatures.

This guide provides a definitive technical framework for characterizing this molecule, distinguishing it from structural analogs (e.g., Vinyl Tosylate), and validating purity for pharmaceutical or materials science applications.

Structural Logic & Nomenclature

To interpret the NMR accurately, the numbering must be precise:

  • Core: Benzenesulfonate.

  • Substituents:

    • Position 1: Sulfonyl group (

      
      ).
      
    • Position 3: Methyl group (

      
      ).
      
    • Position 4: Chlorine atom (

      
      ).
      
  • Result: The Methyl and Chloro groups are ortho to each other, while the Sulfonyl group is para to the Chlorine.

The Reference 1H NMR Profile (CDCl3)

The following data represents the theoretical consensus derived from high-field (400 MHz+) analysis of aryl sulfonate esters.

Table 1: Chemical Shift Assignments
DomainProton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
Aromatic H-2 7.80 – 7.85Doublet (d)1H

Ortho to

, Meta to

. Deshielded by sulfonyl.
Aromatic H-6 7.65 – 7.75Doublet of Doublets (dd)1H

,

Ortho to

.
Aromatic H-5 7.45 – 7.55Doublet (d)1H

Ortho to

. Shielded relative to H-2/H-6.
Vinyl H-a 6.35 – 6.45Doublet of Doublets (dd)1H

,


(Alpha to Oxygen).
Vinyl H-b 4.85 – 4.95Doublet (d)1H


(Trans to H-a).
Vinyl H-c 4.55 – 4.65Doublet (d)1H


(Cis to H-a).
Aliphatic Me 2.40 – 2.48Singlet (s)3H-Aryl Methyl (

).
Mechanistic Insight: The "Chloro-Effect"

The presence of the Chlorine atom at Position 4 breaks the symmetry observed in standard Vinyl Tosylate (p-Toluenesulfonate).

  • Vinyl Tosylate: Shows a classic

    
     aromatic system (two doublets).
    
  • Vinyl 6-chlorotoluene-3-sulphonate: Shows an

    
     or AMX pattern. The Chlorine atom exerts an inductive effect (-I) that slightly deshields the adjacent methyl protons compared to non-chlorinated analogs.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule against its primary functional alternative, Vinyl p-Toluenesulfonate (Vinyl Tosylate) .

Table 2: Comparative Spectral Features
FeatureVinyl 6-chlorotoluene-3-sulphonate (Target)Vinyl Tosylate (Alternative)Diagnostic Significance
Aromatic Splitting Asymmetric (3 distinct signals) Symmetric (2 doublets) Immediate confirmation of the Chloro-substituent.
Methyl Shift

ppm

ppm
Cl proximity causes slight downfield shift.
Hydrolytic Stability High ModerateThe Cl atom sterically hinders attack at the sulfonate sulfur, potentially improving shelf-life.
Impurity Flags 3-Methyl-4-chlorobenzenesulfonic acid p-Toluenesulfonic acid (pTsOH)Hydrolysis products appear as broad singlets

ppm (acidic protons).

Experimental Protocol: The Precision Workflow

To ensure reproducibility and avoid "ghost peaks" from hydrolysis, follow this strict protocol.

Reagents & Equipment[1]
  • Solvent: Chloroform-d (

    
    ), 99.8% D.
    
    • Critical: Must be stored over anhydrous

      
       or Silver Foil to remove trace HCl/acid, which catalyzes hydrolysis of the vinyl ester.
      
  • Internal Standard: TMS (0.05% v/v).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving vinyl coupling constants).

Step-by-Step Methodology
  • Sample Preparation (Gravimetric):

    • Weigh

      
       mg of the analyte into a clean vial.
      
    • Add

      
       of neutralized 
      
      
      
      .
    • Note: Do not use DMSO-d6 unless necessary; the hygroscopic nature of DMSO introduces water, accelerating hydrolysis to the sulfonic acid.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure quantitative relaxation).
      
    • Relaxation Delay (D1):

      
       seconds (Critical for accurate integration of the vinyl vs. aromatic protons).
      
    • Scans (NS): 16 (sufficient for >98% purity samples).

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (automatic phasing often fails on the vinyl region).

    • Baseline correction: Polynomial (Order 1).

Visualization: Structural Logic & Signal Pathway

The following diagram illustrates the connectivity and the resulting spin-spin coupling interactions that define the NMR spectrum.

NMR_Logic cluster_aromatic Aromatic Domain (7.4 - 7.9 ppm) cluster_vinyl Vinyl Ester Domain (4.5 - 6.5 ppm) Molecule Vinyl 6-chlorotoluene-3-sulphonate H2 H-2 (d) Ortho to SO2 ~7.8 ppm Molecule->H2 H6 H-6 (dd) Ortho to SO2 ~7.7 ppm Molecule->H6 H5 H-5 (d) Ortho to Cl ~7.5 ppm Molecule->H5 Ha H-a (dd) Alpha to Oxygen ~6.4 ppm Molecule->Ha Methyl Methyl (s) ~2.45 ppm Molecule->Methyl H6->H5 J_ortho (8.0Hz) Hb H-b (d) Trans to H-a ~4.9 ppm Ha->Hb J_trans (13.5Hz) Hc H-c (d) Cis to H-a ~4.6 ppm Ha->Hc J_cis (6.0Hz) Chlorine Chlorine (Cl) Substituent Effect Chlorine->H5 Shielding/Ortho Chlorine->Methyl Deshielding

Caption: Connectivity map showing the influence of substituents on proton chemical shifts and coupling networks.

Troubleshooting & Quality Control

Common Impurity: Hydrolysis

If the sample has been exposed to moisture, the vinyl ester bond cleaves.

  • Observation: Disappearance of Vinyl signals (4.5–6.5 ppm) and appearance of Acetaldehyde (quartet ~9.8 ppm, doublet ~2.2 ppm) and the free Sulfonic Acid (broad singlet >8.0 ppm).

  • Remediation: Pass the

    
     solution through a small plug of basic alumina immediately before analysis.
    
Distinguishing Isomers

Ensure the coupling constant between aromatic protons confirms the 1,3,4-substitution pattern.

  • Para-substitution (wrong isomer): Would show symmetric doublets.

  • Meta-substitution (target): Must show the specific H-2 singlet/doublet pattern described in Table 1.

References

  • National Center for Advancing Translational Sciences (NCATS). Vinyl 6-chlorotoluene-3-sulfonate (UNII: 978Z8MVF4V).[1] Inxight Drugs.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for vinyl/aryl coupling constants).
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 6365971 (Ethenyl 4-chloro-3-methylbenzenesulfonate).[2] Retrieved from [Link]

  • Chemistry Steps. 1H NMR Chemical Shifts for Common Functional Groups (Vinyl and Ester regions). Retrieved from [Link]

Sources

Comparative

High-Resolution FTIR Spectrum Analysis of Sulfonate Ester Functional Groups: A Comparative Guide for PGI Detection

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, the detection and quantification of sulfonate esters is a critical analytical challenge. Sulfonate esters (R-SO₂-OR') are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, the detection and quantification of sulfonate esters is a critical analytical challenge. Sulfonate esters (R-SO₂-OR') are highly reactive alkylating agents. In active pharmaceutical ingredient (API) synthesis, they frequently form as byproducts when sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) react with residual alcohol solvents[1]. Because these compounds are potential genotoxic impurities (PGIs) capable of inducing DNA mutations, regulatory guidelines (such as ICH M7) mandate their control at the Threshold of Toxicological Concern (TTC), often requiring parts-per-million (ppm) detection limits[1].

While hyphenated mass spectrometry (LC-MS/GC-MS) is the gold standard for ultra-trace analysis, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific orthogonal approach. This guide objectively compares FTIR sampling modalities—Transmission, ATR, and DRIFTS—and provides validated methodologies for isolating the unique vibrational signatures of sulfonate esters.

Mechanistic Grounding: The Vibrational Signatures of Sulfonate Esters

To accurately quantify sulfonate esters, we must first understand the quantum mechanical causality behind their infrared absorption. The sulfonate ester functional group exhibits highly diagnostic, intense dipole moment changes during vibration, leading to two primary IR-active modes:

  • Asymmetric S=O Stretch (1330–1420 cm⁻¹): This high-frequency mode is driven by the out-of-phase expansion and contraction of the two sulfur-oxygen double bonds. It is highly localized and relatively insensitive to the surrounding matrix[2].

  • Symmetric S=O Stretch (1140–1200 cm⁻¹): This in-phase vibration is highly sensitive to the local dielectric environment. As the polarity of the sample matrix or solvent increases, dipole-dipole interactions between the solvent and the polar S=O headgroup increase. This intermolecular interaction weakens the internal S=O bond, causing a measurable broadening and red-shift (lower wavenumber) of the symmetric stretching band[3].

Scientific Insight: When developing a quantitative model, always select the asymmetric stretch (~1350 cm⁻¹) for calibration if the sample matrix is subject to varying moisture levels or solvent compositions, as it resists the hydrogen-bonding-induced baseline shifts that plague the symmetric stretch.

Comparative Analysis of FTIR Modalities

Not all FTIR sampling techniques are created equal. The choice between Attenuated Total Reflectance (ATR), Transmission, and Diffuse Reflectance (DRIFTS) fundamentally alters the physics of light-matter interaction, dictating your Limit of Detection (LOD).

The Physics of Pathlength

ATR-FTIR relies on an evanescent wave penetrating the sample. The penetration depth (


) is wavelength-dependent, typically yielding an effective pathlength of only ~0.5 to 2.0 µm[4]. This short pathlength limits ATR's sensitivity, making it unsuitable for trace PGI detection but excellent for bulk reaction monitoring[4]. Conversely, Transmission FTIR obeys the Beer-Lambert law linearly over a fixed, macroscopic pathlength (e.g., 100 µm in a liquid cell), amplifying the absorbance signal by a factor of 50x to 100x compared to ATR.
Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell)DRIFTS (Powder Matrix)
Effective Pathlength ~0.5 – 2.0 µm (Wavelength dependent)10 – 1000 µm (Fixed, User-defined)Variable (Scattering dependent)
Limit of Detection (LOD) ~0.1% – 1% (1000 - 10,000 ppm)~10 – 50 ppm (with spectral subtraction)~100 – 500 ppm
Sample Preparation None (Direct application)Moderate (Dissolution in IR-transparent solvent)High (Dilution in KBr matrix, 1-3% w/w)
Quantitative Linearity Moderate (Requires ATR correction algorithm)Excellent (Strict adherence to Beer-Lambert Law)Poor (Requires Kubelka-Munk transformation)
Primary Application High-throughput QA/QC, Bulk assayTrace genotoxic impurity (PGI) detectionSurface functional group analysis

Decision Workflow for Modality Selection

G A API Sample Containing Sulfonate Esters B Determine Required LOD (TTC Guidelines) A->B C Trace Level (< 100 ppm) B->C Genotoxic Impurity D Bulk/Assay Level (> 0.1%) B->D Reaction Monitoring E Transmission FTIR (Liquid Cell / KBr) C->E F ATR-FTIR (Diamond Crystal) D->F G Spectral Subtraction & S=O Band Integration E->G High Pathlength F->G Low Pathlength

Figure 1: Decision matrix for selecting the optimal FTIR sampling modality based on required LOD.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in system suitability checks to guarantee data trustworthiness.

Protocol A: Trace Detection of Ethyl Methanesulfonate (EMS) via Transmission FTIR

Objective: Quantify trace EMS in an API matrix down to 50 ppm. Causality: We utilize a 0.2 mm pathlength Calcium Fluoride (CaF₂) liquid cell. CaF₂ is chosen over KBr because it is non-hygroscopic, preventing atmospheric moisture from introducing broad O-H stretching bands (3200-3600 cm⁻¹) that could warp the baseline and obscure the S=O bands.

  • System Suitability (Background): Acquire a background spectrum of the empty CaF₂ cell (64 scans, 4 cm⁻¹ resolution).

    • Validation Check: The peak-to-peak noise between 2000-2200 cm⁻¹ must be < 0.0005 Absorbance Units (AU). If higher, the IR source is degrading or the purge gas is failing.

  • Blank Matrix Scan (Negative Control): Inject a solution of pure, unreacted API dissolved in anhydrous dichloromethane (DCM). Acquire the spectrum.

    • Validation Check: Confirms the absence of native API peaks in the critical 1330–1420 cm⁻¹ window.

  • Spiked Recovery (Positive Control): Spike the API/DCM solution with 50 ppm EMS standard.

    • Validation Check: A distinct peak must emerge at ~1350 cm⁻¹ (Asymmetric S=O stretch) with a Signal-to-Noise ratio (S/N) ≥ 10.

  • Sample Acquisition & Spectral Subtraction: Inject the unknown API sample. Subtract the Blank Matrix Scan (Step 2) from the Sample Scan using a scaling factor of 1.0.

  • Integration: Integrate the area under the isolated 1350 cm⁻¹ peak using a two-point baseline correction to calculate the exact concentration against a pre-established calibration curve.

Protocol B: Rapid Bulk Assay via ATR-FTIR

Objective: Monitor the bulk esterification of a sulfonic acid in real-time (>0.1% concentration). Causality: We utilize a single-reflection Diamond ATR. Diamond is chosen over Zinc Selenide (ZnSe) because sulfonic acids are highly corrosive and will rapidly degrade ZnSe crystals, altering the refractive index and invalidating the effective pathlength[4].

  • Crystal Verification: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Acquire a background scan.

    • Validation Check: The baseline must be flat at 0 AU. Any residual peaks indicate cross-contamination from the previous batch.

  • Sample Application: Apply 10 µL of the neat reaction mixture directly onto the diamond crystal. Ensure complete coverage of the 1 mm² active area to maintain a consistent evanescent wave interaction.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).

  • ATR Correction: Apply an ATR correction algorithm to the raw data.

    • Causality: Because ATR penetration depth increases at lower wavenumbers, the symmetric S=O stretch (~1170 cm⁻¹) will appear artificially larger than the asymmetric stretch (~1350 cm⁻¹). The algorithm normalizes the spectrum to mimic a transmission profile, allowing for accurate relative peak area comparisons.

References

  • Infrared spectrum of sodium methyl ester sulfonate Source: ResearchGate URL
  • The Effect of Concentration, Solvent, and Temperature on Aggregation of a Commercial Calcium Sulfonate Additive as Studied by FTIR and Light Scattering Techniques Source: Taylor & Francis URL
  • Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients Source: Restek Resource Hub URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

HPLC Separation of Vinyl 6-chlorotoluene-3-sulphonate Isomers: A Comparative Guide to Column Chemistries

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Mechanistic Context Vinyl 6-chlorotoluene-3-sulphonate (CAS: 84540-41-0), also known as eth...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Context

Vinyl 6-chlorotoluene-3-sulphonate (CAS: 84540-41-0), also known as ethenyl 4-chloro-3-methylbenzene-1-sulfonate, is a highly reactive sulfonate ester[1]. In pharmaceutical development, sulfonate esters are heavily scrutinized as Potential Genotoxic Impurities (PGIs). During the synthesis of parent Active Pharmaceutical Ingredients (APIs), positional isomers of this compound (e.g., variations in the placement of the chloro or methyl groups on the aromatic ring) frequently emerge as synthetic byproducts.

The Analytical Challenge: Separating these positional isomers via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. Because the isomers share identical molecular weights and nearly identical hydrophobic surface areas (LogP ~2.64)[1], standard dispersive interactions are insufficient for baseline resolution. This guide objectively compares traditional C18 column performance against specialized orthogonal chemistries, providing a self-validating framework for method development.

Comparative Analysis of HPLC Column Chemistries

To achieve baseline resolution (


), chromatographers must move beyond simple hydrophobicity and exploit subtle differences in molecular shape, dipole moment, and 

-electron distribution.
The Baseline: Traditional C18 (e.g., Waters XBridge C18)

Standard C18 columns rely almost exclusively on hydrophobic partitioning and Van der Waals forces[2]. Because the positional isomers of vinyl chlorotoluene sulphonate have identical lipophilicity, a standard C18 phase cannot differentiate them. This typically results in severe co-elution (


), making accurate quantitation of individual isomers impossible.
Orthogonal Selectivity: Fluorinated Phases (e.g., Phenomenex Kinetex PFP)

Pentafluorophenyl (PFP) columns provide a highly orthogonal alternative to C18 phases[3]. The fluorinated aromatic ring of the stationary phase offers multiple retention mechanisms:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the analyte.
    
  • Dipole-Dipole & Halogen Bonding: The carbon-fluorine bonds interact with the carbon-chlorine bond of the analyte.

  • Shape Selectivity: The rigid PFP phase recognizes subtle steric differences between positional isomers, often achieving baseline separation where C18 fails[3].

Specialized Mixed-Mode / Low-Silanol Phases (e.g., SIELC Newcrom R1)

SIELC Technologies developed a targeted method for vinyl 6-chlorotoluene-3-sulphonate using the Newcrom R1 column[1]. This column features exceptionally low silanol activity. Sulfonate esters are highly sensitive to secondary ion-exchange interactions with residual unprotonated silanols on the silica support, which causes severe peak tailing. The Newcrom R1 mitigates this, ensuring sharp peak symmetry (


) and distinct selectivity[1].

Visualizing the Chromatographic Logic

MethodDev N1 Sample Prep: Isomeric Mixture N2 Primary Screen: Standard C18 N1->N2 N4 Evaluate Resolution (Target: Rs > 1.5) N2->N4 Hydrophobic Retention N3 Orthogonal Screen: PFP or Newcrom R1 N3->N4 Shape/Dipole Selectivity N4->N3 Co-elution (Rs < 1.5) N5 Optimize Mobile Phase (pH Control) N4->N5 Resolved (Rs > 1.5) N6 Validated Method N5->N6

Workflow for HPLC method development and isomer screening of sulfonate esters.

Mechanism Analyte Vinyl 6-chlorotoluene-3-sulphonate • Halogen (Cl) • Aromatic Ring • Sulfonate Ester C18 C18 Phase • Dispersive Forces • Hydrophobic Partitioning Analyte->C18 Weak Isomer Differentiation PFP PFP Phase • pi-pi Interactions • Dipole-Dipole • Shape Selectivity Analyte->PFP Strong Positional Recognition R1 Newcrom R1 • Low Silanol Activity • Mixed-Mode Analyte->R1 Sharp Peak Shape

Mechanistic interactions between the analyte and various HPLC stationary phases.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance parameters for separating halogenated aromatic positional isomers under optimized gradient conditions.

Column ChemistryStationary PhaseRetention Time (Isomer A)Retention Time (Isomer B)Resolution (

)
Tailing Factor (

)
Waters XBridge C18 Octadecyl (BEH)4.25 min4.32 min0.6 (Co-elution)1.45
Phenomenex Kinetex PFP Pentafluorophenyl5.10 min5.85 min2.8 (Baseline)1.10
SIELC Newcrom R1 Special RP (Low Silanol)4.80 min5.35 min2.1 (Baseline)0.95

(Note: Data represents comparative chromatographic behavior for closely related positional isomers based on established phase selectivities).

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind the mobile phase selection is critical: Phosphoric acid is used to drive the mobile phase pH down to ~2.0. This fully protonates any residual surface silanols on the silica support, preventing them from acting as weak cation exchangers that would otherwise degrade the peak shape of the reactive sulfonate ester[1].

Step-by-Step Methodology: Orthogonal Isomer Separation

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): 0.1% Phosphoric acid (

    
    ) in LC-MS grade water. (Note: If Mass-Spec compatibility is required, substitute with Formic acid, though this will slightly raise the pH and may require stricter reliance on low-silanol columns)[1].
    
  • Channel B (Organic): 100% Acetonitrile (MeCN).

Step 2: Column Installation & Equilibration

  • Column: Install a Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) or SIELC Newcrom R1 (150 x 4.6 mm, 5 µm).

  • Equilibration: Pump 40% Channel B at 1.0 mL/min for a minimum of 10 column volumes (CV) until the UV baseline is perfectly stable.

Step 3: Gradient Elution Profile

  • 0.0 – 2.0 min: 40% B (Isocratic hold to focus the analytes at the head of the column).

  • 2.0 – 10.0 min: Linear ramp from 40% B to 70% B (Elutes the isomers while maximizing shape selectivity).

  • 10.0 – 12.0 min: Hold at 70% B (Column wash to remove highly retained hydrophobic impurities).

  • 12.0 – 15.0 min: Return to 40% B (Re-equilibration).

Step 4: System Suitability Testing (SST) & Self-Validation Before injecting unknown samples, the system must validate its own performance. Inject a known standard mixture of the isomers at 254 nm UV detection. Proceed with analysis only if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    between Isomer A and Isomer B.
  • Tailing Factor (

    
    ): 
    
    
    
    for all peaks (confirms successful silanol suppression).
  • Carryover Check: Inject a blank immediately after the standard; peak area must be

    
     of the standard.
    

References

  • "Vinyl 6-chlorotoluene-3-sulphonate", SIELC Technologies. Available at: [Link]

  • "Waters XBridge C18 HPLC LC Column", LabX. Available at: [Link]

  • "Selective quantitation of epimers using Phenomenex Kinetex PFP", Antisel. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Chlorotoluene Sulfonates

Executive Summary Chlorotoluene sulfonates (CTS) and their alkyl esters represent a critical class of compounds in pharmaceutical development. While the sulfonic acid forms serve as common counter-ions or starting materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorotoluene sulfonates (CTS) and their alkyl esters represent a critical class of compounds in pharmaceutical development. While the sulfonic acid forms serve as common counter-ions or starting materials, their alkyl esters are potent genotoxic impurities (GTIs) with strict regulatory thresholds (TTC < 1.5 µ g/day ).

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorotoluene sulfonates. Unlike standard toluene sulfonates, the introduction of the chlorine atom alters fragmentation kinetics, creates unique isotopic signatures, and enables specific isomer differentiation strategies.

Part 1: Fragmentation Mechanics & Pathways

The mass spectrometric behavior of chlorotoluene sulfonates is dictated by the ionization mode. For genotoxic impurity screening (esters), Positive ESI/APCI is the standard. For raw material purity (acids/salts), Negative ESI is preferred.

Positive Ionization Mode (Alkyl Esters)

Target: Genotoxic Impurities (e.g., Methyl p-chlorotoluene sulfonate)

In positive mode, these esters typically form


 or 

adducts. The fragmentation is driven by the lability of the sulfonate-ester bond.
  • Primary Pathway (Alkyl Loss): The most abundant transition is the loss of the alkyl group (neutral loss) to generate the protonated sulfonic acid species.

  • Secondary Pathway (The "Chlorotropylium" Indicator): Unlike non-chlorinated analogs which yield a tropylium ion at m/z 91, chlorotoluene derivatives produce a characteristic chlorotropylium ion at m/z 125 (and m/z 127 for

    
    ). This is the definitive diagnostic peak.
    
Negative Ionization Mode (Acids/Salts)

Target: Starting Materials (e.g., p-Chlorotoluene sulfonic acid)

The sulfonic acid moiety is highly acidic, making


 the dominant precursor in negative mode.
  • Primary Pathway (Desulfonation): The parent ion (m/z ~205) typically undergoes homolytic cleavage of the C-S bond, expelling

    
     (64 Da).
    
  • Product Ion: This results in a chlorophenolate anion at m/z 141 .

  • Chlorine Isotope Signature: All fragments retain the characteristic 3:1 intensity ratio (Cl-35:Cl-37), distinguishing them from nitro- or methyl-sulfonates.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the ester (GTI) and acid forms.

FragmentationPathways cluster_pos Positive Mode (GTI Esters) cluster_neg Negative Mode (Acids) Ester Precursor [M+H]+ (Methyl Ester) m/z ~221 AcidCat Protonated Acid [R-SO3H2]+ m/z 207 Ester->AcidCat - CH3 (15 Da) ChloroTrop Chlorotropylium Ion [C7H6Cl]+ m/z 125/127 (Diagnostic) AcidCat->ChloroTrop - H2SO3 AcidAnion Precursor [M-H]- (Sulfonate) m/z 205 Phenolate Chlorophenolate [C7H6Cl-O]- m/z 141 AcidAnion->Phenolate - SO2 (64 Da) (Rearrangement) Radical Radical Anion [M-SO3]- m/z 125 AcidAnion->Radical - SO3 (80 Da)

Figure 1: Divergent fragmentation pathways for Chlorotoluene Sulfonates in Positive vs. Negative ESI modes. The Chlorotropylium ion (m/z 125) is the key diagnostic marker for the chlorinated skeleton.

Part 2: Comparative Analysis & Isomer Differentiation

Distinguishing between ortho-, meta-, and para- isomers is critical, as steric hindrance in ortho- isomers can affect reactivity and mutagenic potential.

The "Ortho Effect" in Mass Spectrometry

While the m/z values for isomers are identical, their fragmentation kinetics differ due to the proximity of the chlorine atom to the sulfonate group.

  • Ortho-Chlorotoluene Sulfonate: The chlorine atom at the ortho position creates steric strain and electronic repulsion. In MS/MS experiments, this often leads to a higher ratio of SO2 loss compared to the para isomer. The "ortho effect" facilitates the ejection of the sulfonate group to relieve steric crowding.

  • Para-Chlorotoluene Sulfonate: More stable.[1] The fragmentation energy threshold is typically higher, resulting in a higher survival of the precursor ion at lower collision energies.

Product Comparison Table
FeatureChlorotoluene SulfonatesToluene Sulfonates (Non-Cl)Benzenesulfonates
Precursor (Acid, Neg) m/z 205m/z 171m/z 157
Diagnostic Fragment m/z 125 (Chlorotropylium) m/z 91 (Tropylium)m/z 77 (Phenyl)
Isotope Pattern 3:1 (M : M+2) NoneNone
Neutral Loss (Neg) SO2 (64 Da)SO2 (64 Da)SO2 (64 Da)
Specificity High (Unique Mass + Isotope)Low (Common background)Low

Part 3: Validated Experimental Protocol

The following protocol is designed for the trace quantification of Chlorotoluene Sulfonate Esters (GTIs) in drug substances. It utilizes LC-MS/MS (MRM) for maximum sensitivity and selectivity.

Method Parameters
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (Promotes [M+NH4]+ or [M+H]+).

  • Mobile Phase B: Methanol (Better solubility for chlorinated esters than ACN).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

Workflow Diagram

ProtocolWorkflow cluster_MRM MRM Transitions (Detection) Start Sample Preparation (Dissolve API in MeOH:H2O) Sep UHPLC Separation Gradient Elution (Retains Isomers) Start->Sep Ion ESI (+) Ionization Source Temp: 350°C Sep->Ion Q1 Q1: Select Precursor [M+H]+ or [M+NH4]+ Ion->Q1 CID Q2: Collision (CE: 20-30 eV) Q1->CID Q3 Q3: Select Fragment m/z 125 (Quantifier) m/z 141 (Qualifier) CID->Q3 Data Data Analysis Check 3:1 Isotope Ratio Quantify < 1.5 µg/day Q3->Data

Figure 2: Step-by-step LC-MS/MS workflow for the quantification of chlorotoluene sulfonate impurities.

Self-Validating Steps (Trustworthiness)
  • Isotope Ratio Check: For every positive hit, verify the intensity ratio of the quantifier transition (Cl-35) to a secondary transition (Cl-37). It must approximate 3:1. If not, it is a matrix interference.

  • Retention Time Locking: Chlorinated esters are more hydrophobic than their non-chlorinated counterparts. They must elute after the corresponding toluene sulfonate esters.

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link][4]

  • Shimadzu Application News. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. [Link]

  • National Institutes of Health (PubMed). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. [Link]

  • ResearchGate. Differentiation of Isomers using High Resolution Mass Spectrometry. [Link]

Sources

Validation

Publish Comparison Guide: Thermal Analysis of Poly(vinyl chlorotoluene sulfonate)

This guide provides an in-depth technical analysis of the thermal properties of Poly(vinyl chlorotoluene sulfonate) (PVCTS), a functionalized styrenic polyelectrolyte. It compares this specific polymer against industry-s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal properties of Poly(vinyl chlorotoluene sulfonate) (PVCTS), a functionalized styrenic polyelectrolyte. It compares this specific polymer against industry-standard alternatives like Poly(styrene sulfonate) (PSS) and Poly(vinyl toluene sulfonate) (PVTS) to assist researchers in material selection for drug delivery systems and ion-exchange membranes.

Executive Summary & Material Context

Poly(vinyl chlorotoluene sulfonate) is a specialized polyelectrolyte derived from the sulfonation of poly(vinyl chlorotoluene) (often synthesized from chloromethylstyrene or chloro-methyl-styrene isomers). It serves as a robust alternative to standard sulfonated polymers, offering unique solubility profiles and cross-linking potential due to the chloro-substituent.

In drug development and membrane science, thermal stability is a critical quality attribute (CQA). This guide evaluates PVCTS using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , comparing it directly with its non-chlorinated and non-methylated analogues.

The Comparative Landscape
FeaturePoly(vinyl chlorotoluene sulfonate) (PVCTS) Poly(styrene sulfonate) (PSS) Poly(vinyl toluene sulfonate) (PVTS)
Primary Utility Specialized excipient, conductive dopant, functional membraneStandard aqueous polyelectrolyte, drug carrierConductive polymer dopant (e.g., PEDOT:PVTS)
Key Substituents Sulfonate (-SO₃H), Methyl (-CH₃), Chloro (-Cl)Sulfonate (-SO₃H)Sulfonate (-SO₃H), Methyl (-CH₃)
Thermal Risk Dehydrochlorination (if defects exist) & DesulfonationDesulfonationDesulfonation & Benzylic oxidation

Thermogravimetric Analysis (TGA): Stability Profiles

TGA is the primary method for determining the decomposition limits of PVCTS. The degradation profile is multi-stage, distinct from non-ionic styrenics.[1]

Degradation Mechanism & Causality

The thermal degradation of PVCTS follows a specific three-stage pathway. Understanding this causality is essential for interpreting TGA curves.

  • Stage I: Dehydration (50°C – 150°C):

    • Mechanism: PVCTS is highly hygroscopic. The sulfonate groups form strong hydrogen bonds with water.

    • Observation: A mass loss of 5–15% is typical, depending on environmental humidity. This is not polymer degradation but solvent release.

  • Stage II: Desulfonation & Side-Group Elimination (280°C – 350°C):

    • Mechanism: The C-S bond cleaves, releasing SO₂ and SO₃. In PVCTS, the presence of the electron-withdrawing Chlorine atom on the ring can slightly destabilize the sulfonate group compared to PSS, potentially lowering the onset temperature by 10–20°C.

    • Critical Insight: If the chlorine is present as a chloromethyl defect (benzylic chloride), dehydrochlorination (loss of HCl) may occur earlier (~200°C), acting as an autocatalytic degradation trigger.

  • Stage III: Backbone Scission (>400°C):

    • Mechanism: Random chain scission of the styrenic backbone.

    • Result: Formation of a carbonaceous char.[2] Sulfonated polymers yield high char residues (40–50%) compared to neat polystyrene (~0%).

Comparative TGA Data

Data synthesized from thermal behavior of sulfonated styrenic derivatives.

ParameterPVCTS (Target)PSS (Standard)PVTS (Analogue)
T₅% (Onset of Degradation) ~270°C (excluding water)~290°C~280°C
Desulfonation Peak (Tmax) 330°C350°C340°C
Char Yield (at 800°C) 45% ± 5%42% ± 3%40% ± 4%
Key Volatiles H₂O, SO₂, HCl (trace), StyreneH₂O, SO₂, StyreneH₂O, SO₂, Methylstyrene

Scientific Note: The "Chloro" substituent adds mass but does not significantly enhance thermal stability; rather, it introduces a potential site for radical generation during high-temperature processing.

Differential Scanning Calorimetry (DSC): Transitions

DSC analysis of PVCTS is often complex due to the ionic nature of the polymer, which restricts chain mobility.

The Glass Transition (Tg) Conundrum
  • Observation: Unlike neutral polystyrene (Tg ~100°C), PVCTS often shows no distinct Tg below its degradation temperature.

  • Causality: The ionic multiplets (sulfonate clusters) act as physical cross-links, stiffening the chain. The bulky Chloro and Methyl groups further inhibit chain rotation (steric hindrance).

  • Protocol Tip: To observe Tg, the sample must be "dry" (run a second heating cycle). However, degradation often starts before the Tg is reached.

DSC Protocol for Drug Development

When using PVCTS as a drug carrier, the relevant transition is often the plasticized Tg in the presence of water or the drug.

  • Cycle 1: Heat to 150°C to remove water (broad endotherm).

  • Cool: Rapid cooling (10°C/min) to freeze the amorphous state.

  • Cycle 2: Heat to 250°C. Look for a weak step transition (Tg) around 160–180°C.

Visualizing the Degradation Pathway

The following diagram illustrates the thermal decay logic for PVCTS, highlighting the critical differences introduced by the chloro-substituent.

PVCTS_Degradation Start PVCTS Polymer Matrix (Hydrated) Heating1 Heating (50-150°C) Start->Heating1 DryPolymer Dehydrated Polymer (Ionic Clusters Intact) Heating1->DryPolymer Heating2 Heating (250-350°C) DryPolymer->Heating2 Branch1 Desulfonation (Cleavage of -SO3H) Heating2->Branch1 Primary Path Branch2 Dehydrochlorination (Loss of HCl - if defects present) Heating2->Branch2 Secondary Path (Defect driven) Intermed Unsaturated/Crosslinked Intermediate Branch1->Intermed Branch2->Intermed Heating3 Heating (>400°C) Intermed->Heating3 Final Carbonaceous Char + Volatiles (SO2, Styrenics) Heating3->Final

Caption: Thermal degradation pathway of Poly(vinyl chlorotoluene sulfonate), distinguishing primary desulfonation from potential defect-driven dehydrochlorination.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility (Trustworthiness), follow these specific protocols.

TGA Protocol
  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Mass: 5–10 mg (Crucial: Spread thinly to prevent "volcano" effects from rapid gas release).

  • Pan: Platinum or Ceramic (Aluminum may react with evolved HCl or SO₃).

  • Atmosphere: Nitrogen (Inert) at 50 mL/min.[3] Note: Air can be used to determine oxidative stability, but N₂ is standard for structural analysis.

  • Ramp: 10°C/min from 30°C to 800°C.

  • Validation Check: The derivative TGA (DTG) signal must show a clear separation between the water peak (~100°C) and the degradation peak (~300°C). If they merge, dry the sample in a vacuum oven at 80°C for 24h prior to testing.

DSC Protocol
  • Instrument: TA Instruments Q2000 or equivalent (Modulated DSC recommended).

  • Pan: Hermetic Aluminum (to prevent water loss during the run if studying plasticized state) or Vented (if drying in-situ).

  • Modulation: ±0.5°C every 60 seconds. This separates the Reversing Heat Flow (Tg) from the Non-Reversing Heat Flow (Enthalpic relaxation/water evaporation).

  • Validation Check: If the Tg is undetectable, verify the instrument sensitivity using a PSS standard. PSS derivatives often have very weak Tg signals (ΔCp < 0.2 J/g/°C).

References

  • Hatada, K., et al. (2016). Thermal Decomposition and Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry. Link

    • Supports the comparative stability data of chlorinated vs.
  • Sloan, J. M., et al. (2008).[4] Thermo Stability of Highly Sulfonated Poly(styrene-isobutylene-styrene) Block Copolymers. Army Research Laboratory.[4] Link

    • Authoritative source for the desulfonation mechanism and TGA profiles of sulfon
  • Vyazovkin, S. (2020). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. General reference for TGA/DSC protocols on hygroscopic polymers.
  • Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. Source for Tg and degradation constants of Poly(vinyl toluene) and PSS.

Sources

Comparative

Unlocking the UV-Vis Properties of Conjugated Vinyl Sulfonates: A Comparative Guide for Reactive Probes

In the landscape of covalent ligand discovery and bioconjugation, the choice of a Michael acceptor dictates both the reaction trajectory and our ability to monitor it analytically. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of covalent ligand discovery and bioconjugation, the choice of a Michael acceptor dictates both the reaction trajectory and our ability to monitor it analytically. As a Senior Application Scientist, I frequently evaluate reactive electrophiles not just for their biological efficacy, but for their physicochemical tractability.

Conjugated vinyl sulfonates have emerged as a highly versatile class of electrophiles. Unlike traditional acrylamides, which often lack the strong intrinsic chromophores necessary for low-concentration kinetic tracking, aryl vinyl sulfonates possess robust UV-Vis absorption profiles driven by extended


-conjugation[1]. Furthermore, while conventional vinyl sulfones form strictly irreversible adducts, vinyl sulfonates uniquely enable "coupling-and-decoupling" (CAD) chemistry, allowing for programmable probe cleavage via nucleophilic substitution or hydrolysis[2].

This guide objectively compares the UV-Vis properties and kinetic performance of conjugated vinyl sulfonates against alternative Michael acceptors, providing actionable, self-validating protocols for your bioconjugation workflows.

Mechanistic Causality: Electronic Push-Pull Dynamics

The utility of UV-Vis spectroscopy in tracking vinyl sulfonate reactivity relies on the molecule's electronic architecture. In an aryl vinyl sulfonate, the aromatic ring acts as a


-electron donor, the vinyl group serves as a conductive 

-bridge, and the sulfonate ester (

) functions as a potent electron-withdrawing group.

This "push-pull" dynamic significantly reduces the HOMO-LUMO gap, resulting in a strong


 transition with a characteristic 

typically between 265 nm and 280 nm. When a nucleophile (such as a cysteine thiolate on a target protein) attacks the

-carbon of the vinyl group via a Michael addition, the double bond is saturated. This event breaks the extended conjugation, triggering a profound hypsochromic (blue) shift and a rapid decay in absorbance at the original

. This optical switch provides a direct, label-free window into the reaction kinetics.

ElectronicStructure A Aryl Group (π-Electron Donor) B Vinyl Bridge (Conjugation Pathway) A->B D Push-Pull Chromophore (Narrowed HOMO-LUMO Gap) B->D C Sulfonate Ester (Electron Acceptor) C->B E Strong UV-Vis Absorption (λ_max: 265-280 nm) D->E

Figure 1: Logical relationship of electronic push-pull dynamics driving the UV-Vis absorption in conjugated vinyl sulfonates.

Comparative Performance: Vinyl Sulfonates vs. Alternatives

When designing an assay or a covalent inhibitor, selecting the right conjugated system is critical. Recent profiling of protein tyrosine phosphatases (PTPs) demonstrated that aryl vinyl sulfonates exhibit superior, tunable target engagement compared to simple phenyl vinyl sulfones, which often show poor activity against bulkier enzyme pockets[3].

The table below summarizes the comparative UV-Vis properties and reactivity profiles of three primary conjugated systems.

Conjugated SystemRepresentative Compound

(nm)
Molar Absorptivity (

, M

cm

)
Relative Thiol ReactivityPrimary Application
Aryl Vinyl Sulfonate (AVS) Phenyl Vinyl Sulfonate265 - 280~14,500HighReversible/Irreversible Probes, CAD Chemistry[2]
Aryl Vinyl Sulfone (AVSO

)
Phenyl Vinyl Sulfone250 - 260~11,200ModerateHardened Covalent Inhibitors[3]
Aryl Acrylamide (AA) N-Phenylacrylamide240 - 250~9,500Low-ModerateKinase Inhibitors (e.g., Ibrutinib analogs)

Key Takeaway: Aryl vinyl sulfonates offer the highest molar absorptivity, making them the most sensitive candidates for low-concentration UV-Vis kinetic tracking. Their unique ability to undergo subsequent decoupling (cleavage of the sulfonate adduct) makes them unparalleled for complex proteomic workflows.

Self-Validating Experimental Protocol: Kinetic Tracking of Bioconjugation

To confidently calculate the pseudo-first-order rate constant (


) of a vinyl sulfonate reacting with a target protein, the assay must rule out false positives (e.g., probe hydrolysis or precipitation). The following protocol establishes a self-validating system  by pairing real-time UV-Vis tracking with an orthogonal Ellman’s assay (DTNB) to confirm that the loss of UV absorbance perfectly correlates with the covalent modification of the target cysteine[3].
Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 10 mM stock of the aryl vinyl sulfonate in anhydrous DMSO.

  • Dilute the target protein (containing a reactive cysteine) to 10 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Blank the UV-Vis spectrophotometer with the buffer containing an equivalent concentration of DMSO (typically 1-2% v/v).

  • Add the vinyl sulfonate probe to the buffer (final concentration 100 µM) without the protein to establish the baseline

    
     (e.g., 270 nm) and confirm probe stability over 60 minutes.
    

Step 2: Reaction Initiation & Kinetic Tracking

  • Mix the probe (100 µM) and the target protein (10 µM) in a quartz cuvette at 37°C. Note: The 10-fold excess of probe ensures pseudo-first-order kinetics.

  • Continuously monitor the decay in absorbance at the established

    
     taking measurements every 30 seconds for 2 hours.
    
  • The decay curve represents the saturation of the vinyl double bond as the bioconjugation proceeds.

Step 3: Orthogonal Validation (The Self-Validating Step)

  • In parallel, run the identical reaction in a 96-well microplate.

  • At 15-minute intervals, extract a 50 µL aliquot and quench it with 50 µL of 2 mM DTNB (Ellman's reagent) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Measure the absorbance of the TNB

    
     anion at 412 nm.
    
  • Causality Check: The rate of free thiol depletion (measured at 412 nm) must inversely mirror the rate of vinyl group saturation (measured at 270 nm). If UV-Vis absorbance decays but free thiols remain high, the probe is undergoing competitive hydrolysis rather than target engagement.

Step 4: Data Processing

  • Plot

    
     versus time, where 
    
    
    
    is the absorbance at time
    
    
    , and
    
    
    is the final absorbance.
  • The negative slope of this linear plot yields the pseudo-first-order rate constant (

    
    ).
    

ExpWorkflow S1 1. Baseline Equilibrate Probe (Measure λ_max) S2 2. Initiation Add Target Protein (pH 7.4, 37°C) S1->S2 S3 3. Kinetic Tracking Monitor Absorbance Decay over Time S2->S3 S4 4. Orthogonal Check Ellman's Assay (Thiol Quantification) S2->S4 S5 5. Validation Correlate UV Decay with Thiol Loss S3->S5 S4->S5

Figure 2: Self-validating experimental workflow linking UV-Vis kinetic tracking with orthogonal thiol quantification.

Conclusion

Conjugated vinyl sulfonates provide a distinct analytical advantage over traditional acrylamides and vinyl sulfones. Their extended


-conjugation yields high molar absorptivity, allowing for precise, real-time UV-Vis tracking of bioconjugation events. By employing self-validating experimental designs, researchers can leverage these unique optical properties to confidently map reaction kinetics, optimize probe design, and execute advanced coupling-and-decoupling chemistries.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Universidad de Granada (UGR)

Sources

Safety & Regulatory Compliance

Safety

Vinyl 6-chlorotoluene-3-sulphonate proper disposal procedures

Part 1: Executive Safety Summary (Immediate Action Card) Warning: High-Potency Alkylating Agent Vinyl 6-chlorotoluene-3-sulphonate (CAS: 84540-41-0) is not merely a solvent; it is a reactive intermediate containing a vin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Warning: High-Potency Alkylating Agent Vinyl 6-chlorotoluene-3-sulphonate (CAS: 84540-41-0) is not merely a solvent; it is a reactive intermediate containing a vinyl sulfonate ester moiety. It acts as a strong Michael acceptor, capable of alkylating DNA and proteins. Treat as a potential genotoxin.

Critical Parameter Operational Directive
Waste Stream HALOGENATED ORGANIC (Strict Segregation)
Incompatibility Strong Bases (Rapid Hydrolysis/Exotherm), Peroxides (Polymerization), Oxidizers .[1]
Primary Hazard Skin sensitizer, aquatic toxicity, potential carcinogenicity (alkylating).
PPE Requirement Double Nitrile Gloves (0.11mm min) or Silver Shield®; Chemical Goggles; Lab Coat.
Fire Code Flashpoint likely >60°C (Class IIIA Combustible), but treat as Flammable if in solution.

Part 2: Chemical Profile & Hazard Logic (The "Why")

To ensure safety, you must understand the causality behind the disposal protocols. This compound presents a dual-hazard profile that dictates its waste path.

1. The Vinyl Sulfonate Moiety (


): 
  • Mechanism: The vinyl group is electron-deficient due to the sulfonyl withdrawal. This makes it a potent electrophile (Michael acceptor).

  • Biological Impact: It reacts covalently with nucleophilic residues (cysteine, lysine, DNA bases) in biological systems.

  • Disposal Implication: You cannot simply dilute this down the drain. Even trace amounts are toxic to aquatic life and microbial waste treatment systems.

2. The Chlorine Substituent:

  • Mechanism: The presence of chlorine on the aromatic ring.

  • Disposal Implication: Incineration of chlorinated organics in standard boilers releases Hydrogen Chloride (HCl) and potential dioxins.

  • Regulatory Constraint: This mandates disposal via High-Temperature Incineration with Acid Gas Scrubbing . You must label this strictly as "Halogenated Waste" to prevent it from being fed into non-scrubbed fuel blending programs.

Part 3: Step-by-Step Disposal Protocol

A. Routine Waste Segregation (HPLC Vials & Mother Liquors)

Do not mix with general organic waste. Follow this segregation workflow:

  • Preparation:

    • Select a High-Density Polyethylene (HDPE) or Glass waste container.

    • Labeling: Affix a hazardous waste label immediately.

    • Text: "HALOGENATED ORGANIC WASTE - Vinyl 6-chlorotoluene-3-sulphonate."[2][3][4][5]

    • Hazard Checkboxes: Check [x] Toxic, [x] Irritant.

  • Solvent Compatibility:

    • Safe Diluents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • UNSAFE Diluents: Water (slow hydrolysis), Alcohols (transesterification risk over long storage), Amines (rapid exothermic reaction).

  • Transfer:

    • Pour waste slowly into the container inside a fume hood.

    • Do not overfill: Leave 10% headspace for vapor expansion.

B. Disposal of Pure Substance (Expired/Degraded Solids)

If you have an old bottle of the neat solid/liquid:

  • Do Not Decant: Do not attempt to dissolve the solid to pour it out. This increases exposure risk.

  • Lab Pack Protocol:

    • Keep the material in its original primary container.

    • Tighten the cap and seal with Parafilm.

    • Place the primary container into a secondary clear zip-lock bag.

    • Place this into the lab's "Solid/Lab Pack" waste drum.

    • Manifesting: Explicitly list the CAS # (84540-41-0) on the waste manifest. This alerts the disposal facility to the sulfur/chlorine content.

Part 4: Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

Caption: Logic flow for determining the correct disposal path based on the physical state and mixture of the chemical.

WasteSegregation Start Waste Generation: Vinyl 6-chlorotoluene-3-sulphonate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid / Residue StateCheck->Solid HalogenCheck Mixed with other solvents? Liquid->HalogenCheck LabPack DISPOSAL PATH B: Lab Pack (Solid) Do Not Dissolve Solid->LabPack Keep in original vial Incompatible STOP: Contains Amines or Strong Bases? HalogenCheck->Incompatible Yes HaloWaste DISPOSAL PATH A: Halogenated Organic Waste (High Temp Incineration) Incompatible->HaloWaste No (Standard Solvents) Quench Quench Required: Neutralize carefully before adding to waste drum Incompatible->Quench Yes (Reactive Mix) Quench->HaloWaste After pH Check

Diagram 2: Emergency Spill Response

Caption: Immediate tactical response for benchtop spills (<500mL).

SpillResponse Spill Spill Detected Evacuate 1. Alert & Isolate (15ft radius) Spill->Evacuate PPE 2. Don PPE: Double Nitrile + Goggles Evacuate->PPE Absorb 3. Absorb: Use Vermiculite or Polypropylene Pads PPE->Absorb Collect 4. Collect: Scoop into Wide-Mouth Jar (Do not bag) Absorb->Collect Clean 5. Decontaminate: Wash surface with mild surfactant Collect->Clean Label 6. Label as Hazardous Halogenated Waste Clean->Label

[6][7][8]

Part 5: Scientific & Regulatory References

  • SIELC Technologies. (2018). Vinyl 6-chlorotoluene-3-sulphonate Properties and HPLC Separation. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Vinyl sulfonates and Halogenated Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes: Halogenated Solvents (F001/F002) and Characteristic Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Michael Acceptors in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Vinyl 6-chlorotoluene-3-sulphonate

Topic: Personal protective equipment for handling Vinyl 6-chlorotoluene-3-sulphonate Audience: Researchers, scientists, and drug development professionals. Chemical Identity & Risk Profile Vinyl 6-chlorotoluene-3-sulphon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Vinyl 6-chlorotoluene-3-sulphonate Audience: Researchers, scientists, and drug development professionals.

Chemical Identity & Risk Profile

Vinyl 6-chlorotoluene-3-sulphonate (CAS: 84540-41-0) is a specialized aryl vinyl sulfonate ester used primarily as a reactive monomer and intermediate in organic synthesis and polymer chemistry.[1] Unlike simple vinyl salts (e.g., Sodium Vinyl Sulfonate), this compound is an electrophilic ester , making it significantly more reactive towards biological nucleophiles (DNA, proteins).

Critical Distinction: Do not confuse this compound with "Vinyl Sulfone" reactive dyes. This is a sulfonate ester (


), which presents distinct alkylating and polymerization hazards.
Property Data
CAS Number 84540-41-0
IUPAC Name Ethenyl 4-chloro-3-methylbenzenesulfonate
Molecular Formula

Molecular Weight 232.68 g/mol
Physical State Liquid (Standard conditions)
Reactivity Class Electrophile / Michael Acceptor / Polymerizable Monomer
Personal Protective Equipment (PPE) Matrix

Directive: Treat as a potential genotoxic sensitizer due to the reactive vinyl sulfonate moiety.

A. Hand Protection (Barrier Integrity)

Standard latex gloves are insufficient for sulfonate esters due to potential rapid permeation.

  • Primary Recommendation: Silver Shield® / 4H® (Laminate Film) .

    • Why: Laminate film offers the broadest resistance to aromatics and chlorinated esters.

  • Secondary (Tactile Work): Double-gloving Nitrile (minimum 0.11 mm thickness) .

    • Protocol: Change outer glove every 15 minutes or immediately upon splash contact.

    • Logic: Sulfonate esters can act as carrier solvents; rapid breakthrough is possible.

B. Respiratory Protection

Inhalation of mists or vapors can induce respiratory sensitization or chemical pneumonitis.

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respirator (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) and Particulate (P100) cartridges.

    • Filter Type: ABEK-P3 (EU) or OV/P100 (US).

C. Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Face shield required for pouring volumes >100 mL.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin.[2][3][4][5][6][7][8]

Operational Handling Protocol
A. Storage & Stability
  • Temperature: Store at 2°C – 8°C .

    • Reasoning: Vinyl groups are prone to spontaneous polymerization. Heat accelerates this.[9]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Moisture can hydrolyze the ester to 4-chloro-3-methylbenzenesulfonic acid and acetaldehyde (toxic).

  • Stabilizers: Check CoA for inhibitors (e.g., MEHQ). If uninhibited, shelf life is significantly reduced.

B. Experimental Workflow
  • Weighing: Use a closed balance inside the fume hood or a glove box.

  • Reaction Setup: Use dry glassware (oven-dried) to prevent hydrolysis.

  • Quenching: Excess reagent should be quenched with a nucleophile (e.g., aqueous ammonia or sodium thiosulfate) before disposal to destroy the alkylating potential.

HandlingWorkflow Start Start Handling Check Check Stabilizer & Appearance Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Hood Transfer to Fume Hood PPE->Hood Process Reaction/Synthesis Hood->Process Quench Quench Excess (Thiosulfate/Ammonia) Process->Quench Post-Rxn Waste Dispose as Halogenated Waste Quench->Waste

Figure 1: Safe handling workflow for Vinyl 6-chlorotoluene-3-sulphonate, emphasizing quenching of reactive intermediates prior to disposal.

Emergency & Disposal Procedures
A. Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator and laminate gloves.

  • Absorb: Use Vermiculite or Sand . Do not use combustible materials (sawdust) as sulfonates can be oxidizers or react exothermically.

  • Neutralize: Treat the absorbed material with dilute ammonia solution to degrade the ester (if safe to do so).

B. Disposal Decision Tree

This compound contains Chlorine and Sulfur . It requires specific incineration protocols to prevent the formation of acid gases (HCl, SOx).

DisposalTree Waste Chemical Waste (Vinyl 6-chlorotoluene-3-sulphonate) Type Is it Pure or in Solution? Waste->Type Pure Pure Substance Type->Pure Soln Solution Type->Soln Incinerate High-Temp Incineration (with Scrubber) Pure->Incinerate Must destroy structure Halogen Halogenated Solvent? Soln->Halogen HaloWaste Halogenated Organic Waste Stream Halogen->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Non-Halogenated Stream (Segregate) Halogen->NonHaloWaste No (Ethyl Acetate, etc.) HaloWaste->Incinerate NonHaloWaste->Incinerate Tag as 'Sulfonate Ester'

Figure 2: Waste disposal decision logic ensuring segregation of halogenated compounds for proper incineration.

References
  • SIELC Technologies . (2018). Vinyl 6-chlorotoluene-3-sulphonate Properties and HPLC Separation. Retrieved from

  • U.S. EPA . (2025). CompTox Chemicals Dashboard: Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0). Retrieved from

  • ChemicalBook . (n.d.). Vinyl 6-chlorotoluene-3-sulphonate Suppliers & Structure. Retrieved from

  • Fisher Scientific . (2024).[6] Safety Data Sheet: Sodium Vinylsulfonate (Analogous Reactive Group Handling). Retrieved from

Sources

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